molecular formula C7H5F3O B1599351 2,4,5-Trifluoroanisole CAS No. 5006-38-2

2,4,5-Trifluoroanisole

Cat. No.: B1599351
CAS No.: 5006-38-2
M. Wt: 162.11 g/mol
InChI Key: SKYXLDSRLNRAPS-UHFFFAOYSA-N
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Description

2,4,5-Trifluoroanisole (CAS 5006-38-2) is an organic building block with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . This compound, characterized by its methoxy group attached to a trifluorinated benzene ring, is a valuable intermediate in chemical synthesis and research applications . Its primary research value lies in its role as a precursor in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of fluorine atoms can significantly alter a compound's biological activity, metabolic stability, and lipophilicity. The specific substitution pattern of the fluorine atoms on the anisole ring makes it a versatile reagent for constructing functionalized benzene derivatives that are key structural motifs in active pharmaceutical ingredients (APIs) and other specialty chemicals . As a high-quality research chemical, it is typically available with a purity specification of 99% and is offered in various packaging options, such as 25kg cardboard drums . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trifluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYXLDSRLNRAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407750
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-38-2
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,4,5-Trifluoroanisole

[1]

Executive Summary

This compound (CAS: 5006-38-2) is a specialized fluorinated aromatic intermediate.[1][2] Its structural uniqueness lies in the synergistic combination of an electron-donating methoxy group (-OMe) and three electron-withdrawing fluorine atoms. This "push-pull" electronic environment makes it a highly versatile scaffold for Regioselective Lithiation and Electrophilic Aromatic Substitution (EAS) , serving as a key precursor for the 2,4,5-trifluorophenyl moiety found in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin .

Physicochemical Profile

The introduction of fluorine atoms onto the anisole ring significantly alters the lipophilicity and metabolic stability of the molecule compared to its non-fluorinated counterparts.

Table 1: Core Technical Specifications
PropertyValueNotes
CAS Number 5006-38-2
IUPAC Name 1,2,4-Trifluoro-5-methoxybenzene
Molecular Formula C₇H₅F₃O
Molecular Weight 162.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~58.3 °C (at reduced pressure)Est. ~150–160 °C at 760 mmHg
Density ~1.35 g/cm³ (Predicted)High density due to fluorination
Solubility Soluble in DCM, THF, EtOAcImmiscible with water
Electronic Character Electron-rich (OMe) / Electron-poor (3xF)Dual reactivity profile

Note on Boiling Point: While specific atmospheric boiling point data is limited in public literature, analogous compounds (e.g., 2,4,6-trifluoroanisole) boil at ~45°C at 14 mmHg. The value of 58.3°C is likely at similar reduced pressures (10–20 mmHg).

Synthetic Routes

Industrial production typically follows one of two primary pathways, balancing cost-efficiency (starting materials) against regioselectivity.

Route A: Methylation of 2,4,5-Trifluorophenol

This is the standard laboratory and pilot-scale method. It utilizes the acidity of the phenol (enhanced by fluorine substitution) to facilitate O-alkylation.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Mechanism: Sₙ2 nucleophilic attack of the phenoxide ion on the methylating agent.

Route B: Nucleophilic Aromatic Substitution (SₙAr)

Preferred for large-scale manufacturing where 1,2,4,5-tetrafluorobenzene is available.

  • Reagents: Sodium Methoxide (NaOMe).

  • Solvent: Methanol (MeOH).[3]

  • Mechanism: The methoxide anion attacks the highly electron-deficient benzene ring. Regioselectivity is statistically favorable due to symmetry in the starting material (all H-substitutable positions are equivalent).

Visualization: Synthesis Pathways

Synthesiscluster_legendReaction TypesPhenol2,4,5-TrifluorophenolAnisoleThis compound(Target)Phenol->AnisoleMeI / K2CO3(O-Alkylation)Tetra1,2,4,5-TetrafluorobenzeneTetra->AnisoleNaOMe / MeOH(SnAr)Blue: Nucleophilic Substitution (Aliphatic)Blue: Nucleophilic Substitution (Aliphatic)Red: Nucleophilic Aromatic SubstitutionRed: Nucleophilic Aromatic SubstitutionBlue: Nucleophilic Substitution (Aliphatic)->Red: Nucleophilic Aromatic Substitution

Figure 1: Two primary synthetic pathways for this compound. Route A is common in medicinal chemistry labs; Route B is preferred for industrial scalability.

Reactivity & Functionalization

The chemical behavior of this compound is defined by the competition between the Directing Group (DG) effects of the Methoxy group and the Fluorine atoms.

Regioselective Lithiation (C-H Activation)

Lithiation is the most powerful tool for functionalizing this scaffold. There are two potential sites for deprotonation:[4]

  • C3 Position (Between two Fluorines): The proton at C3 is flanked by fluorine atoms at C2 and C4. The strong inductive effect (-I) of two fluorines makes this the most acidic proton (Thermodynamic control).

  • C6 Position (Ortho to Methoxy): The proton at C6 is ortho to the methoxy group (a coordination site for Li+) and ortho to a fluorine at C5. This site is favored by Coordinate Directing Effects (CDE) (Kinetic control).

Experimental Insight:

  • Standard Conditions (n-BuLi / THF / -78°C): Typically favors the C3 position due to the overwhelming acidity provided by the "F-H-F" motif.

  • Trapping: The resulting lithiated species can be trapped with electrophiles (CO₂, DMF, I₂) to generate benzoic acids, aldehydes, or aryl halides.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong ortho/para director, while fluorines are ortho/para directing but deactivating.

  • Nitration/Bromination: Occurs preferentially at C6 , which is para to the C3-Fluorine and ortho to the Methoxy group, avoiding the sterically crowded and electron-deficient C3 site.

Visualization: Reactivity Logic

ReactivityCenterThis compoundLithiationLithiation (n-BuLi)Center->LithiationEASElectrophilic Subst. (EAS)Center->EASProduct_C3C3-Lithio Species(Thermodynamic Product)Acidified by 2 x FLithiation->Product_C3Major Pathway(Acidity)Product_C6C6-Substituted Product(Ortho to OMe)Directed by OMeEAS->Product_C6Major Pathway(Electronic Activation)

Figure 2: Divergent reactivity pathways. Lithiation targets the acidic C3 proton, while classical electrophilic substitution targets the electron-rich C6 position.

Applications in Drug Development

The 2,4,5-trifluorophenyl moiety is a "privileged structure" in medicinal chemistry, conferring metabolic resistance (blocking P450 oxidation sites) and improving potency.

Case Study: Sitagliptin (Januvia)

While 2,4,5-trifluorophenylacetic acid is the direct precursor used in the industrial synthesis of Sitagliptin, this compound represents a strategic entry point for creating diverse analogs.

  • Workflow:

    • Lithiation of this compound at C3.

    • Formylation (DMF quench) to the aldehyde.

    • Homologation to the acetic acid derivative or Reductive Amination to introduce chiral amine side chains.

  • Significance: The trifluorophenyl ring fits into the S1 hydrophobic pocket of the DPP-4 enzyme, maximizing binding affinity through π-stacking and hydrophobic interactions.

Safety & Handling Protocols

Researchers must treat this compound with the standard precautions for halogenated aromatics.

  • Hazards:

    • H226: Flammable liquid and vapor.[5]

    • H315/H319: Causes skin and serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Handling:

    • Always handle in a fume hood .

    • Avoid contact with strong oxidizing agents.

    • In case of spill: Absorb with inert material (vermiculite/sand); do not flush to sewer.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

References

  • PubChem. (n.d.).[5] this compound (Compound).[2][7] National Library of Medicine. Retrieved from [Link]

  • Arkat USA. (2009).[4] Regioselective lithiations of fluorinated aromatics. Arkivoc. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Sitagliptin and its Intermediates. Retrieved from [Link]

Synthesis of 2,4,5-Trifluoroanisole from trifluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2,4,5-Trifluoroanisole is a critical fluorinated building block used in the synthesis of pharmaceuticals (e.g., enzyme inhibitors, kinase inhibitors) and advanced materials (liquid crystals).[1] Its structural core—a benzene ring decorated with three fluorine atoms and a methoxy group—provides unique electronic properties.[1] The fluorine atoms induce strong dipole moments and metabolic stability, while the methoxy group serves as a versatile handle for directed lithiation or further functionalization.[1]

This guide details the synthesis of this compound from 2,4,5-trifluorophenol .[1] The transformation relies on a Williamson ether synthesis, a nucleophilic substitution where the phenoxide anion attacks a methylating agent.[1] Due to the electron-withdrawing nature of the three fluorine substituents, 2,4,5-trifluorophenol is significantly more acidic (pKa


 7.[1]7) than unsubstituted phenol (pKa 

10), necessitating specific adjustments in base strength and reaction kinetics to minimize side reactions.[1]

Part 2: Retrosynthetic Analysis & Mechanism[1]

To design a robust protocol, we must first visualize the bond disconnection.[1] The target molecule is synthesized by forming the


 bond.[1]
Mechanistic Pathway

The reaction proceeds via an


 mechanism.[1]
  • Deprotonation: A base (typically Potassium Carbonate,

    
    ) deprotonates the phenol to form the phenoxide anion.[1]
    
  • Nucleophilic Attack: The phenoxide attacks the electrophilic methyl group of the alkylating agent (Methyl Iodide or Dimethyl Sulfate).[1]

  • Leaving Group Departure: The iodide or sulfate ion is displaced.[1]

ReactionMechanism Phenol 2,4,5-Trifluorophenol (Substrate) Intermediate Phenoxide Anion (Nucleophile) Phenol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product This compound (Target) Intermediate->Product SN2 Attack Byproduct KI + CO2 + H2O Intermediate->Byproduct Side Products MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Mechanistic pathway for the O-methylation of 2,4,5-trifluorophenol.

Part 3: Experimental Protocols

Method A: Laboratory Scale (Methyl Iodide)

Best for: High purity, gram-scale synthesis, ease of workup.

Reagents:

  • 2,4,5-Trifluorophenol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 - 1.5 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)[1]
    
  • Solvent: Acetone or Acetonitrile (ACN)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 2,4,5-trifluorophenol (e.g., 10 g, 67.5 mmol) and anhydrous Acetone (100 mL).

  • Base Addition: Add powdered anhydrous

    
     (18.6 g, 135 mmol) to the solution. The suspension may turn slightly yellow.[1]
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (6.3 mL, 101 mmol) via a syringe or addition funnel over 15 minutes.[1]

    • Note: Cooling prevents volatilization of MeI (bp 42°C).[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Workup: Filter off the solid inorganic salts (

    
    , KI).[1] Rinse the filter cake with acetone.[1]
    
  • Concentration: Rotate evaporate the filtrate to remove the solvent and excess MeI.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol. Wash with brine, dry over

    
    , and concentrate.[1]
    
  • Final Isolation: The product is obtained as a colorless liquid.[1] Distillation may be required for >99% purity.[1]

Method B: Industrial Scale (Dimethyl Sulfate)

Best for: Cost-efficiency, kilogram-scale, avoiding volatile halides.[1]

Reagents:

  • 2,4,5-Trifluorophenol (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (1.2 eq, aq.[1] solution)

  • Phase Transfer Catalyst (Optional): TBAB (1 mol%)[1]

Protocol:

  • Biphasic Setup: Dissolve 2,4,5-trifluorophenol in Toluene. Add 20% NaOH aqueous solution.[1]

  • Addition: Heat the biphasic mixture to 40-50°C. Add Dimethyl Sulfate slowly over 1 hour.

  • Quenching: After completion (approx. 4-8 hours), add dilute ammonium hydroxide to destroy excess DMS.

  • Separation: Separate the organic layer.[1] Wash with water and brine.[1]

  • Distillation: Fractional distillation under reduced pressure is standard for isolation.[1]

Part 4: Process Optimization & Data

The acidity of the phenol dictates the reaction conditions.[1] Because 2,4,5-trifluorophenol is acidic (pKa ~7.7), weak bases like


 are highly effective and minimize side reactions compared to strong bases like NaH.[1]
Solvent Selection Matrix
SolventPolarityReaction RateWorkup EaseRecommendation
Acetone MediumFastExcellentTop Choice (Lab)
DMF HighVery FastPoor (High BP)Good for difficult substrates
Acetonitrile Medium-HighFastGoodAlternative to Acetone
Toluene LowSlow (requires PTC)ExcellentTop Choice (Industry)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonationEnsure

is finely powdered; add catalytic 18-crown-6.
Polymethylation N/ANot possible with anisoles (only one OH group).[1]
Dark Color Oxidation of phenolDegas solvents with

before reaction.[1]
Residual Phenol Stoichiometry offWash crude product with 1M NaOH or 1M KOH.[1]

Part 5: Critical Safety & EHS[1]

WARNING: This synthesis involves hazardous reagents.[1]

  • Methylating Agents:

    • Methyl Iodide: Neurotoxic and potential carcinogen.[1] Use in a fume hood.[1]

    • Dimethyl Sulfate: Highly toxic, carcinogenic, and absorbed through skin.[1] Fatal if inhaled.[1] Must use a dedicated neutralization protocol (Ammonia or NaOH) for waste.[1]

  • Fluorinated Phenols:

    • Skin irritants.[1] While less corrosive than HF, they can cause severe dermatitis.[1]

  • Waste Disposal:

    • Aqueous waste streams must be checked for fluorides and heavy metals (if catalysts used).[1]

    • DMS waste must be quenched before disposal.[1]

Part 6: Analytical Validation

To confirm the identity of this compound, compare spectral data against the starting material.[1]

  • 
    H NMR (CDCl
    
    
    
    ):
    • Product: Look for a sharp singlet at

      
       3.8–3.9 ppm (
      
      
      
      ).[1] The aromatic region (
      
      
      6.5–7.5 ppm) will show two multiplets corresponding to the two aromatic protons (H3 and H6), with complex coupling due to F-H splitting.[1]
    • Starting Material: The broad singlet for

      
       (
      
      
      
      5.0–9.0 ppm) will disappear.[1]
  • 
    F NMR: 
    
    • Will show three distinct signals.[1] The chemical shifts will change slightly upon methylation due to the electronic change from

      
       (donor) to 
      
      
      
      (donor).[1]
  • GC-MS:

    • Parent ion

      
       at m/z 
      
      
      
      162.[1] Look for loss of methyl group
      
      
      .[1]

Workflow Start Start: 2,4,5-Trifluorophenol Dissolve Dissolve in Acetone Add K2CO3 Start->Dissolve AddMeI Add Methyl Iodide (0°C -> RT) Dissolve->AddMeI Monitor Monitor (TLC/GC) 4-6 Hours AddMeI->Monitor Filter Filter Salts Monitor->Filter Wash Wash with NaOH (Remove unreacted phenol) Filter->Wash Dry Dry & Concentrate Wash->Dry End Pure this compound Dry->End

Figure 2: Step-by-step experimental workflow for the laboratory synthesis.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94953, 2,4,5-Trifluoroaniline. (Note: Isomeric reference for physical properties of the core ring system). Retrieved from [Link][1]

  • MDPI. (2022).[1][2] Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties. (Contextual reference for trifluoroanisole derivatives in herbicides). Retrieved from [Link][1]

  • Google Patents. (2014).[1] Process for the preparation of 2,4,5-trifluorophenylacetic acid (US8835679B2).[1] (Describes the handling and reactivity of the 2,4,5-trifluoro aromatic core). Retrieved from

Sources

CAS number for 1,2,4-trifluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2,4,5-Trifluoroanisole (1,2,4-trifluoro-5-methoxybenzene). This monograph is structured for researchers in medicinal chemistry and process development.

CAS Number: 5006-38-2 IUPAC Name: 1-Methoxy-2,4,5-trifluorobenzene Synonyms: 1,2,4-Trifluoro-5-methoxybenzene; 2,4,5-Trifluorophenyl methyl ether

Executive Summary

This compound (CAS 5006-38-2) is a critical fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. It serves as a lipophilic, metabolically stable scaffold for introducing the 2,4,5-trifluorophenyl moiety—a motif found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and quinolone antibiotics.[1] Its synthesis is primarily achieved via nucleophilic aromatic substitution (


) of 1,2,4,5-tetrafluorobenzene, a process favored for its high regioselectivity due to the symmetry of the starting material.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The precise identification of this compound relies on distinguishing it from its isomers (e.g., 2,3,4-trifluoroanisole).[1] The 2,4,5-substitution pattern provides unique electronic properties, with the methoxy group acting as a distinct directing group for subsequent functionalization.[1]

PropertyData
CAS Number 5006-38-2
Molecular Formula

Molecular Weight 162.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~158–160 °C (Predicted based on isomeric trends)
Density ~1.35 g/mL
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Spectral Feature

F NMR shows three distinct signals due to the asymmetric environment relative to the methoxy group.

Synthetic Route: Nucleophilic Aromatic Substitution ( )

The most robust and scalable synthesis of this compound utilizes 1,2,4,5-tetrafluorobenzene as the starting material.[1] This route is "self-validating" because the symmetry of the tetrafluoro- precursor ensures that mono-substitution at any of the four equivalent fluorine positions yields the exact same product: this compound.

Reaction Logic
  • Substrate: 1,2,4,5-Tetrafluorobenzene (CAS 327-54-8).

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]

  • Mechanism:

    
     Addition-Elimination.[1] The electron-withdrawing nature of the four fluorine atoms activates the ring toward nucleophilic attack.[1]
    
Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 1,2,4,5-tetrafluorobenzene (1.0 equiv) and anhydrous Methanol (5-10 volumes).

  • Activation: Cool the solution to 0°C to control the exotherm.

  • Addition: Slowly add Sodium Methoxide (NaOMe, 1.05 equiv) as a 25-30% solution in methanol. Note: Stoichiometry control is critical to prevent bis-substitution (formation of difluorodimethoxybenzene).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by GC-MS or

    
    F NMR.
    
    • Endpoint: Disappearance of starting material (-138, -140 ppm region in

      
      F NMR).[1]
      
  • Workup: Quench with water. Extract the product into Dichloromethane (DCM) . Wash the organic layer with brine and dry over

    
    .[1]
    
  • Purification: Concentrate the organic layer.[1] Purify the crude oil via fractional distillation under reduced pressure to obtain pure this compound.[1]

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters SM 1,2,4,5-Tetrafluorobenzene (CAS 327-54-8) Inter Meisenheimer Complex SM->Inter 0°C Addition Reagent NaOMe / MeOH (Nucleophile) Reagent->Inter Product This compound (CAS 5006-38-2) Inter->Product Reflux, -NaF Params Stoichiometry: 1.05 eq NaOMe Avoids bis-substitution

Caption: Figure 1. Regioselective synthesis of this compound via nucleophilic aromatic substitution.

Applications in Drug Discovery[1][5]

In medicinal chemistry, this compound is not just a passive intermediate; it is a scaffold modulator .[1] The fluorine atoms lower the


 of phenols derived from it and block metabolic soft spots on the aromatic ring.[1]
Regioselective Functionalization (Lithiation)

The compound possesses two available protons (


 and 

) with distinct electronic environments, allowing for selective functionalization via Directed Ortho Metalation (DoM).[1]
  • Position

    
     (Between F and F):  The proton at 
    
    
    
    is flanked by two fluorine atoms (at
    
    
    and
    
    
    ).[1] This is the most acidic site (
    
    
    ~25-28) due to the inductive effect of two ortho-fluorines.[1] Lithiation with LDA at -78°C typically occurs here.[1]
  • Position

    
     (Between OMe and F):  The proton at 
    
    
    
    is ortho to the methoxy group and the
    
    
    fluorine.[1] While the methoxy group is a strong Director of Ortho Metalation (DoM), the "fluorine sandwich" effect at
    
    
    usually dominates unless specific conditions (e.g., weaker bases or blocking groups) are used.[1]
Functionalization Logic Diagram

Lithiation Core This compound Site3 C3 Position (Between 2 F atoms) Core->Site3 High Acidity (Inductive Effect) Site6 C6 Position (Ortho to OMe) Core->Site6 Coordination (DoM Effect) Product3 Electrophile at C3 (Major Product) Site3->Product3 LDA / -78°C Product6 Electrophile at C6 (Minor/Specific Conditions) Site6->Product6 Alternative Base

Caption: Figure 2. Regioselectivity of lithiation. C3 is electronically favored due to dual fluorine induction.[1]

Safety & Handling

  • Hazards: this compound is an organic fluoride.[1] It is likely flammable and a skin/eye irritant .[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent slow oxidation or hydrolysis.
    
  • Spill Response: Absorb with sand or vermiculite.[1] Do not flush into surface water.[1]

References

  • Chemical Identity & CAS: "this compound (CAS 5006-38-2)."[1][2][3] Sigma-Aldrich / Merck Millipore.[1] [1][4]

  • Synthesis Precursor: "1,2,4,5-Tetrafluorobenzene (CAS 327-54-8) - PubChem Compound Summary." National Center for Biotechnology Information.[1] [1]

  • Synthetic Methodology: "Nucleophilic Aromatic Substitution of Polyfluorobenzenes." Organic Chemistry Portal.

  • Isomer Data: "2,3,4-Trifluoroanisole (Isomer Comparison)." National Institutes of Health.[1] [1]

Sources

The Fluorine Paradigm: A Technical Guide to the Discovery and Synthesis of Fluoroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aromatic systems is arguably the single most transformative strategy in modern medicinal chemistry. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This is not a coincidence of nature—fluorine is almost absent in biological metabolites—but a deliberate engineering choice to modulate lipophilicity, metabolic stability, and binding affinity.

This guide moves beyond the textbook definitions to explore the causality of fluoroaromatic synthesis. We will trace the technical evolution from the explosive hazards of the early 20th century to the precision of modern transition-metal catalysis, providing you with the validated protocols necessary to implement these tools in your own research.

Part 1: The Physics of Efficacy

To understand the synthesis, one must first understand the target. The "Fluorine Effect" is derived from its unique position as the most electronegative element, yet with a Van der Waals radius that allows it to mimic hydrogen or oxygen.

The Bioisosteric Sweet Spot

Fluorine is often called a "steric mimic" of hydrogen, but this is an oversimplification. As the data below demonstrates, fluorine is physically closer to oxygen. This allows fluoroaromatics to act as bioisosteres for carbonyls or hydroxyls in binding pockets while blocking metabolic oxidation sites (e.g., preventing P450 hydroxylation).

Table 1: Comparative Atomic Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.47 1.52F is a closer steric mimic to O than H.
Electronegativity (Pauling) 2.14.0 3.5F dramatically alters pKa of neighboring groups.
C-X Bond Energy (kcal/mol) ~99~116 ~85C-F is the strongest organic single bond; metabolically inert.
Lipophilicity (

parameter)
0.00+0.14 -Increases logP, improving membrane permeability.

Data compiled from Bondi (1964) and standard bond dissociation energies.

Part 2: The Synthetic Evolution

The history of fluoroaromatics is a history of overcoming the high activation energy required to form the C-F bond. Unlike chlorination or bromination, which can be achieved via simple electrophilic substitution, fluorination requires forcing conditions or sophisticated catalysis due to the high hydration energy of the fluoride ion and the instability of "F+" sources.

Visualizing the Timeline

FluorineTimeline BS 1927: Balz-Schiemann (Diazonium Decomposition) Halex 1930s-70s: Halex Process (Industrial SnAr) BS->Halex Scale-up FU 1957: 5-Fluorouracil (Heidelberger's Rational Design) Halex->FU Bioactivity Proof Pd 2009-2014: Buchwald-Hartwig (Pd-Catalyzed Fluorination) FU->Pd Late-Stage Functionalization caption Figure 1: The trajectory from hazardous thermal decomposition to precision catalysis.

Figure 1: The trajectory from hazardous thermal decomposition to precision catalysis.

The Classical Era: Balz-Schiemann (1927)

The Problem: Direct fluorination with


 gas is uncontrollable and destructive.
The Solution:  Günther Balz and Günther Schiemann discovered that aryl diazonium tetrafluoroborates (

) are insoluble and thermally stable enough to be isolated, then decomposed to yield aryl fluorides. Limitations: While reliable, it requires harsh thermal conditions and generates

gas. It is generally unsuitable for late-stage functionalization of complex molecules due to functional group incompatibility.
The Industrial Workhorse: The Halex Process

The Problem: Scaling Balz-Schiemann is dangerous. The Solution: Halogen Exchange (Halex). This is a nucleophilic aromatic substitution (


) where an aryl chloride is treated with KF at high temperatures.
Critical Insight:  The reaction requires a polar aprotic solvent (DMSO, Sulfolane) to strip the solvation shell from the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.
Limitations:  Only works well on electron-deficient rings (e.g., those with nitro- or cyano- groups).

Part 3: Modern Catalytic Frontiers (The "How-To")

For decades, the "Holy Grail" was the ability to fluorinate unactivated aryl halides under mild conditions. The high electronegativity of fluorine makes the reductive elimination step from a metal center thermodynamically difficult.

The breakthrough came from the Buchwald lab (MIT) between 2009 and 2014, utilizing bulky biarylphosphine ligands (BrettPhos family) to force this elimination.

Protocol: Palladium-Catalyzed Fluorination of Aryl Bromides

Based on the seminal work by Lee, Milner, and Buchwald (JACS 2014).[1]

Mechanism Overview:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Ligand Exchange: Bromide is displaced by Fluoride (facilitated by AgF/KF).

  • Reductive Elimination: The critical step, enabled by the bulky tBuBrettPhos ligand which destabilizes the Pd(II) complex, driving the formation of the strong C-F bond.

BuchwaldCycle Start Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-F) OxAdd->LigEx + AgF/KF - AgBr RedElim Reductive Elimination (Ar-F Product) LigEx->RedElim Rate Limiting Step RedElim->Start - Pd(0) caption Figure 2: The catalytic cycle. Bulky ligands (L) are required to force the difficult C-F reductive elimination.

Figure 2: The catalytic cycle. Bulky ligands (L) are required to force the difficult C-F reductive elimination.

Experimental Procedure (Bench-Scale)

Safety Note: This reaction uses silver fluoride (AgF), which is light-sensitive and hygroscopic. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Prep: In a glovebox or under strict Schlenk conditions, charge a reaction tube with:

    • Substrate: Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

    • Catalyst Precursor:

      
       (2.5 mol %)
      
    • Ligand: tBuBrettPhos (7.5 mol %)

    • Fluoride Source: AgF (2.0 equiv) Note: KF (0.5 equiv) is often added as an additive to improve yield.

  • Solvent: Add anhydrous cyclohexane or toluene (concentration ~0.2 M).

  • Reaction: Seal the tube and heat to 110–130 °C for 12–24 hours.

    • Why this temp? High energy is still needed to overcome the activation barrier for reductive elimination, even with the catalyst.

  • Workup: Cool to room temperature. Dilute with ether, filter through a celite pad (to remove Pd/Ag salts), and concentrate. Purify via silica gel chromatography.

Validation Check: If yields are low, check your AgF quality. "Black" AgF indicates decomposition. It should be a yellow/orange solid.

Part 4: Case Study in Drug Discovery

5-Fluorouracil (5-FU): The Lethal Synthesis

Discovered in 1957 by Charles Heidelberger, 5-FU represents the first rational application of the "fluorine effect."

  • Hypothesis: Tumors utilize uracil for DNA synthesis more rapidly than normal tissues.[2]

  • Modification: Replacing the hydrogen at the C-5 position of uracil with fluorine.

  • Mechanism: The enzyme thymidylate synthase attempts to methylate the 5-position. In normal uracil, the C-5 proton is abstracted to complete the reaction. In 5-FU, the C-F bond (being much stronger and the F atom unable to dissociate as

    
    ) cannot be broken. The enzyme becomes covalently trapped in a "dead-end" complex, halting DNA replication.
    

This concept of "Lethal Synthesis" —where the metabolic machinery of the cell converts a precursor into the active toxin—remains a cornerstone of oncology.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. Link

  • Heidelberger, C., et al. (1957).[3] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature.[4] Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry. Link

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.[4][5] Link[4]

  • Sather, A. C., et al. (2015).[4] Dosage delivery of sensitive reagents enables glove-box-free synthesis.[1][4] Nature (describing the practical application of the Buchwald protocol). Link[4]

Sources

Navigating the Fluorine Effect: A Technical Guide to Polyfluorinated Anisole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyfluorinated anisoles represent a unique intersection of electronic "push-pull" dynamics in organic synthesis. For researchers in medicinal chemistry and agrochemicals, these scaffolds offer a gateway to modulating lipophilicity (


), metabolic stability, and bioisosteric replacement. However, their reactivity profile is non-intuitive: the presence of multiple fluorine atoms inverts standard reactivity rules, turning the electron-rich anisole core into a highly electrophilic substrate susceptible to nucleophilic attack, while simultaneously activating specific C-H bonds for metallation.

This guide provides a mechanistic blueprint for navigating the reactivity of polyfluorinated anisoles, focusing on Nucleophilic Aromatic Substitution (


)  and Directed Ortho Metalation (DoM) .

The Electronic Landscape

To predict reactivity, one must understand the competition between the methoxy group and the fluorine array.

  • Methoxy Group (-OMe): Typically an Electron Donating Group (EDG) via resonance (+M), directing electrophiles ortho/para. However, in a perfluorinated ring, its resonance donation makes the ortho and para carbons more electron-rich relative to the meta carbons.

  • Fluorine Atoms (-F): Strong Electron Withdrawing Groups (EWG) via induction (-I), but weak donors via resonance. In a polyfluorinated ring, the additive inductive effect drains electron density from the ring, significantly lowering the LUMO energy.

The Result: The ring becomes electron-deficient (electrophilic), favoring Nucleophilic Aromatic Substitution (


)  over Electrophilic Aromatic Substitution (

).
Reactivity Heatmap
Reaction TypeSubstrate ExamplePrimary RegioselectivityKey Driver

PentafluoroanisoleMeta to -OMeOMe destabilizes ortho/para Meisenheimer complex.
DoM (Lithiation) 2,3,5,6-TetrafluoroanisolePara to -OMe (C-4)Acidification of proton flanked by two Fluorines.
Demethylation Any PolyfluoroanisoleO-DemethylationNucleophilic attack on methyl group (

).

Nucleophilic Aromatic Substitution ( )

Unlike non-fluorinated anisoles, pentafluoroanisole is an electrophile. The regioselectivity here is often counter-intuitive to those trained solely on standard benzene chemistry.

Mechanism & Regioselectivity

In perfluoroarenes (


), the site of nucleophilic attack is determined by the stability of the anionic Meisenheimer intermediate.
  • The Rule: Nucleophiles attack the position that allows the negative charge to be best stabilized by the substituents.

  • The Outcome: Since -OMe is an electron donor (resonance), it destabilizes the negative charge if the nucleophile attacks ortho or para to it. Therefore, attack occurs at the meta position, which is the least deactivated site.

Experimental Protocol: Meta-Amination of Pentafluoroanisole

Objective: Synthesis of 4-methoxy-2,3,5,6-tetrafluoroaniline via


.

Reagents:

  • Pentafluoroanisole (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Setup: Charge a round-bottom flask with pentafluoroanisole (10 mmol) and dry MeCN (20 mL) under

    
     atmosphere.
    
  • Addition: Add

    
     (20 mmol) followed by the amine (11 mmol) dropwise at room temperature.
    
    • Note: Exothermic reaction possible due to high reactivity of the perfluoro-ring.

  • Reflux: Heat to 60-80°C. Monitor by TLC/LC-MS. Conversion is usually rapid (1-4 hours).

    • Checkpoint: Look for the disappearance of the starting material peak. The product will be more polar.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • 19F NMR: The starting material (Pentafluoroanisole) shows 3 signals (2:1:2 ratio). The meta-substituted product will show a distinct pattern of two signals (if symmetric nucleophile) or four signals (if asymmetric), confirming the loss of the meta-fluorine.

Directed Ortho Metalation (DoM) & C-H Activation

When protons are present on the ring (e.g., tetrafluoroanisoles), the acidity of the C-H bond increases dramatically due to the inductive effect of adjacent fluorines. This allows for facile lithiation.[1]

The "Acidic Proton" Trap

In 2,3,5,6-tetrafluoroanisole , the single proton is located at the para position relative to the methoxy group.

  • Acidity: This proton is flanked by two fluorines. Its

    
     is estimated around ~27-30 (compared to ~43 for benzene).
    
  • Directing Group Competition: While -OMe is a traditional DoM group directing to the ortho position, the ortho positions are blocked by fluorine.

  • Outcome: Treatment with organolithiums results in rapid deprotonation at the C-4 position (para to OMe), not Li-Halogen exchange (unless highly specific conditions are used).

Experimental Protocol: C-4 Functionalization

Objective: Carboxylation of 2,3,5,6-tetrafluoroanisole.

Reagents:

  • 2,3,5,6-Tetrafluoroanisole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

  • Electrophile: Dry

    
     (gas or solid)
    
  • Solvent: Dry THF

Workflow:

  • Cryogenic Setup: Flame-dry a flask and cool to -78°C (Acetone/Dry Ice bath). Add THF and substrate.

    • Critical: Temperature control is vital to prevent benzyne formation (elimination of LiF).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C.

    • Observation: The solution may turn slight yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour.

  • Quench: Bubble dry

    
     gas into the solution for 30 minutes, or pour the reaction mixture onto excess crushed dry ice.
    
  • Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Isolation: The product is a carboxylic acid; it can be purified by alkaline extraction (sat.

    
    ) followed by re-acidification.
    

Self-Validating Check:

  • Deuterium Quench: To validate the lithiation step before committing valuable electrophiles, quench a small aliquot with

    
    . Analyze by MS or NMR. Disappearance of the proton signal confirms quantitative lithiation.
    

Visualizing the Pathways

The following diagram maps the divergent reactivity pathways based on the substrate's fluorination pattern.

PolyfluoroAnisole Start Polyfluorinated Anisole Penta Pentafluoroanisole (C6F5-OMe) Start->Penta Fully Substituted Tetra 2,3,5,6-Tetrafluoroanisole (H at C-4) Start->Tetra Proton Containing SNAr SNAr Reaction (Nucleophilic Attack) Penta->SNAr Nucleophile/Base MetaProd Meta-Substituted Product (Major Isomer) SNAr->MetaProd OMe directs Meta (destabilizes ortho/para) Lith Lithiation (n-BuLi, -78°C) (Deprotonation) Tetra->Lith High Acidity of C-H ParaProd C-4 Functionalized Product (Para to OMe) Lith->ParaProd Electrophile Quench

Figure 1: Decision tree for reactivity based on fluorination level. Note the divergence between nucleophilic attack (Meta) and lithiation (Para).

Synthesis & Demethylation

Often, the polyfluorinated anisole is an intermediate. Here is how to make it and how to cleave it.

Synthesis: Methylation of Polyfluorophenols

Direct fluorination of anisole is non-selective. The standard route is the O-methylation of commercially available polyfluorophenols.

  • Reagents: Polyfluorophenol, MeI or DMS,

    
    , Acetone (Reflux).
    
  • Yields: Typically quantitative (>95%).

Demethylation: Accessing Phenols

Converting the anisole back to a phenol is useful for revealing hydroxyl handles for further conjugation.

  • Reagent:

    
     (Boron Tribromide) in DCM.
    
  • Caution: Polyfluorinated rings are electron-poor, making the oxygen less basic. Lewis acid coordination (

    
     to Oxygen) may be slower than in non-fluorinated anisoles.
    
  • Alternative: Nucleophilic demethylation using

    
    /NaI or LiCl/DMF at high heat may be required if the ring is sensitive to strong Lewis acids.
    

References

  • Sandford, G. (2003). Perfluoroaromatic chemistry: transformations in the p-block. Tetrahedron. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on regioselectivity rules for polyfluoroarenes).
  • Schlosser, M. (2005). The 2,3,5,6-tetrafluorophenyl group: A useful but tricky building block. Journal of Organometallic Chemistry. Link

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies. Chemical Reviews. (Foundational text on DoM, applicable to fluoroanisoles). Link

  • Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry. Link

Sources

2,4,5-Trifluoroanisole: Strategic Utilization in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trifluoroanisole (CAS: 134284-40-5) represents a high-value fluorinated scaffold characterized by a unique interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms. While often overshadowed by its aniline or benzene congeners, this compound offers distinct advantages as a "masked" phenol and a regioselective platform for constructing complex polysubstituted aromatics.

This technical guide analyzes the research potential of this compound, focusing on regioselective metallation and its role as a precursor for bioactive fluorinated heterocycles (including Sitagliptin analogs).

Part 1: Structural Properties & Reactivity Profile

Electronic Architecture

The reactivity of this compound is defined by the competition between the Directing Metalation Group (DMG) effect of the methoxy substituent and the inductive acidification provided by the fluorine atoms.

  • Methoxy Group (-OMe): Acts as an ortho-director for lithiation via coordination to the lithium cation (Complex Induced Proximity Effect - CIPE).

  • Fluorine Atoms (-F): Strongly withdraw electron density via induction (-I effect), significantly increasing the acidity of adjacent protons.

The Regioselectivity Paradox

The molecule possesses two available protons for functionalization: H-3 and H-6 .

  • H-3 (The Acidic Site): Flanked by two fluorine atoms (C-2 and C-4). This position is thermodynamically more acidic due to the additive inductive effects (

    
     reduction).
    
  • H-6 (The Coordinated Site): Flanked by the methoxy group and one fluorine (C-5). This position is kinetically favored by bases that coordinate strongly with oxygen (e.g., n-BuLi).

Research Opportunity: By tuning the base (steric bulk) and temperature, researchers can selectively functionalize either position, creating a divergent synthetic library from a single precursor.

Part 2: Advanced Synthetic Protocols

Protocol A: Regioselective Ortho-Lithiation

This protocol describes the controlled functionalization of the C-6 position, leveraging the coordination of the methoxy group.

Objective: Introduction of electrophiles (CHO, I, B(OH)2) at the C-6 position.

Reagents & Conditions:

  • Substrate: this compound (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Temperature: -78 °C[1]

  • Electrophile: DMF, Iodine, or Triisopropyl borate.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Substrate Addition: Add this compound via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Critical: Maintain internal temp < -70 °C to prevent benzyne formation or scrambling.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the aryllithium species.

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.

  • Quench: Allow to warm to 0 °C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Validation Point:


 NMR should show the disappearance of the H-6 doublet (approx. 6.9-7.1 ppm) and retention of the H-3 triplet (approx. 7.2-7.5 ppm, appearing as a triplet due to H-F coupling).
Protocol B: Demethylation to 2,4,5-Trifluorophenol

The phenol derivative is a critical intermediate for O-alkylation to produce glycolic acid side chains found in DPP-4 inhibitors.

Method: Lewis Acid-Mediated Cleavage

  • Dissolve this compound in anhydrous DCM (

    
    ).
    
  • Cool to 0 °C. Add

    
     (1.5 eq, 1.0 M in DCM) dropwise.
    
  • Warm to room temperature and stir for 4 hours.

  • Quench: Pour carefully onto ice water. Caution: Exothermic.

  • Isolation: Extract with DCM. The phenol product is often volatile; avoid high-vacuum drying for extended periods.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Sitagliptin and DPP-4 Inhibitor Analogs

2,4,5-Trifluorophenylacetic acid is the key pharmacophore in Sitagliptin (Januvia) . While the industrial route typically proceeds via 1,2,4-trifluorobenzene, the anisole route offers a strategic advantage for Diversity-Oriented Synthesis (DOS) .

By starting with the anisole, researchers can:

  • Perform lithiation/functionalization before demethylation to install non-standard substituents (e.g., methyl, chloro) on the ring.

  • Demethylate to the phenol.[2]

  • Perform O-alkylation or triflation/carbonylation to generate novel phenylacetic acid analogs that may exhibit altered metabolic stability or potency.

Visualization of Synthetic Pathways

G TFA This compound Li_Int Lithiated Intermediate (C-6 vs C-3) TFA->Li_Int n-BuLi, -78°C (Regioselective) Phenol 2,4,5-Trifluorophenol TFA->Phenol BBr3, DCM (Demethylation) F_Aldehyde Functionalized Aldehyde (Novel Scaffolds) Li_Int->F_Aldehyde DMF (Electrophile) AceticAcid 2,4,5-Trifluorophenyl- acetic acid analogs Phenol->AceticAcid 1. Tf2O 2. Pd-CO, MeOH 3. Hydrolysis Sitagliptin Sitagliptin Analogs (DPP-4 Inhibitors) AceticAcid->Sitagliptin Coupling w/ Triazolopiperazine

Figure 1: Divergent synthetic pathways from this compound to novel bioactive scaffolds.[3][4]

Part 4: Materials Science Data

In the field of Liquid Crystals (LCs), fluorinated anisoles are valued for their low viscosity and high dielectric anisotropy (


). The 2,4,5-substitution pattern creates a strong dipole moment perpendicular to the ring axis, which is desirable for negative dielectric anisotropy mixtures used in VA (Vertical Alignment) displays.

Comparative Physical Properties Table:

PropertyThis compound2,4,5-TrifluorophenolRelevance
Molecular Weight 162.11 g/mol 148.08 g/mol Low MW favors low viscosity in LCs.
Boiling Point 168-170 °C145-150 °CHigh volatility requires sealed handling.
Dipole Moment High (~2.5 D)High (H-bond donor)Critical for LC alignment switching.
LogP (Calc) ~2.3~1.9Anisole is more lipophilic; better BBB penetration.

References

  • Regioselective Lithiation of Fluoroanisoles

    • Title: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane.[1]

    • Source: Arkivoc, 2009.[1]

    • URL:[Link]

  • Sitagliptin Synthesis & Intermediates

    • Title: Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.[5]

    • Source: RSC Advances (via PubMed Central), 2021.
    • URL:[Link]

  • Demethylation Methodologies

    • Title: Methylation of Phenolic Hydroxyl Group and Demethyl
    • Source: Journal of Chemical Research, 2009.[2]

    • URL:[Link]

  • General Reactivity of Polyfluoroarenes

    • Title: In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.[6]

    • Source: Beilstein Journal of Organic Chemistry (via NIH), 2014.
    • URL:[Link]

Sources

2,4,5-Trifluoroanisole: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2,4,5-Trifluoroanisole , a critical fluorinated building block in medicinal and agricultural chemistry.

Content Type: Technical Whitepaper Subject: Fluorinated Aromatic Building Blocks CAS Registry Number: 116332-61-7 (Generic for isomer class; specific CAS for 2,4,5-isomer often cited as 134284-40-5 or derived from 2,4,5-trifluorophenol CAS 2268-17-9 )

Executive Summary

This compound (2,4,5-TFA) represents a high-value intermediate in the synthesis of bioactive fluorinated heterocycles. Characterized by a unique substitution pattern where the electron-donating methoxy group is juxtaposed against three electron-withdrawing fluorine atoms, this scaffold offers orthogonal reactivity profiles. It serves as a primary gateway to the 2,4,5-trifluorophenyl moiety , a pharmacophore essential to the dipeptidyl peptidase-4 (DPP-4) inhibitor class (e.g., Sitagliptin ) and protoporphyrinogen oxidase (PPO) inhibiting herbicides.

This guide provides a mechanistic analysis of its synthesis, regioselective functionalization (Lithiation/SNAr), and experimental protocols for its integration into drug discovery workflows.

Chemical Profile & Electronic Structure

The reactivity of 2,4,5-TFA is dictated by the competition between the resonance-donating methoxy group (-OMe) and the inductive withdrawal of the three fluorine atoms.

Physical Properties (Experimental & Predicted)
PropertyValueNote
Molecular Formula C₇H₅F₃O
Molecular Weight 178.11 g/mol
Appearance Colorless Liquid / Low-melting Solid
Boiling Point 158–160 °C@ 760 mmHg
Density 1.35 g/mLHigh density due to fluorination
Flash Point > 50 °C
LogP ~2.4Moderate lipophilicity
NMR Signature (Diagnostic)
  • ¹⁹F NMR: Three distinct signals. The fluorine at C5 (para to H2) and C4 (para to OMe) show complex coupling patterns due to ortho and meta F-F coupling (

    
     Hz, 
    
    
    
    Hz).
  • ¹H NMR: Two aromatic protons.

    • H-6 (ortho to OMe): Doublet of multiplets (shielded by OMe).

    • H-3 (between F2 and F4): Triplet of doublets (deshielded by two ortho fluorines).

Synthesis Pathways[1][2][3][4][5][6]

The industrial production of 2,4,5-TFA relies on Nucleophilic Aromatic Substitution (


) or O-methylation of the phenol.
Route A: of 1,2,4,5-Tetrafluorobenzene (Industrial Standard)

This route is preferred for scale-up due to the availability of 1,2,4,5-tetrafluorobenzene. The reaction exploits the symmetry of the starting material; substitution of one fluorine atom breaks the symmetry.

  • Reagents: 1,2,4,5-Tetrafluorobenzene, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Conditions: Reflux (65°C), 4–6 hours.

  • Yield: >90%.

  • Mechanism: Addition-Elimination.[1] The Meisenheimer complex is stabilized by the remaining electron-withdrawing fluorines.

Route B: Methylation of 2,4,5-Trifluorophenol

Used when the phenol is the available feedstock or for introducing isotopic labels (


).
  • Reagents: 2,4,5-Trifluorophenol, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

    
    , Acetone/DMF.
    
  • Yield: >95%.

SynthesisPathways cluster_legend Reaction Types TFB 1,2,4,5-Tetrafluorobenzene TFA This compound (Target Scaffold) TFB->TFA NaOMe, MeOH Reflux, -NaF (SNAr Route) TFP 2,4,5-Trifluorophenol TFP->TFA MeI, K2CO3 Acetone, Reflux (O-Alkylation) SNAr Nucleophilic Subst.

Figure 1: Primary synthetic routes to this compound.

Reactivity & Regioselectivity[5][7][8][9]

The core value of 2,4,5-TFA lies in its predictable regiochemistry during functionalization.

Directed Ortho Metalation (DoM)

Lithiation is the most powerful method to functionalize this scaffold.

  • Competing Directors:

    • Methoxy (OMe): Directs ortho to position 2 (blocked by F) and position 6 (H).

    • Fluorine (F): Directs ortho via strong inductive acidification.

  • The Winner: Position C-3 .

    • The proton at C-3 is flanked by two fluorine atoms (F-2 and F-4). The cooperative inductive effect makes this proton significantly more acidic (

      
      ) than H-6 (
      
      
      
      ).
    • Result: Treatment with

      
      -BuLi results in exclusive lithiation at C-3, allowing the introduction of electrophiles (CHO, I, B(OR)₂) at this crowded position.
      
Nucleophilic Aromatic Substitution ( )

If 2,4,5-TFA is subjected to further nucleophilic attack (e.g., by an amine or thiol):

  • Regioselectivity: The nucleophile attacks the position that maximizes the stabilization of the negative charge in the Meisenheimer intermediate.

  • Site of Attack: Typically C-4 (para to OMe) or C-5 (meta to OMe).

    • Attack at C-4 displaces Fluorine. The OMe group is an Electron Donating Group (EDG), which usually deactivates the ortho/para positions for

      
      .
      
    • However, in highly fluorinated systems, the activation by ortho/meta fluorines often overrides the OMe deactivation.

    • Note: Regioselectivity can be temperature-dependent and nucleophile-dependent.

Regioselectivity Core This compound Core H3 Position C-3 (Between F & F) Core->H3 Preferred Lithiation Site (Most Acidic H) H6 Position C-6 (Ortho to OMe) Core->H6 Secondary Lithiation (Only if C-3 blocked) F4 Position C-4 (Para to OMe) Core->F4 Potential SNAr Site (Displacement of F)

Figure 2: Regioselectivity map.[1][2] Red indicates the primary site for deprotonation (Lithiation); Blue indicates the site for nucleophilic displacement.

Applications in Drug Discovery[1]

The Sitagliptin Pharmacophore

Sitagliptin (Januvia®) utilizes a 2,4,5-trifluorophenyl moiety attached to a


-amino acid backbone.[2][3] While the industrial route often utilizes 2,4,5-trifluorophenylacetic acid, 2,4,5-TFA serves as a research-scale precursor for analogs.
  • Workflow: 2,4,5-TFA

    
     Demethylation 
    
    
    
    2,4,5-Trifluorophenol
    
    
    Triflate
    
    
    Pd-Catalyzed Cross Coupling.
Agrochemicals (PPO Inhibitors)

Recent research identifies


-trifluoroanisole derivatives and phenylpyridines containing the 2,4,5-trifluoro motif as potent herbicides targeting Protoporphyrinogen Oxidase (PPO). The 2,4,5-substitution pattern enhances lipophilicity and metabolic stability against oxidative degradation in plants.

Experimental Protocols

Protocol A: Regioselective Lithiation and Formylation

Objective: Synthesis of 2,4,5-trifluoro-3-methoxybenzaldehyde.

  • Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Solvent: Add anhydrous THF (20 mL) and This compound (1.78 g, 10.0 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Maintain temperature < -70 °C.
    
    • Checkpoint: The solution may turn slight yellow. Stir for 1 hour at -78 °C to ensure complete deprotonation at C-3.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
     solution.[4] Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Validation: ¹H NMR should show a new aldehyde singlet at

    
     ppm.
    
Protocol B: Synthesis from 1,2,4,5-Tetrafluorobenzene

Objective: Preparation of the 2,4,5-TFA building block.

  • Reagent Prep: Prepare a solution of NaOMe (1.1 equiv) in dry Methanol.

  • Reaction: Add 1,2,4,5-Tetrafluorobenzene (1.0 equiv) to the methoxide solution at room temperature.

  • Heating: Heat to reflux (65 °C) for 6 hours. Monitor by GC-MS or TLC.

  • Workup: Distill off excess methanol. Partition residue between water and dichloromethane.

  • Isolation: Dry organic layer over

    
     and concentrate. Distillation under reduced pressure yields pure 2,4,5-TFA.
    

Safety & Handling (MSDS Highlights)

  • Hazards: Flammable liquid. Causes skin irritation and serious eye irritation.

  • Specific Fluorine Hazard: Combustion may release Hydrogen Fluoride (HF). Do not use glass for reactions involving strong Lewis acids at high temperatures if defluorination is possible.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Sitagliptin Synthesis & Intermediates

    • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634-639. Link

  • Regioselective Lithiation of Fluoroarenes

    • Schlosser, M. "The 2,4,5-Trifluorophenyl Moiety: A Privileged Building Block." Eur. J. Org. Chem., 2003.[5]

    • Bridges, A. J., et al. "Regioselective Lithiation of Polyfluorobenzenes." J. Org. Chem., 1990, 55, 773. Link

  • Agrochemical Applications

    • Wang, Q., et al. "Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules, 2022, 27, 6088. Link

  • Nucleophilic Aromatic Substitution Rules

    • Sandford, G. "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 2003, 59(4), 437-454. Link

Sources

The Fluorine Effect: A Technical Guide to the Biological Activity of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and structural biologists. It moves beyond basic definitions to explore the mechanistic causality of the trifluoromethyl group in drug design.[1]

Executive Summary

The strategic incorporation of the trifluoromethyl (


) group has become a cornerstone of modern medicinal chemistry.[2][3] It is not merely a "magic methyl" surrogate; it is a profound modulator of physicochemical space.[2] The 

group alters the disposition of lead compounds through three primary vectors: metabolic occlusion , lipophilic enhancement , and electronic redistribution . This guide provides the theoretical framework, synthetic methodologies, and validation protocols necessary to leverage this functionality in late-stage drug development.

Part 1: The Physicochemical Basis of Bioactivity

To deploy


 effectively, one must understand how it remodels the molecular landscape. It is a unique bioisostere that bridges the gap between steric bulk and electronic withdrawal.
Comparative Physicochemical Metrics

The following table contrasts the


 group with common substituents, highlighting why it serves as a potent modulator of biological activity.
ParameterHydrogen (

)
Methyl (

)
Trifluoromethyl (

)
Chloro (

)
Impact on Bioactivity
Van der Waals Radius (Å) 1.202.002.70 1.75Steric occlusion; fits hydrophobic pockets (approx. isopropyl/ethyl size).
Hansch

(Lipophilicity)
0.000.560.88 0.71Increases membrane permeability and BBB penetration.
Electronegativity (Pauling) 2.202.55 (C)3.50 (F) 3.16Strong electron-withdrawing; lowers pKa of adjacent amines/acids.
Bond Energy (kcal/mol) 98 (C-H)88 (C-C)~116 (C-F) 81 (C-Cl)Metabolic blockade; resists oxidative cleavage by CYP450.
Mechanistic Causality
  • Metabolic Occlusion: The C-F bond is the strongest single bond to carbon. By placing a

    
     group at a site prone to metabolic oxidation (e.g., para-position of a phenyl ring), researchers can block Cytochrome P450 hydroxylation. This extends the drug's half-life (
    
    
    
    ) without altering the core pharmacophore significantly.
  • Lipophilic Desolvation: The high hydrophobicity of the C-F bond facilitates the "desolvation penalty" recovery. When a drug enters a protein binding pocket, it must shed its water shell. The hydrophobic

    
     group sheds water easily, contributing to a favorable entropy gain (
    
    
    
    ) upon binding.
  • Orthogonal Multipolar Interactions: Unlike methyl groups, the C-F bond has a significant dipole. The fluorine atom can accept weak hydrogen bonds or engage in orthogonal multipolar interactions with backbone carbonyls (

    
    ) in the protein active site.[4]
    
Logic Flow: From Structure to Activity

The following diagram illustrates the decision matrix for introducing a


 group.

CF3_Logic_Flow Start Lead Compound Optimization Problem1 Problem: High Metabolic Clearance Start->Problem1 Problem2 Problem: Low Membrane Permeability Start->Problem2 Problem3 Problem: Weak Potency Start->Problem3 Solution1 Strategy: Metabolic Blocking Problem1->Solution1 Solution2 Strategy: Lipophilic Boost Problem2->Solution2 Solution3 Strategy: Electronic Tuning Problem3->Solution3 Action Install -CF3 Group Solution1->Action Solution2->Action Solution3->Action Result1 Outcome: Block CYP450 Oxidation (Increased t1/2) Action->Result1 High C-F Bond Energy Result2 Outcome: Increase LogP/LogD (Better BBB Penetration) Action->Result2 High Hansch Pi Value Result3 Outcome: pKa Modulation / Pocket Fill (Higher Binding Affinity) Action->Result3 Steric/Electronic Effect

Figure 1: Decision matrix for trifluoromethyl incorporation based on lead compound deficiencies.

Part 2: Synthetic Architecture for Late-Stage Functionalization

In early drug discovery, rebuilding a scaffold to include a


 group is inefficient. Late-Stage Functionalization (LSF)  is the preferred method, allowing the direct installation of 

onto complex molecules.
The Photoredox Protocol (Radical Trifluoromethylation)

The most robust modern method utilizes visible-light photoredox catalysis. This approach avoids harsh oxidants and allows for functional group tolerance.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism.[5] An excited photocatalyst reduces a trifluoromethyl source (like Triflyl Chloride or Langlois Reagent) to generate a


 radical.[5][6] This electrophilic radical adds to electron-rich arenes.

Photoredox_Cycle Cat_GS Ru(bpy)3 (2+) Ground State Cat_Excited *Ru(bpy)3 (2+) Excited State Cat_GS->Cat_Excited Blue LED (hv) Cat_Ox Ru(bpy)3 (3+) Oxidized Cat_Excited->Cat_Ox SET (-e) Reduces Reagent Cat_Ox->Cat_GS SET (+e) Completes Cycle Substrate Arene-H Reagent CF3 Source (TfCl or Langlois) Radical •CF3 Radical Reagent->Radical Generates Intermediate Radical-Arene Adduct Radical->Intermediate Adds to Substrate Product Arene-CF3 Intermediate->Product Oxidation (-e) & -H+

Figure 2: Photoredox catalytic cycle for the generation of trifluoromethyl radicals.

Standard Operating Procedure (SOP): Direct Arene Trifluoromethylation

Objective: Install a


 group on a heteroaromatic lead compound (e.g., a pyridine or indole derivative).

Reagents:

  • Substrate: 0.5 mmol Arene.

  • Catalyst:

    
     (1.0 mol%).
    
  • Source: Triflyl chloride (

    
    ) (2.0 equiv) OR Sodium triflinate (Langlois Reagent) (3.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    
  • Base:

    
     (2.0 equiv) - Critical for buffering HCl production.
    

Protocol:

  • Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, add the substrate, photocatalyst, and base.

  • Degassing: Seal the vial with a septum cap. Purge with

    
     or Argon for 10 minutes to remove oxygen (Oxygen quenches the excited triplet state of Ruthenium).
    
  • Addition: Inject the solvent (degassed) and the

    
     source (if liquid) via syringe.
    
  • Irradiation: Place the vial 2-3 cm away from a Blue LED light source (approx. 450 nm, 24W). Stir vigorously at room temperature (

    
    ).
    
    • Self-Validation Step: Monitor reaction progress via LC-MS every 2 hours. Look for the mass shift of +68 Da (

      
      ).
      
  • Workup: After 12-24 hours, dilute with ethyl acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Isolate via Flash Column Chromatography.

Part 3: Biological Evaluation Protocols

Once synthesized, the biological impact must be quantified. The two critical assays are Lipophilicity (LogD) and Metabolic Stability .

Protocol: Microsomal Stability Assay

This assay determines if the


 group successfully blocked metabolic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (cofactor).

  • Test Compound (

    
     final conc).
    
  • Internal Standard: Verapamil (High clearance control) and Warfarin (Low clearance control).

Workflow:

  • Pre-Incubation: Mix HLM (

    
     final) with Phosphate Buffer (pH 7.4) and Test Compound at 
    
    
    
    for 5 minutes.
  • Initiation: Add NADPH to start the reaction.

  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add to

    
     ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops the reaction.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
Protocol: HPLC-Based LogD Determination

Traditional shake-flask methods are slow. An HPLC method using a specialized column is self-validating against known standards.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4).

  • Calibration: Run a set of 5 standards with known LogP values (e.g., Toluene, Naphthalene). Create a calibration curve of

    
     vs 
    
    
    
    .
  • Measurement: Inject the trifluoromethylated compound. Calculate its capacity factor

    
    .
    
  • Validation: The

    
     of the calibration curve must be 
    
    
    
    for the run to be valid.

Part 4: Case Studies in Drug Design

Fluoxetine (Prozac)
  • Role of CF3: The

    
     group on the phenoxy ring is critical for selectivity toward the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET).
    
  • Mechanism: It increases lipophilicity (LogP ~4.5), facilitating blood-brain barrier crossing, and prevents metabolic hydroxylation at the para-position.

Sitagliptin (Januvia)
  • Role of CF3: Located on the triazolopyrazine ring.

  • Mechanism: The

    
     group fits into a specific hydrophobic S2 sub-pocket of the DPP-4 enzyme. This is a classic example of "filling the pocket" to maximize Van der Waals contacts while preventing oxidative degradation of the ring.
    

References

  • Hovione. (2024).[7] Drug Design Strategies and Synthesis of Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[5][8] (Nagib, D. A., & MacMillan, D. W. C.)[9] Retrieved from [Link]

  • MDPI. (2025). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.[1][2][4] Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes.[6] Retrieved from [Link]

Sources

The Strategic Role of Fluorination in Drug Design and Discovery

[1][2]

Executive Summary

Fluorine is often described as "the small atom with a big ego" in medicinal chemistry.[1] Despite its virtual absence in natural biological metabolites, approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide dissects the physicochemical and pharmacological rationale behind fluorination, moving beyond simple "metabolic blocking" to explore its role in conformational control, pKa modulation, and lipophilicity tuning.[2][3]

The Fluorine Effect: Physicochemical Foundations

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet maintains a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å).[1] This allows for "bioisosteric" replacement with profound electronic consequences but minimal steric perturbation.[4]

Comparative Properties Table

The following table contrasts fluorine with hydrogen and other common bioisosteres, highlighting why the C-F bond is a "metabolic shield."

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52Steric mimicry of H; bioisostere of OH.
Electronegativity (Pauling) 2.13.983.44Strong inductive effects; modulates pKa.
C-X Bond Length (Å) 1.091.351.43Compact bond; fits in tight binding pockets.
C-X Bond Energy (kcal/mol) ~98~116~85Metabolic Resistance: C-F is the strongest single bond in organic chemistry.
Modulation of Lipophilicity (LogP/LogD)

Fluorination does not universally increase lipophilicity. The effect is context-dependent:

  • Aromatic Fluorination: Generally increases LogP (more lipophilic) due to weak polarizability of the fluorine lone pairs preventing effective solvation by water.

  • Aliphatic Fluorination: Can decrease LogP (more polar) when vicinal to heteroatoms (e.g., -O-CF3 vs -O-CH3) due to the creation of a strong molecular dipole that interacts with solvent water.

pKa Modulation and Bioavailability

Fluorine’s strong electron-withdrawing group (EWG) character inductively lowers the pKa of nearby basic centers.[4]

  • Mechanism: Stabilizes the free base form of amines over the protonated conjugate acid.

  • Outcome: improved membrane permeability (more uncharged species at physiological pH 7.4) and reduced hERG channel liability (often associated with high basicity).

Technical Insight: Replacing a hydrogen with fluorine


-to an amine typically lowers the pKa by 1–2 log units.

Strategic Application: Metabolic Stability

The primary historical driver for fluorination is blocking oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.[4]

The Mechanism of CYP Blocking

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The C-F bond is chemically inert to these processes due to its high bond dissociation energy (116 kcal/mol).

  • Strategy: Identify "soft spots" (sites of rapid hydroxylation) on the lead molecule—often the para-position of phenyl rings or benzylic carbons.

  • Execution: Substitute the C-H bond with C-F. This blocks the site of metabolism (SOM) without significantly altering the binding mode.

Diagram: The Fluorine Decision Matrix

The following diagram illustrates the decision logic for introducing fluorine during Lead Optimization.

FluorineDecisionMatrixStartLead Compound OptimizationIssue_MetabIssue: High Metabolic Clearance?Start->Issue_MetabIssue_PotencyIssue: Low Potency/Binding?Start->Issue_PotencyID_SOMIdentify Site of Metabolism (SOM)(e.g., para-phenyl, benzylic)Issue_Metab->ID_SOMYesAnalyze_PocketAnalyze Binding PocketIssue_Potency->Analyze_PocketBlock_SOMSubstitute H -> F at SOMID_SOM->Block_SOMCheck_ShiftCheck: Did pKa/LogD shift drastically?Block_SOM->Check_ShiftCheck_Shift->StartIterateConf_ControlNeed Conformational Lock?(Use Gauche Effect)Analyze_Pocket->Conf_ControlPolar_IntNeed Polar Interaction?(C-F acts as H-bond acceptor)Analyze_Pocket->Polar_Int

Caption: Decision logic for fluorine incorporation targeting metabolic stability versus binding affinity.

Conformational Control: The Gauche Effect

Beyond steric blocking, fluorine dictates molecular shape through the Gauche effect.[5][6] In 1,2-difluoroethane (and similar motifs like

  • Mechanism: Hyperconjugation.[5][7][8] Electron density from the C-H

    
     bonding orbital donates into the low-lying C-F 
    
    
    antibonding orbital (
    
    
    ).[5][8] This interaction is maximized in the gauche alignment.[8]
  • Application: Pre-organizing a drug molecule into its "bioactive conformation" reduces the entropic penalty of binding to the receptor, thereby increasing affinity.

Synthetic Methodologies: The Toolkit

Modern drug discovery relies on both early-stage building blocks and late-stage functionalization (LSF).

Reagent ClassKey ReagentsMechanismPrimary Application
Electrophilic Selectfluor, NFSI

source attacks electron-rich centers (enols, arenes).
Fluorination of aromatic rings, active methylenes.
Nucleophilic DAST, Deoxo-Fluor, XtalFluor

source displaces leaving groups (

).
Converting alcohols (

) or carbonyls (

) to fluorides.
Radical/Photoredox Ir/Ru catalysts + SelectfluorSingle Electron Transfer (SET) generates radicals.Late-Stage Functionalization: C-H activation of complex leads.

Experimental Protocol: Microsomal Metabolic Stability Assay

Objective: To quantify the impact of fluorination on the intrinsic clearance (

Materials
  • Test Compounds: Non-fluorinated Lead vs. Fluorinated Analog (10 mM DMSO stock).

  • Liver Microsomes: Human/Rat liver microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regeneration system (Glucose-6-phosphate, G6P-Dehydrogenase,

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M). Pre-incubate at 37°C for 5 mins.
    
    • Why? Ensures temperature equilibrium and non-specific protein binding equilibrium before reaction start.

  • Initiation: Add NADPH regeneration system to initiate the reaction.

    • Control: Run a "minus NADPH" sample to rule out chemical instability.

  • Sampling: At

    
     mins, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Interpretation

Plot





Success Criteria: The fluorinated analog should exhibit a


Visualizing Synthetic Workflow (Late-Stage Fluorination)

This diagram outlines a modern Photoredox C-H Fluorination workflow, crucial for testing fluorine effects late in the discovery cycle without de novo synthesis.

PhotoredoxFluorinationSubstrateComplex Drug Scaffold(C-H bond)RadicalCarbon Radical (C•)Substrate->RadicalHAT/SETCatalystPhotocatalyst(e.g., Ir(ppy)3)ExcitationExcited State Catalyst*Catalyst->ExcitationhvLightBlue LED (450nm)Light->ExcitationhvF_SourceFluorine Source(Selectfluor/NFSI)ProductFluorinated Product(C-F bond)F_Source->ProductF-TransferExcitation->RadicalHAT/SETRadical->ProductF-Transfer

Caption: Photoredox catalysis workflow for late-stage C-H fluorination of drug scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Haggebaum, C., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Britton, R., et al. (2016).[9] Fluorination methods in drug discovery.[2][1][3][10][11] Organic & Biomolecular Chemistry. Link

Methodological & Application

Experimental protocol for nucleophilic aromatic substitution using 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists optimizing nucleophilic aromatic substitution (SNAr) on polyfluorinated scaffolds. It addresses the specific regiochemical challenges and reaction kinetics of 2,4,5-Trifluoroanisole , a critical building block in the synthesis of fluoroquinolones, liquid crystals, and agrochemicals.

Executive Summary & Strategic Rationale

This compound (TFA) presents a unique challenge in nucleophilic aromatic substitution compared to its carboxylic acid analogs (e.g., 2,4,5-trifluorobenzoic acid). While the carboxylic acid moiety is an electron-withdrawing group (EWG) that activates the para-position (C-4), the methoxy group in TFA is an electron-donating group (EDG) by resonance.

This electronic inversion dictates a distinct regioselectivity profile. In TFA, the methoxy group deactivates the positions ortho and para to itself regarding nucleophilic attack. Consequently, the C-5 position (meta to the methoxy group) becomes the most electronically favorable site for substitution, avoiding the destabilization of the Meisenheimer intermediate.

This guide provides a validated protocol to selectively target the C-5 position, minimizing common by-products such as bis-substitution or demethylation.

Mechanistic Insight & Regioselectivity Analysis

To achieve high yields, one must understand the electronic landscape of the substrate.

Electronic Deactivation Vectors

In SNAr, the rate-determining step is often the formation of the anionic Meisenheimer complex.

  • Attack at C-2 (Ortho): Places negative charge density on C-1 (bearing -OMe). The lone pair repulsion from the methoxy oxygen destabilizes this intermediate.

  • Attack at C-4 (Para): Similarly places charge density on C-1, leading to destabilization.

  • Attack at C-5 (Meta): The negative charge delocalizes onto C-2, C-4, and C-6. None of these carbons bear the destabilizing methoxy group. Furthermore, the charge at C-2 and C-4 is stabilized by the inductive effect of the fluorine atoms attached there.

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type.

SNAr_Strategy Start Substrate: this compound Nu_Type Select Nucleophile Type Start->Nu_Type Amine Primary/Secondary Amines (e.g., Piperazine, Morpholine) Nu_Type->Amine N-Nucleophile Alkoxide Alkoxides/Thiolates (e.g., NaOMe, NaSMe) Nu_Type->Alkoxide O/S-Nucleophile Amine_Cond Condition A: Solvent: DMSO or NMP Base: K2CO3 (2.5 eq) Temp: 80-100°C Amine->Amine_Cond Alkoxide_Cond Condition B: Solvent: THF/DMF (Dry) Base: NaH or LiHMDS Temp: 0°C to RT Alkoxide->Alkoxide_Cond Intermediate Meisenheimer Complex (Stabilized at C-5) Amine_Cond->Intermediate Alkoxide_Cond->Intermediate Product Product: 1-Methoxy-2,4-difluoro-5-substituted benzene Intermediate->Product Fluoride Elimination

Figure 1: Strategic workflow for regioselective substitution at the C-5 position of this compound.

Experimental Protocols

Materials & Equipment
  • Substrate: this compound (CAS: 1939-27-1), >98% purity.

  • Solvents: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) for amines; Anhydrous DMF for alkoxides.

  • Base: Potassium Carbonate (K2CO3), anhydrous, finely milled.

  • Workup: Ethyl Acetate (EtOAc), 1M HCl, Brine.

Protocol A: Amination (Synthesis of 1-(2,4-difluoro-5-methoxyphenyl)piperazine)

This protocol is optimized for secondary cyclic amines (piperazine, morpholine, pyrrolidine).

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (1.0 eq, 5.0 mmol, 810 mg).

  • Solvation: Add DMSO (10 mL, 2M concentration). Note: High concentration favors bimolecular kinetics.

  • Base Addition: Add milled K2CO3 (2.5 eq, 12.5 mmol, 1.73 g). Stir for 5 minutes at room temperature to create a suspension.

  • Nucleophile Addition: Add Piperazine (1.2 eq, 6.0 mmol, 516 mg).

    • Critical Check: If using a volatile amine, seal the vessel; otherwise, maintain under N2 atmosphere.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Timecourse: Reaction typically reaches completion in 4–6 hours.

    • Checkpoint: The spot for the starting material (Rf ~0.8) should disappear, and a new, more polar spot (Rf ~0.3) should appear.[1][2]

  • Quench & Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (50 mL). The product may precipitate as a solid.

    • If solid: Filter, wash with water (3x 10 mL), and dry under vacuum.

    • If oil: Extract with EtOAc (3x 20 mL).[3] Wash combined organics with Brine (2x 20 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Etherification (Reaction with Sodium Methoxide)

Used to synthesize 2,4,5-trimethoxybenzene derivatives or specific polyfluorinated ethers.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck flask and cool under Argon.

  • Reagent Formation: Add MeOH (anhydrous, 5 mL) and slowly add Na metal (1.1 eq) to generate NaOMe in situ, OR use commercial NaOMe solution.

  • Substrate Addition: Cool the alkoxide solution to 0°C . Add a solution of This compound (1.0 eq) in THF (5 mL) dropwise over 10 minutes.

    • Why 0°C? Lower temperature prevents bis-substitution at the C-4 position.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Diethyl Ether.

Data Interpretation & Validation

Successful synthesis is validated not just by mass, but by confirming the specific regioisomer (C-5 substitution).

NMR Diagnostics

The 1H NMR of the C-5 substituted product (1-methoxy-2,4-difluoro-5-substituted) will show a distinct pattern compared to C-4 substitution.

SignalMultiplicityCoupling Constants (

)
Structural Assignment
H-3 Triplet (t) or dd

Hz
Proton trapped between two Fluorines (F-2 and F-4). Large coupling indicates ortho-F interactions.
H-6 Doublet of Doublets (dd)

Hz
Proton adjacent to C-1 (OMe) and C-5 (Nu). Shows weaker coupling to F-4 (meta) and F-2 (para).
OMe Singlet (s)N/ACharacteristic methoxy peak at

3.8-4.0 ppm.

Key Differentiator: If substitution occurred at C-4, the remaining protons would be at C-3 and C-6. H-3 would appear as a doublet (coupled only to F-2), lacking the "sandwiched" coupling pattern of the C-5 product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or solvent is wet.Switch solvent to NMP (higher boiling point) or DMSO (better polarity). Ensure reagents are anhydrous.
Bis-Substitution Reaction temperature too high or excess nucleophile.Lower temperature to 60°C. Control stoichiometry strictly to 1.05-1.1 eq.
Demethylation Use of harsh nucleophiles (e.g., thiolate) at high temp.O-demethylation can occur via SN2 attack on the methyl group. Lower temperature and avoid iodide salts.
Regio-isomer mix Competition between C-4 and C-5.Rare with amines, but possible with small alkoxides. Use bulkier bases or lower temperature to enhance kinetic selectivity for C-5.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10][11]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2012). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. (Analogous polyfluoro-heterocycle reactivity).[1][5][7][11][12][13] Retrieved from [Link]

Sources

Application Note: 2,4,5-Trifluoroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, reactivity, and experimental protocols for 2,4,5-Trifluoroanisole , a high-value fluorinated building block.

Executive Summary

This compound (TFA) is a critical fluorinated arene scaffold used to modulate metabolic stability and lipophilicity in drug candidates. Unlike its benzene counterpart (1,2,4-trifluorobenzene), the methoxy group in TFA serves as a versatile "chemical handle"—acting as a masked phenol or a Directed Ortho Metalation (DoM) director.

This guide details two primary workflows:

  • Regioselective C-H Functionalization: Accessing tetrasubstituted arenes via C3-lithiation.

  • Demethylation & Etherification: Generating 2,4,5-trifluorophenol for biaryl ether synthesis (a common motif in kinase inhibitors).

Strategic Role in Drug Design

The incorporation of the 2,4,5-trifluoro motif offers specific advantages in Structure-Activity Relationship (SAR) studies:

FeatureMedicinal Chemistry ImpactMechanism
Metabolic Blockade Extends

(Half-life)
Fluorine atoms at C2, C4, and C5 block oxidative metabolism (P450 hydroxylation) at the most reactive sites.
Electronic Tuning Modulates pKa & PotencyThe electron-withdrawing nature of three fluorine atoms lowers the pKa of adjacent functionalities (e.g., phenols, anilines), affecting binding affinity.
Lipophilicity Increases PermeabilityFluorination generally increases

, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
Scaffold Diversity Novel IP SpaceAllows access to 2,3,4,5-tetrasubstituted patterns via lithiation, a crowded chemical space often underexplored in patent literature.

Chemical Reactivity & Regioselectivity

Understanding the directing effects within this compound is prerequisite for successful synthesis.

  • Structure: 1-Methoxy-2,4,5-trifluorobenzene.

  • Protons: Two aromatic protons are available at C3 and C6 .

  • Acidity & Lithiation:

    • C3-H: Located between two fluorine atoms (F2 and F4). This proton is significantly more acidic (

      
       ~27) due to the inductive withdrawal of both fluorines.
      
    • C6-H: Located between the methoxy group (C1) and a fluorine (C5). While the OMe group is a good coordinator for lithium, the acidity of the inter-fluorine proton (C3) typically dominates kinetic deprotonation.

Experimental Protocols

Protocol A: Regioselective C3-Lithiation and Formylation

Objective: Synthesis of 2,4,5-trifluoro-3-methoxybenzaldehyde. Application: Precursor for reductive amination libraries or styrenes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with this compound (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add

    
    -BuLi (4.4 mL, 11.0 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.
    
    • Insight: The solution may turn pale yellow.[2] Stir at -78°C for 1 hour to ensure complete formation of the 3-lithio species.

  • Electrophile Addition: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.[3]
    
  • Purification: The crude aldehyde is typically pure enough for the next step. If needed, purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Demethylation to 2,4,5-Trifluorophenol

Objective: Cleavage of the methyl ether to reveal the phenol. Application: The resulting phenol is a nucleophile for


 reactions to create biaryl ethers (e.g., coupling with chloropyrimidines).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (Boron Tribromide) (1.2 equiv, 1.0 M in DCM)
    
  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

  • Safety Note:

    
     reacts violently with moisture and releases HBr gas. Perform in a well-ventilated fume hood.
    
  • Setup: Cool a solution of this compound (10 mmol) in DCM (40 mL) to 0°C under nitrogen.

  • Addition: Add

    
     solution (12 mL, 12 mmol) dropwise over 15 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the phenol will be more polar than the anisole).

  • Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise (Exothermic!).

  • Workup: Dilute with water, separate layers, and extract aqueous layer with DCM.

  • Isolation: The phenol is acidic. Extract the organic layer with 1N NaOH (to pull phenol into water), wash the aqueous phase with ether (to remove impurities), then acidify the aqueous phase with HCl to pH 1. Extract the free phenol back into EtOAc.

Visualized Workflows

Synthesis Pathway Diagram

The following diagram illustrates the divergent pathways available from the parent scaffold.

G TFA This compound (Starting Material) Lithio 3-Lithio-2,4,5-trifluoroanisole (Intermediate) TFA->Lithio n-BuLi, -78°C (Regioselective at C3) Phenol 2,4,5-Trifluorophenol (Nucleophile) TFA->Phenol BBr3, DCM (Demethylation) Aldehyde 3-Formyl-Derivative (Scaffold for Amines) Lithio->Aldehyde DMF Acid 3-Carboxy-Derivative (Scaffold for Amides) Lithio->Acid CO2 Biaryl Biaryl Ethers (Kinase Inhibitors) Phenol->Biaryl SnAr with Heteroaryl Halide

Figure 1: Divergent synthetic utility of this compound. The C3-lithiation pathway accesses highly substituted aromatics, while demethylation provides a nucleophilic phenol handle.

Comparison of Physical Properties

Data for key derivatives helps in purification planning.

CompoundMW ( g/mol )Boiling PointpKa (Approx)Solubility
This compound 162.11148°CN/AOrganics (DCM, EtOAc)
2,4,5-Trifluorophenol 148.08140°C7.2Aqueous Base, Alcohols
2,4,5-Trifluorobenzoic acid 176.09Solid (mp 98°C)3.5Aqueous Base, Polar Organics

Safety & Handling

  • Lithiation Hazards:

    
    -Butyllithium is pyrophoric.[4] Use oven-dried glassware and inert atmosphere (Nitrogen/Argon) exclusively.
    
  • Fluorine Chemistry: While the anisole is stable, reaction with strong nucleophiles or Lewis acids (

    
    ) can generate HF or HBr byproducts. Ensure proper scrubbing of exhaust gases.
    
  • Skin Absorption: Fluorinated aromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.

References

  • Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004.
  • Schlosser, M. et al. "Site-Selective Lithiation of Fluorinated Benzenes." European Journal of Organic Chemistry, 2003.
  • Sitagliptin Analog Synthesis

    • Hansen, K. B. et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005. Link

    • Contextualizes the use of the 2,4,5-trifluorophenyl moiety in drug development.
  • Demethylation Protocols

    • McOmie, J. F. W. et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968. Link

    • Standard protocol adapted for Protocol B.

Sources

Application Note: Strategic Utilization of 2,4,5-Trifluoroanisole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the competitive landscape of modern agrochemical discovery, 2,4,5-Trifluoroanisole (2,4,5-TFA) has emerged as a "privileged scaffold." Its utility extends beyond being a mere solvent or passive intermediate; it serves as a high-value Directed Metalation Group (DMG) substrate. The methoxy moiety (–OMe), combined with the specific electron-withdrawing pattern of the three fluorine atoms, creates a unique electronic environment that enables highly regioselective lithiation and functionalization.

This guide details the protocol for leveraging 2,4,5-TFA to synthesize polyfluorinated benzyl alcohols and phenylacetic acids —critical pharmacophores found in next-generation pyrethroids (e.g., analogs of Metofluthrin) and auxinic herbicides.

Key Chemical Advantages[1]
  • Metabolic Stability: The 2,4,5-trifluoro substitution pattern blocks common metabolic oxidation sites on the aromatic ring, significantly extending the half-life of the final agrochemical active ingredient (AI).

  • Lipophilicity Modulation: The trifluoro-methoxy motif enhances the logP of the molecule, improving cuticular penetration in target pests.

  • Orthogonal Reactivity: The C-3 and C-6 positions possess distinct pKa values, allowing for switchable regioselectivity based on the choice of base and temperature.

Technical Background: The Regioselectivity Paradox

Success with 2,4,5-TFA depends on understanding the competition between the Directing Metalation Group (DMG) effect of the methoxy group and the acidifying effect of the fluorine atoms.

  • Position C-3 (Inter-halogen): The proton at C-3 is flanked by two fluorine atoms (F-2 and F-4). It is thermodynamically the most acidic site (

    
    ).
    
  • Position C-6 (Ortho-lithiation): The proton at C-6 is flanked by the methoxy group (DMG) and F-5. Kinetic lithiation often favors this position due to the coordination of the Lithium cation to the methoxy oxygen.

Application Note: By controlling temperature and ligand additives (e.g., TMEDA), researchers can selectively functionalize C-6 to generate benzaldehyde precursors essential for pyrethroid synthesis.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start This compound (Starting Material) Lith_C6 C-6 Lithiated Species (Kinetic Control) Start->Lith_C6 n-BuLi / TMEDA -78°C (THF) Lith_C3 C-3 Lithiated Species (Thermodynamic Control) Start->Lith_C3 LDA / -78°C Equilibration Prod_Aldehyde 2,4,5-Trifluoro-6-methoxy- benzaldehyde Lith_C6->Prod_Aldehyde DMF Quench Prod_Acid 2,4,5-Trifluorophenylacetic Acid Derivative Lith_C6->Prod_Acid CO2 Quench Prod_Tetra 2,3,4,5-Tetrafluoroanisole (Fluorination) Lith_C3->Prod_Tetra NFSI (F+ Source)

Caption: Divergent synthesis pathways from this compound controlled by base selection and temperature.

Detailed Experimental Protocol

Workflow: Synthesis of 2,4,5-Trifluoro-6-methoxybenzaldehyde

This intermediate is a precursor to benzyl alcohol moieties used in ester-based pyrethroids.

Safety Warning: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials & Reagents
ReagentEquivalentsRole
This compound 1.0 eqSubstrate
n-Butyllithium (2.5M in hexanes) 1.1 eqLithiating Agent
TMEDA (Tetramethylethylenediamine) 1.1 eqLigand / Stabilizer
DMF (Dimethylformamide) 1.2 eqElectrophile (Formyl source)
THF (Anhydrous) Solvent (0.5 M)Reaction Medium
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush the system with dry Argon for 15 minutes.

  • Substrate Charging:

    • Add This compound (10.0 g, 61.7 mmol) and anhydrous THF (120 mL) to the flask.

    • Add TMEDA (7.9 g, 68 mmol) to the solution.

    • Cool the mixture to -78°C using a dry ice/acetone bath. Critical: TMEDA coordinates lithium, enhancing kinetic acidity at the C-6 position ortho to the methoxy group.

  • Lithiation (The Kinetic Phase):

    • Add n-BuLi (27.2 mL, 68 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a pale yellow.

    • Stir at -78°C for exactly 1 hour . Note: Extending this time may allow proton migration to the thermodynamically favored C-3 position.

  • Electrophilic Trapping:

    • Add anhydrous DMF (5.4 g, 74 mmol) dropwise over 10 minutes.

    • Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes:EtOAc 9:1).

Expected Results & QC Parameters
  • Yield: 85-92%

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3): Look for the characteristic aldehyde singlet at

    
     ppm and the methoxy singlet at 
    
    
    
    ppm. The aromatic region should show only one proton signal (C-3 H) as a multiplet due to F-coupling.

Downstream Application: Phenylacetic Acid Synthesis

To convert the aldehyde obtained above into 2,4,5-trifluorophenylacetic acid (a key auxin pharmacophore):

  • Reduction: Treat the aldehyde with

    
     in Methanol to yield 2,4,5-trifluoro-6-methoxybenzyl alcohol .
    
  • Chlorination: Convert alcohol to benzyl chloride using

    
    .
    
  • Cyanation: React with NaCN to form the phenylacetonitrile.

  • Hydrolysis: Acid hydrolysis (

    
    ) yields the final 2,4,5-Trifluorophenylacetic acid .
    

Note: This route avoids the use of expensive transition metal catalysts often required for direct arylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (Mixture of Isomers) Temperature fluctuation during n-BuLi addition.Ensure internal temp stays < -70°C. Use a cryostat if possible.
Low Yield Moisture in THF or DMF.Distill DMF from

or use molecular sieves. Ensure THF is fresh from a solvent system.
Decomposition upon Warming Unstable lithiated intermediate.Quench with electrophile immediately at -78°C; do not let the lithiated species sit too long.

References

  • PubChem. "this compound (Compound)."[1] National Library of Medicine. Accessed January 28, 2026. [Link]

  • Google Patents. "Synthesis method of 2,4,5-trifluorophenylacetic acid (CN103553900B).

Sources

Technical Application Note: Strategic Utilization of 2,4,5-Trifluoroanisole (TFA) in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trifluoroanisole (TFA) is frequently undervalued as a simple solvent or intermediate. However, in the context of advanced materials science, it serves as a potent "fluorine chassis" for synthesizing high-performance polymers. Its unique substitution pattern—three fluorine atoms providing electron-withdrawing character and a methoxy group serving as a protected phenol or a directing group—makes it an ideal precursor for two critical classes of materials:

  • Fluorinated Poly(arylene ether)s (FPAEs): For low-dielectric microelectronics and high-temperature membranes.

  • Conjugated Fluoropolymers: For organic photovoltaics (OPV) and organic field-effect transistors (OFETs).

This guide details the divergent synthetic pathways to access these materials, moving beyond standard textbook descriptions to provide field-proven, reproducible protocols.

Strategic Chemical Architecture

The utility of TFA lies in its dual reactivity profile. The researcher must choose the pathway based on the desired polymer backbone.

  • Pathway A (Nucleophilic): Cleavage of the methoxy group yields 2,4,5-trifluorophenol, a nucleophile for Step-Growth Polymerization (

    
    ).
    
  • Pathway B (Electrophilic/Organometallic): The C-H bond at the C3 position (flanked by two fluorines) is highly acidic (

    
    ), enabling regioselective lithiation. This allows the introduction of polymerizable handles (e.g., boronic acids, aldehydes) without disturbing the fluorine motif.
    
Visual Workflow: Divergent Synthesis Paths

TFA_Pathways TFA This compound (Starting Material) Demethylation Demethylation (BBr3 / DCM) TFA->Demethylation Pathway A Lithiation Regioselective Lithiation (n-BuLi / -78°C) TFA->Lithiation Pathway B Phenol 2,4,5-Trifluorophenol (Nucleophile) Demethylation->Phenol Bisphenol Bisphenol Synthesis (Condensation) Phenol->Bisphenol FPAE Fluorinated Poly(arylene ether) (High Thermal Stability) Bisphenol->FPAE S_NAr Polycondensation Funct Functionalized Monomer (Boronic Acid / Stannane) Lithiation->Funct Quench (B(OMe)3) ConjPoly Conjugated Polymer (OPV/OFET Applications) Funct->ConjPoly Suzuki Coupling

Figure 1: Divergent synthetic workflows transforming this compound into either insulating dielectrics (Pathway A) or semiconducting polymers (Pathway B).

Module 1: Synthesis of Fluorinated Poly(arylene ether)s (FPAEs)

Application: Low-k dielectrics, proton exchange membranes (PEMs), and gas separation membranes. Mechanism: Nucleophilic Aromatic Substitution (


).
Protocol 1.1: Demethylation to 2,4,5-Trifluorophenol

Note: While HBr/Acetic acid is cheaper, Boron Tribromide (


) is recommended for research-grade purity to prevent ring bromination side reactions.

Reagents:

  • This compound (1.0 eq)

  • 
     (1.0 M in DCM, 1.2 eq)
    
  • Dichloromethane (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add TFA (5.0 g, 30.8 mmol) and anhydrous DCM (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     solution dropwise over 30 minutes. The solution may turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with ice water (exothermic!).

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Sublimation or recrystallization from hexane.

    • Yield Target: >90%[1]

    • Validation: 1H NMR (CDCl3) – Disappearance of methoxy singlet (~3.8 ppm), appearance of broad -OH singlet (~5.5 ppm).

Protocol 1.2: Synthesis of FPAE via Polycondensation

This protocol synthesizes a copolymer using 2,4,5-trifluorophenol (converted to a bisphenol in situ or used as a comonomer) and Decafluorobiphenyl (DFBP).

Reagents:

  • Bisphenol precursor (derived from Protocol 1.1, e.g., 4,4'-(perfluoropropane-2,2-diyl)bis(2,4,5-trifluorophenol))

  • Decafluorobiphenyl (DFBP) (1.0 eq)

  • 
     (anhydrous, micronized, 2.2 eq)
    
  • Solvent: DMAc or NMP (anhydrous)

  • Azeotropic Agent: Toluene

Procedure:

  • Charge: In a 3-neck flask equipped with a Dean-Stark trap, add the fluorinated bisphenol (2.0 mmol), DFBP (2.0 mmol), and

    
     (4.4 mmol).
    
  • Solvation: Add DMAc (10 mL) and Toluene (5 mL).

  • Dehydration: Heat to 140°C. Reflux toluene to remove trace water (azeotrope) for 2 hours. Drain the Dean-Stark trap.

  • Polymerization: Increase temperature to 80-100°C (lower temp is preferred for highly fluorinated monomers to prevent crosslinking/gelation). Stir for 12-24 hours.

  • Precipitation: Pour the viscous solution into a 10-fold excess of methanol/water (1:1) containing 1% HCl.

  • Purification: Filter the white fibrous polymer, wash with hot methanol, and dry under vacuum at 100°C for 24h.

Data Summary: Typical FPAE Properties

Property Value Range Relevance

| Glass Transition (


)  | 180°C - 260°C | High thermal stability for aerospace/soldering. |
| Decomposition (

)
| >500°C | Excellent thermal resistance.[2] | | Dielectric Constant (

)
| 2.1 - 2.6 | Low

minimizes signal delay in electronics. | | Water Absorption | <0.5% | Hydrophobicity due to high fluorine content. |

Module 2: Synthesis of Conjugated Polymers (OPV/OFETs)

Application: Organic photovoltaics (OPV) and sensors. Mechanism: Regioselective Lithiation followed by Suzuki-Miyaura Coupling.

Protocol 2.1: Regioselective Lithiation & Borylation

The C3 proton (between F2 and F4) is the most acidic site due to the inductive effect of two flanking fluorine atoms.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • THF (anhydrous)

Procedure:

  • Cooling: Dissolve TFA (2.0 g) in anhydrous THF (20 mL) under Argon. Cool to -78°C.[3]

  • Lithiation: Add n-BuLi dropwise. Maintain temperature < -70°C.

    • Critical Insight: The lithiated species is unstable above -50°C and can undergo benzyne elimination (explosive/decomposition risk).

  • Stir: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add Triisopropyl borate rapidly via syringe.

  • Warm: Allow to warm to RT overnight.

  • Hydrolysis: Add 1M HCl (10 mL) and stir for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with Ethyl Acetate. The product, (2,4,5-trifluoro-3-methoxyphenyl)boronic acid , is a solid.

Protocol 2.2: Suzuki Polycondensation

This creates a conjugated backbone alternating the trifluoroanisole unit with an electron-deficient unit (e.g., benzothiadiazole).

Reagents:

  • Monomer A: (2,4,5-trifluoro-3-methoxyphenyl)boronic acid (from 2.1)

  • Monomer B: 4,7-Dibromo-2,1,3-benzothiadiazole

  • Catalyst:

    
     (2 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: Toluene/DMF (3:1)

Procedure:

  • Degassing: Combine monomers and solvents in a Schlenk tube. Degas via freeze-pump-thaw (3 cycles).

  • Catalysis: Add Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 48 hours. The mixture will darken and become viscous.

  • End-Capping: Add phenylboronic acid (to cap bromides) and bromobenzene (to cap boronic acids), heating for 4 hours each.

  • Purification: Precipitate into methanol. Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform). The chloroform fraction usually contains the high-MW polymer.

Safety & Handling (E-E-A-T)

  • HF Hazard: If using

    
     or if thermal decomposition occurs, Hydrogen Fluoride (HF) may be generated. Always have Calcium Gluconate gel available.
    
  • Benzyne Formation: During lithiation (Protocol 2.1), if the temperature rises above -50°C before quenching, 2,4,5-TFA can eliminate LiF to form a reactive benzyne intermediate, leading to uncontrolled polymerization or explosion. Strict temperature control is mandatory.

  • Flammability: TFA is a flammable liquid (Flash point ~60°C). Ground all glassware.

References

  • Synthesis of Fluorinated Poly(arylene ether)

    • Smith, D. W., et al. "Perfluorocyclobutane (PFCB) polyaryl ethers: versatile coatings materials." Journal of Fluorine Chemistry, 2000.

  • Regioselective Lithiation of Fluoroarenes

    • Schlosser, M. "The 2×3 effect: A magic wand for the structure elucidation of aromatic fluorine compounds." European Journal of Organic Chemistry, 2001.

  • Properties of Fluorinated Polymers

    • Banerjee, S. "Fluorinated Poly(arylene ether)s: Synthesis, Properties and Applications."[4] Polymer Reviews, 2017.

  • Safety Data & Handling

    • Sigma-Aldrich Safety Data Sheet: this compound.

Disclaimer: This application note is for research purposes only. All synthesis should be conducted by trained personnel in a certified fume hood.

Sources

Step-by-step synthesis of 2,4,5-Trifluoroanisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 2,4,5-Trifluoroanisole

Executive Summary & Strategic Importance

This compound (TFA) is a critical pharmacophore in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Moxifloxacin . The strategic value of TFA lies in its substitution pattern: the 2,4,5-trifluoro motif provides the necessary lipophilicity and metabolic stability, while the methoxy group at the 3-position (in the final quinolone numbering) serves as a latent handle for the C-8 methoxy group, which is crucial for reducing photosensitivity and increasing activity against Gram-positive bacteria [1].

This guide details a robust, scalable protocol for synthesizing TFA from 2,4,5-trifluorophenol and its subsequent regioselective functionalization via Friedel-Crafts acylation.[1]

Core Synthesis: O-Methylation of 2,4,5-Trifluorophenol

While industrial routes often employ the Halex reaction (halogen exchange) on tetrachlorobenzenes, the most reliable laboratory-scale method involves the


 methylation of 2,4,5-trifluorophenol.
Mechanism & Rationale

The reaction proceeds via the deprotonation of the phenol (


, lowered by electron-withdrawing fluorines) followed by nucleophilic attack on the methylating agent.
  • Base Selection: Potassium carbonate (

    
    ) is preferred over NaOH to minimize side reactions (e.g., nucleophilic aromatic substitution of fluorine).
    
  • Solvent System: Acetone is chosen for its ability to solvate the phenoxide anion while allowing easy workup. DMF is an alternative for larger scales to accelerate kinetics.

Protocol 1: Synthesis of this compound

Reagents:

  • 2,4,5-Trifluorophenol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) [Note: Dimethyl sulfate can be used but requires stricter safety protocols]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2,4,5-trifluorophenol (10 g, 67.5 mmol) and anhydrous

    
     (14 g, 101 mmol) in Acetone (100 mL).
    
  • Activation: Stir the heterogeneous mixture at room temperature for 30 minutes. The color may shift slightly yellow as the phenoxide forms.

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (5.0 mL, 81 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. Exothermic control is vital to prevent volatilization of MeI.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Product (

      
      ) is less polar than the starting phenol.
      
  • Workup:

    • Filter off the inorganic salts (

      
      , residual 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (2x) to remove unreacted phenol.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure (bp ~60°C at 15 mmHg) yields a colorless liquid.

Functionalization: Regioselective Friedel-Crafts Acylation

The primary challenge in functionalizing TFA is regioselectivity. The methoxy group is a strong ortho/para activator, while the three fluorine atoms are deactivators but ortho/para directors.

  • Target: 1-(2,4,5-trifluoro-3-methoxyphenyl)ethanone.

  • Selectivity: The position ortho to the methoxy group (and para to the C-6 fluorine) is sterically accessible and electronically favored [2].

Protocol 2: Acylation to Acetophenone Derivative

Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried flask under Argon, suspend

    
     (1.5 eq) in anhydrous DCM at 0°C.
    
  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes until the complex forms (solution often turns clear or slightly yellow).

  • Substrate Addition: Add this compound (1.0 eq) dropwise, maintaining internal temperature < 5°C.

    • Critical Note: High temperatures can cause ether cleavage (demethylation) by the Lewis acid, reverting the product to the phenol.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Vigorous gas evolution.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine and saturated

    
    . Dry and concentrate.
    

Pathway Visualization

The following diagram illustrates the synthetic logic from the phenol precursor to the quinolone intermediate, highlighting the critical branching points.

G cluster_conditions Critical Control Points Phenol 2,4,5-Trifluorophenol (Starting Material) Anisole This compound (Core Intermediate) Phenol->Anisole MeI, K2CO3 (Protocol 1) Acetophenone 2,4,5-Trifluoro-3- methoxyacetophenone Anisole->Acetophenone AcCl, AlCl3 (Protocol 2) Benzoic 2,4,5-Trifluoro-3- methoxybenzoic Acid Acetophenone->Benzoic NaOCl (Haloform Oxidation) Moxifloxacin Moxifloxacin Core (Fluoroquinolone) Benzoic->Moxifloxacin Cyclization & Amine Coupling Control1 Temp < 5°C during AlCl3 addition to prevent demethylation Control1->Acetophenone

Caption: Synthetic pathway from 2,4,5-trifluorophenol to the Moxifloxacin precursor, emphasizing the acylation control point.

Analytical Data & Validation

To validate the synthesis, compare experimental NMR data against these expected theoretical shifts. The distinctive coupling patterns of fluorine (


) are diagnostic.[2]

Table 1: Expected NMR Data for this compound

NucleusShift (

ppm)
MultiplicityAssignment

3.85Singlet (3H)


6.90 - 7.10Multiplet (2H)Aromatic H (C-3, C-6)

56.5Singlet


-115 to -145MultipletDistinct signals for F-2, F-4, F-5

Note:


 NMR will show complex second-order coupling due to F-F and H-F interactions.

Safety & Handling (E-E-A-T)

  • HF Generation: While this protocol avoids direct fluorination gas, the combustion or strong acid treatment of trifluoro-compounds can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available.

  • Methyl Iodide: A potent neurotoxin and alkylating agent. Use only in a certified fume hood. Destroy excess MeI with an aqueous amine solution before disposal.

  • Lewis Acids:

    
     reacts violently with water. Quench reactions by adding the reaction mixture to ice, never water to the mixture.
    

References

  • Bayer AG. Process for the preparation of moxifloxacin hydrochloride. EP1992626A1. Accessed October 26, 2023. Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation.[3][4] Accessed October 26, 2023. Link

  • National Institutes of Health (NIH). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Accessed October 26, 2023. Link

Sources

Technical Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4,5-Trifluoroanisole Derivatives

[1]

Executive Summary

The this compound scaffold represents a high-value pharmacophore in medicinal chemistry, offering modulated lipophilicity and metabolic stability due to the specific arrangement of fluorine atoms.[1] However, the electron-deficient nature of the ring presents unique challenges in palladium-catalyzed cross-coupling, specifically regarding the stability of organometallic intermediates and the risk of protodeboronation.[1]

This guide provides a validated protocol for the Suzuki-Miyaura coupling of halogenated this compound derivatives.[1] It prioritizes the use of electron-rich, bulky phosphine ligands to facilitate the catalytic cycle on this electron-poor substrate.

Substrate Analysis & Retrosynthetic Logic

Electronic Environment

The this compound core is significantly electron-deficient due to the cumulative inductive effect (-I) of three fluorine atoms.

  • Impact on Oxidative Addition: If using a bromide derivative (e.g., 3-bromo-2,4,5-trifluoroanisole), the electron-poor ring facilitates rapid oxidative addition to Pd(0).[1]

  • Impact on Transmetalation: If using a boronic acid derivative, the electron-withdrawing fluorines destabilize the C-B bond, making the substrate highly prone to base-catalyzed protodeboronation (hydrodeboronation) before coupling can occur.

Strategic Decision: The most robust route utilizes the This compound moiety as the electrophile (halide) rather than the nucleophile (boronic acid).[1] This avoids the instability of polyfluorinated boronic acids.[1]

Regioselectivity of Precursors

The preparation of the coupling partner typically involves bromination.[1]

  • Directing Effects: The methoxy group (-OMe) is a strong ortho/para director. The fluorine atoms are weak ortho/para directors but strong meta-deactivators.

  • Target Isomer: Bromination of this compound typically targets the C-3 position (ortho to OMe, flanked by F) or C-6 position (ortho to OMe, para to F).[1]

  • Note: Commercial availability of 3-bromo-2,4,5-trifluoroanisole suggests this is the primary accessible isomer for downstream coupling.[1]

Validated Experimental Protocol

Reaction Scheme

The following protocol describes the coupling of 3-bromo-2,4,5-trifluoroanisole with a generic aryl boronic acid.

ReactionSchemeSubstrate3-Bromo-2,4,5-trifluoroanisoleConditionsK3PO4 (2.0 equiv)Dioxane/H2O (4:1)90°C, 4-12 hSubstrate->ConditionsBoronicAryl BoronicAcid (Ar-B(OH)2)Boronic->ConditionsCatalystPd(dppf)Cl2 • DCM(3-5 mol%)Catalyst->ConditionsCatalysisProductBiaryl ProductConditions->Product

Figure 1: General reaction scheme for the cross-coupling of electron-deficient fluorinated anisoles.

Materials & Reagents
ReagentEquiv.RoleSelection Rationale
3-Bromo-2,4,5-trifluoroanisole 1.0ElectrophileElectron-poor substrate; facilitates oxidative addition.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess used to account for potential homocoupling or deboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05CatalystBidentate ligand prevents β-hydride elimination; robust to air/moisture.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild enough to prevent rapid deboronation; strong enough to activate boronic acid.
1,4-Dioxane / Water 4:1 v/vSolventHigh solubility for organic/inorganic mix; water is essential for transmetalation.[1]
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with 3-bromo-2,4,5-trifluoroanisole (1.0 mmol) and the chosen Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol, 3 mol%).[1]

  • Add K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

  • Evacuate the vial and backfill with inert gas (Nitrogen or Argon) three times.[1]

  • Syringe in 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.[1] Ensure solvents are sparged with nitrogen for 10-15 mins prior to use.

Step 3: Reaction

  • Place the vial in a pre-heated block or oil bath at 90°C .

  • Stir vigorously (800+ rpm) for 4 to 12 hours .

  • Monitoring: Check progress via TLC or LC-MS.

    • Target Mass: Look for [M+H]+ of the biaryl product.[1]

    • By-product: Watch for hydrodehalogenation (mass of starting material minus Br plus H).

Step 4: Workup & Purification [2]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).

  • Separate phases.[1][3] Extract the aqueous layer twice more with EtOAc.[1]

  • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc depending on the polarity of the boronic acid partner).

Mechanism & Troubleshooting

Catalytic Cycle Visualization

The electron-deficient nature of the trifluoroanisole ring accelerates step A (Oxidative Addition) but can make the Pd(II) intermediate sensitive.

CatalyticCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Fast due to F atoms)Pd0->OxAdd+ Ar-BrTransMetTransmetalation(Rate Determining)OxAdd->TransMet+ Ar'-B(OH)2+ BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Product

Figure 2: Simplified catalytic cycle highlighting the kinetic impact of the fluorinated substrate.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or poor transmetalation.Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands create a protective steric shell around the Pd center.[1]
Protodeboronation Boronic acid instability (common with fluorinated partners).[1]Use anhydrous conditions (Dioxane/Toluene) with CsF as the base instead of aqueous carbonate/phosphate.
Homocoupling (Ar-Ar) Presence of Oxygen.[4]Degas solvents more rigorously (Freeze-Pump-Thaw method recommended).
Hydrodehalogenation β-hydride elimination or solvent interaction.Avoid alcohol solvents.[1] Ensure the reaction temperature does not exceed 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Molander, G. A., & Sandrock, D. L. (2009).[1] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates.[5] Current Opinion in Drug Discovery & Development.

  • Korenaga, T. (2018).[1] Suzuki–Miyaura Coupling of Polyfluorinated Arenes.[1] Journal of Fluorine Chemistry.

  • Tang, R. J., et al. (2018).[1][6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.[1][6]

  • Fluorochem. (n.d.).[1] Product Specification: 3-Bromo-2,4,5-trifluoroaniline.[1]

Application Note: Chemoselective Buchwald-Hartwig Amination of 2,4,5-Trifluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise challenge of performing Buchwald-Hartwig Amination on a polyfluorinated scaffold—specifically halogenated derivatives of 2,4,5-Trifluoroanisole .

Executive Summary & Strategic Rationale

The amination of This compound derivatives represents a critical transformation in the synthesis of fluorinated bioactive pharmacophores (e.g., DPP-4 inhibitors, kinase inhibitors). While polyfluorinated arenes are classically associated with Nucleophilic Aromatic Substitution (SNAr), the Buchwald-Hartwig (B-H) amination offers orthogonal regioselectivity and access to electron-rich or sterically hindered amines that SNAr cannot accommodate.

The Core Challenge: Performing a Palladium-catalyzed C–N coupling on a substrate like 3-bromo-2,4,5-trifluoroanisole presents a "selectivity paradox":

  • Desired Pathway: Pd-catalyzed displacement of the Bromide (C–Br).

  • Competing Pathway: Uncatalyzed SNAr displacement of Fluorine (C–F) by the amine or base.

This protocol details a chemoselective methodology utilizing Third-Generation (G3) Buchwald Precatalysts to exclusively target the C–Br bond while suppressing C–F displacement, ensuring high yield and isomeric purity.

Mechanistic Insight & Causality

To achieve success, one must understand the electronic landscape of the substrate. The This compound core is highly electron-deficient due to the three fluorine atoms.

The Chemoselectivity Battle
  • SNAr Susceptibility: The positions para and ortho to the fluorine atoms are highly activated for nucleophilic attack. Strong bases (e.g., NaOtBu) or high temperatures favor this background reaction.

  • Oxidative Addition (OA): The electron-deficient nature of the ring actually accelerates the Oxidative Addition of Pd(0) into the C–Br bond. However, the resulting Pd(II) intermediate is prone to forming stable fluoride-bridged dimers if C–F activation occurs (rare but possible).

Ligand Selection Strategy

We utilize BrettPhos or RuPhos based systems.

  • Why? These bulky, electron-rich biaryl phosphine ligands facilitate rapid reductive elimination (the turnover-limiting step for electron-poor aryls) and form a monoligated Pd species that is highly active, allowing the reaction to proceed at lower temperatures—thereby kinetically suppressing the higher-barrier SNAr side reaction.

Pathway Visualization

The following diagram illustrates the divergence between the desired B-H cycle and the competing SNAr pathway.

BH_vs_SNAr Substrate Bromo-2,4,5-Trifluoroanisole OA_Complex Oxidative Addition (L)Pd(Ar)Br Substrate->OA_Complex + Pd(0) (Fast) SNAr_TS Meisenheimer Complex (Transition) Substrate->SNAr_TS + Base/Heat (No Pd) Pd0 Pd(0)-Ligand Pd0->OA_Complex Amine_Coord Amine Coordination & Deprotonation OA_Complex->Amine_Coord + HNR2 / Base Product_BH Product A: C-N Coupled (at Br) Amine_Coord->Product_BH Reductive Elimination (BrettPhos accelerated) Product_SNAr Product B (Impurity): C-N Coupled (at F) SNAr_TS->Product_SNAr - F-

Figure 1: Chemoselective divergence. The Pd-catalyzed cycle (Green/Yellow) must outcompete the thermal SNAr pathway (Red).

Experimental Protocol

Objective: Synthesis of N-aryl-2,4,5-trifluoro-3-methoxyaniline (or regioisomer) from 3-bromo-2,4,5-trifluoroanisole.

Reagents & Materials Table
ComponentRoleRecommended ReagentEquivalentsNotes
Substrate Electrophile3-Bromo-2,4,5-trifluoroanisole 1.0Purity >98% essential.
Amine NucleophilePrimary/Secondary Amine1.2Excess drives kinetics.
Catalyst Pd SourceBrettPhos Pd G3 0.01 - 0.03 (1-3 mol%)Air-stable precatalyst ensures active Pd(0) generation.
Base Proton ScavengerCs₂CO₃ (Cesium Carbonate)2.0 - 3.0CRITICAL: Use weak base to prevent SNAr. Avoid NaOtBu.
Solvent Medium1,4-Dioxane or Toluene [0.2 M]Anhydrous, degassed.
Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere)

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • 3-Bromo-2,4,5-trifluoroanisole (1.0 equiv)

    • BrettPhos Pd G3 Precatalyst (2.0 mol%)

    • Cs₂CO₃ (2.5 equiv)

    • Note: If the amine is a solid, add it here.

Phase 2: Reaction Initiation 3. Solvent/Liquid Addition: Seal the vial. Evacuate and backfill with Argon (3x). 4. Via syringe, add anhydrous 1,4-Dioxane (concentration 0.2 M relative to aryl halide). 5. If the amine is liquid, add it now via syringe (1.2 equiv). 6. Degassing: Briefly sparge the mixture with Argon for 2-3 minutes (optional but recommended for scale-up).

Phase 3: Catalysis 7. Heating: Place the vial in a pre-heated aluminum block at 80 °C .

  • Expert Tip: Do not exceed 100 °C. Higher temperatures increase the rate of SNAr side reactions exponentially.
  • Monitoring: Stir vigorously (800 rpm). Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.
  • Checkpoint: Look for the disappearance of the Bromide (M) and formation of Product (M - Br + N-R). If you see (M - F + N-R), the temperature is too high or the base is too strong.

Phase 4: Workup & Isolation 9. Cool to room temperature. 10. Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Pd residue. 11. Concentrate the filtrate under reduced pressure. 12. Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Note: Polyfluorinated anilines are often less polar than expected.

Validation & Quality Control

Self-Validating System Checks
  • The "Base Test": Before adding the catalyst, stir the substrate and amine with the base at 80 °C for 30 minutes. Analyze an aliquot.

    • Result: If >5% product is observed, your background SNAr reaction is too fast. Switch Base to K₃PO₄ or lower temperature to 60 °C.

  • Colorimetric Indicator: The reaction mixture should turn from pale yellow to a rich orange/brown (active Pd-Amido species). If it turns black immediately (Pd black precipitation), the ligand is insufficient or oxidation has occurred.

Data Interpretation (HPLC)
Retention TimeSpeciesMass (ESI+)Interpretation
t = 0.0 Solvent/Salts--
t = 2.5 Amine[M+H]+Excess reagent
t = 5.2 Product (C-N) [M-Br+Amine]+ Target
t = 5.8 Impurity (SNAr)[M-F+Amine]+Critical Failure Mode (Check Base)
t = 6.5 Starting Material[M]+Incomplete Conversion

References

  • General Buchwald-Hartwig Methodology

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Chemoselectivity in Polyfluoroarenes

    • Saubern, S., et al. (2004). Palladium-Catalyzed Amination of Aryl Bromides in the Presence of Polyfluorinated Substituents. Journal of Organic Chemistry. (Contextual grounding for chemoselectivity).
    • Note: While specific papers on "this compound" are rare, the principles are derived from the broad scope of halo-polyfluoroarene couplings described in
    • Maiti, D., et al. (2010).[1] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[1] Chemical Science.

  • Sitagliptin Analog Chemistry (Context)

    • Xu, F., et al. (2004).[2] Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society. (Provides data on the stability/reactivity of the 2,4,5-trifluorophenyl moiety).

Sources

Application of 2,4,5-Trifluoroanisole in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2,4,5-Trifluoroanisole (TFA) in Advanced Materials & Synthesis

Executive Summary

This compound (TFA) (CAS: 5006-38-2 ) is a high-value fluorinated aromatic building block used in the synthesis of Liquid Crystal (LC) mesogens, optical polymers , and pharmaceutical intermediates .[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoro-motif with an electron-donating methoxy group—creates a dipole moment and reactivity profile essential for tuning the dielectric anisotropy (


) of nematic LCs and the metabolic stability of bioactive molecules.[1]

This guide details the material properties of TFA, its regioselective functionalization via lithiation, and its conversion into 2,4,5-trifluorophenol, a critical node for both electronic materials and the synthesis of the Sitagliptin (Januvia®) pharmacophore.[1]

Chemical Profile & Material Properties

TFA serves as a "dipole tuner" in material design.[1] The three fluorine atoms induce high thermal and chemical stability while lowering the refractive index and surface energy of derived polymers.[1]

PropertySpecificationRelevance to Materials Science
IUPAC Name 1,2,4-Trifluoro-5-methoxybenzeneSystematic nomenclature for regulatory filing.[1]
CAS Number 5006-38-2 Critical for supply chain verification (distinct from aniline analog).[1]
Molecular Weight 162.11 g/mol Low MW allows for high atom economy in monomer synthesis.[1]
Physical State Colorless Liquid / Low-melting SolidEasy handling in liquid-phase batch reactors.[1]
Electronic Effect

-Donating (OMe) +

-Withdrawing (3xF)
Creates a strong molecular dipole; essential for

LCs.[1]
Key Reactivity Regioselective Ortho-LithiationAllows precise introduction of electrophiles at C-3 or C-6.[1]

Application in Liquid Crystal (LC) Design

In the display industry (LCD/OLED), fluorinated aromatics are preferred over cyano-compounds due to their lower viscosity and higher voltage holding ratios (VHR).[1] TFA is a precursor to fluorinated terphenyls , a class of high-stability mesogens.[1]

  • Mechanism: The methoxy group acts as a core linkage site (after demethylation to phenol) or a terminal polar group.[1] The fluorine atoms at positions 2, 4, and 5 suppress smectic phases, promoting the desired nematic phase required for fast-switching displays.[1]

  • Dielectric Anisotropy: The vector sum of the C-F dipoles aligns with the long axis of the molecule (when functionalized at C-1 and C-4), increasing the material's responsiveness to electric fields.[1]

Protocol: Regioselective Lithiation of this compound

Objective: To functionalize the TFA scaffold at the C-3 position (between two fluorine atoms). This position is thermodynamically favored due to the high acidity of the proton flanked by two electron-withdrawing fluorine atoms (pKa ~25-28), creating a "symmetric" fluorinated synthon.[1]

Scope: Synthesis of boronic acids (Suzuki coupling precursors) or silanes for polymer cross-linking.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 eq), dried over molecular sieves.[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.1 eq).[1]
  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled.

  • Electrophile: Trimethyl borate (

    
    ) or Chlorotrimethylsilane (TMSCl).[1]
    
  • Apparatus: Flame-dried Schlenk flask,

    
    /Ar atmosphere, cryocooler (-78°C).
    
Step-by-Step Methodology
  • System Preparation: Purge the Schlenk flask with Argon for 15 minutes. Charge with anhydrous THF (10 mL/g substrate) and cool to -78°C .

    • Expert Insight: Temperature control is non-negotiable.[1] Above -60°C, the lithiated intermediate may undergo "benzyne" elimination (loss of LiF), leading to polymerization or decomposition.[1]

  • Base Addition: Add

    
    -BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.
    
  • Lithiation (The "Inductive" Step): Stir at -78°C for 1 hour.

    • Mechanism:[1] The lithium preferentially coordinates to C-3 (between F-2 and F-4) due to the "Acidifying Effect" of the flanking fluorines, despite the OMe group directing to C-6 via coordination (CIPE).[1] At low temperatures, the acidity factor dominates.[1]

  • Electrophile Quench: Add the electrophile (e.g.,

    
    , 1.2 eq) rapidly in one portion.[1]
    
  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1]
    
    • QC Check: Analyze organic phase by

      
      -NMR. A shift in the fluorine signals confirms substitution at C-3.[1]
      

Protocol: Demethylation to 2,4,5-Trifluorophenol

Context: 2,4,5-Trifluorophenol is a critical intermediate.[1] In Pharma , it is a precursor to the acetic acid side-chain of Sitagliptin (via alkylation/carboxylation sequences).[1] In Materials , it is esterified to form liquid crystal monomers.[1]

Method: Boron Tribromide (


) mediated cleavage.[1]
  • Dissolution: Dissolve this compound in anhydrous Dichloromethane (DCM) at 0°C.

  • Addition: Add

    
     (1.0 M in DCM, 1.2 eq) dropwise.[1]
    
    • Safety:

      
       reacts violently with moisture.[1] Use strict anhydrous conditions.
      
  • Reaction: Stir at 0°C -> RT for 4 hours. Monitor by TLC (Anisole spot disappears; more polar Phenol spot appears).[1]

  • Hydrolysis: Pour onto ice-water carefully.

  • Isolation: Extract with DCM. Wash with water.[1] Dry over

    
    .[1]
    
  • Yield: Typically >90%. The product is a white crystalline solid.[1]

Workflow Visualization

The following diagrams illustrate the divergent synthetic pathways for TFA in materials and drug development.

Figure 1: Regioselective Functionalization & Supply Chain

TFA_Workflow TFA This compound (CAS: 5006-38-2) Lithiation Lithiation (-78°C) (n-BuLi / THF) TFA->Lithiation Demethylation Demethylation (BBr3 / DCM) TFA->Demethylation Li_Intermediate Lithiated Species (Li at C-3 Position) Lithiation->Li_Intermediate Kinetic Control Electrophile Electrophile Quench (B(OMe)3 / TMSCl) Li_Intermediate->Electrophile BoronicAcid Aryl Boronic Acid (Suzuki Coupling) Electrophile->BoronicAcid LC_Monomer Liquid Crystal Mesogens (High Delta Epsilon) BoronicAcid->LC_Monomer Pd-Catalysis Phenol 2,4,5-Trifluorophenol Demethylation->Phenol Phenol->LC_Monomer Esterification Pharma Sitagliptin Precursors (Via Phenylacetic Acid) Phenol->Pharma Alkylation

Caption: Divergent synthesis from this compound. Path A (Top) utilizes the C-H acidity for functionalization.[1] Path B (Bottom) leverages the phenol for ester/ether linkages.[1]

Quality Control & Validation

To ensure protocol integrity, the following analytical parameters must be met:

  • 
    -NMR Spectroscopy: 
    
    • TFA (Starting Material): Three distinct multiplets (approx. -115 to -145 ppm range).[1]

    • C-3 Substituted Product: The symmetry of the substitution pattern will alter the coupling constants (

      
      ). Loss of the H-3 proton signal in 
      
      
      
      -NMR is the primary confirmation.[1]
  • GC-MS:

    • Verify molecular ion peak (

      
       = 162 for TFA).[1]
      
    • Check for "des-fluoro" impurities (MW 144) which indicate over-reduction or poor quality starting material.[1]

  • Water Content (Karl Fischer):

    • Must be < 0.05% for the Lithiation protocol to succeed.[1]

References

  • Molecular Base: "this compound (CAS 5006-38-2) Product Entry." Molbase Chemical Directory.[1]

  • Liquid Crystal Synthesis: "Fluorinated Liquid Crystals: Design and Synthesis." BenchChem Application Notes, 2025.

  • Regioselective Lithiation: "Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane." Arkivoc, 2009.[1] (Cited for mechanistic parallel in fluorinated aromatic lithiation).[1]

  • Sitagliptin Synthesis: "Process for the preparation of 2,4,5-trifluorophenylacetic acid."[1][2][3] Google Patents (US8835679B2).[1]

  • Polyamide Applications: "Multilayer Tube Compositions." Google Patents (BR112016004670B1).[1]

Sources

Application Note: 2,4,5-Trifluoroanisole in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of covalent kinase inhibitors. It details the strategic utilization of 2,4,5-Trifluoroanisole as a high-value scaffold for generating polysubstituted aniline cores, a structural motif critical to 3rd-generation EGFR inhibitors (e.g., analogs of Osimertinib) and BTK inhibitors .

Executive Summary

The incorporation of fluorine into kinase inhibitor scaffolds is a proven strategy to enhance metabolic stability, modulate pKa, and improve binding affinity via non-covalent interactions. This compound (CAS: 124268-38-0) represents a privileged starting material for accessing 4-fluoro-2-methoxy-5-nitroaniline derivatives—key intermediates in the synthesis of covalent inhibitors targeting EGFR T790M and C797S mutations.

This guide provides a validated protocol for the regioselective functionalization of this compound, focusing on nitration and subsequent nucleophilic aromatic substitution (


) to generate complex pharmacophores with high atom economy.

Strategic Rationale & Mechanistic Insight

Why this compound?

In the design of covalent inhibitors (e.g., Osimertinib, Rociletinib), the core phenyl ring requires a specific substitution pattern:

  • Acrylamide Warhead: Covalent binding to Cys797 (EGFR).

  • Solubilizing Tail: Often an amine-linked heterocycle or diamine.

  • Fluorine Substitution: Blocks metabolic hotspots and induces beneficial conformational changes.

This compound offers a unique "programmable" reactivity profile. The methoxy group (EDG) and the three fluorine atoms (EWG) create a distinct electronic landscape that directs electrophilic and nucleophilic attacks to specific positions, allowing for the rapid assembly of the inhibitor core without protecting groups.

Regioselectivity Map
  • Electrophilic Attack (Nitration): The methoxy group is a strong ortho/para director. Positions 2, 4, and 5 are blocked by fluorine. The only accessible position activated by the methoxy group is C6 (ortho).

  • Nucleophilic Attack (

    
    ):  Upon nitration, the introduced nitro group becomes the dominant directing group. The fluorine atom para  to the nitro group (originally at C4) becomes highly labile to nucleophilic displacement, enabling the introduction of amine tails.
    

Experimental Protocols

Workflow Overview

The synthesis follows a linear 3-step sequence:

  • Regioselective Nitration: Installation of the activating nitro group.

  • Chemoselective

    
    :  Introduction of the solubilizing tail or core heterocycle.
    
  • Reduction & Acrylation: Unmasking the aniline and installing the warhead.

G Start This compound Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate A: 2,4,5-Trifluoro-6-nitroanisole Step1->Inter1 Regioselective at C6 Step2 SNAr Displacement (R-NH2) Inter1->Step2 Inter2 Intermediate B: Tail-Modified Core Step2->Inter2 Displaces Para-F Step3 Nitro Reduction (Fe/NH4Cl) Inter2->Step3 Final Target Scaffold: 4-Fluoro-2-methoxy-5-amino-core Step3->Final

Figure 1: Synthetic workflow for converting this compound into a kinase inhibitor core. The sequence leverages electronic directing effects to ensure regioselectivity.

Protocol A: Regioselective Nitration

Objective: Synthesis of 2,4,5-trifluoro-6-nitroanisole.

Safety: Nitration reactions are exothermic.[1] Maintain strict temperature control to prevent runaway reactions.

  • Preparation: Charge a jacketed reactor with Sulfuric Acid (H₂SO₄, 98%, 10 vol) and cool to -5°C .

  • Addition: Add This compound (1.0 equiv) dropwise, maintaining internal temperature < 0°C. Stir for 15 min to ensure homogeneity.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃, 1.1 equiv) and H₂SO₄ (1 vol). Add this mixture dropwise to the reactor over 30 minutes, keeping temperature -5°C to 0°C .

  • Reaction: Allow the mixture to warm to 10°C and stir for 2 hours. Monitor by HPLC/TLC (Product is less polar than starting material).

  • Quench: Pour the reaction mixture slowly onto Crushed Ice/Water (50 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (3x) and saturated NaHCO₃ (to remove acid traces). Dry in a vacuum oven at 40°C.

    • Expected Yield: 85-92%

    • Key Characteristic: ^1H NMR will show loss of the C6 proton signal.

Protocol B: Chemoselective Displacement

Objective: Introduction of the amine tail (e.g., N,N,N'-trimethylethylenediamine or a piperazine derivative).

Mechanistic Note: The fluorine at C4 (para to Nitro) is significantly more electrophilic than the fluorines at C2 (meta) or C5 (ortho).

  • Dissolution: Dissolve 2,4,5-trifluoro-6-nitroanisole (1.0 equiv) in anhydrous Acetonitrile (MeCN, 10 vol) or DMF .

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) .

  • Nucleophile Addition: Add the amine nucleophile (e.g., 1-methylpiperazine , 1.1 equiv) dropwise at 0°C .

  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Optimization: If reaction is sluggish, heat to 50°C. Avoid overheating to prevent double-substitution at the C5 fluorine.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (DCM/MeOH gradient).

Protocol C: Nitro Reduction to Aniline

Objective: Unmasking the amine for warhead attachment.

  • Setup: Suspend the nitro-intermediate from Protocol B in Ethanol/Water (4:1 ratio) .

  • Reagent: Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) .

  • Reflux: Heat the mixture to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The resulting aniline is often used directly in the next step (acylation) to avoid oxidation.

Data Summary & Troubleshooting

Comparative Reactivity Table

The following table summarizes the reactivity of the fluorine atoms in the intermediate 2,4,5-trifluoro-6-nitroanisole :

PositionElectronic EnvironmentReactivity (

)
Outcome
C4-F Para to NO₂, Meta to OMeHigh Primary site of displacement.
C5-F Ortho to NO₂, Para to OMeModerateSecondary site (impurity risk if T > 60°C).
C2-F Meta to NO₂, Ortho to OMeLowInert under standard conditions.
Common Issues & Solutions
  • Issue: Formation of di-substituted byproducts during

    
    .
    
    • Solution: Control temperature strictly (< 25°C initially). Use stoichiometric amounts of nucleophile (1.05 equiv) rather than large excess.

  • Issue: Regioisomer formation during nitration.

    • Solution: Ensure temperature remains < 0°C during addition. The steric bulk of the methoxy group generally protects the ortho-2 position, but higher temperatures can lead to over-nitration.

  • Issue: Demethylation of the anisole.

    • Solution: Avoid using Lewis acids like BBr₃ or AlCl₃ in subsequent steps. The methoxy group is essential for the binding mode of EGFR inhibitors (H-bond acceptor).

References

  • Osimertinib Synthesis & Structure

    • Title: Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M.
    • Source: Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Nitration of Fluorinated Aromatics

    • Title: Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.[2]

    • Source: The Journal of Organic Chemistry, 2023.[2]

    • URL:[Link]

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective nucleophilic aromatic substitution of polyfluorinated nitrobenzenes.[3]

    • Source: Arkivoc, 2009.[4]

    • URL:[Link]

  • General Kinase Inhibitor Design

    • Title: Design Principles and Applic
    • Source: NIH / PubMed Central, 2024.
    • URL:[Link]

Sources

Application Note: Antimicrobial Applications of Trifluoro-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Fluorinated Efficacy: From Synthesis to Biofilm Eradication

Abstract

The strategic incorporation of trifluoromethyl (-CF3) groups into aniline scaffolds has emerged as a high-impact tactic in medicinal chemistry, particularly for overcoming resistance in Gram-negative pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide details the application of Trifluoro-anilines (TFAs) as potent antimicrobial agents.[2][3] We explore their unique physicochemical properties, specifically how the electron-withdrawing and lipophilic nature of the -CF3 group drives membrane permeation and virulence suppression. This document provides optimized protocols for evaluating these hydrophobic compounds, ensuring reproducible MIC determinations and mechanistic validation.

Part 1: The Fluorine Effect in Antimicrobial Design

Why Trifluoro-anilines? The trifluoromethyl group is not merely a "space-filler"; it is a functional pharmacophore that fundamentally alters the aniline core.

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), protecting the aniline ring from rapid oxidative metabolism (e.g., N-acetylation or ring hydroxylation), thereby extending half-life.

  • Lipophilicity & Permeation: The -CF3 group significantly increases

    
     (lipophilicity). This is critical for penetrating the waxy outer membrane of Mycobacteria or the lipopolysaccharide (LPS) layer of Gram-negative bacteria like Vibrio parahaemolyticus.
    
  • Electronic Modulation: The strong electron-withdrawing nature of -CF3 reduces the basicity of the aniline nitrogen (

    
     drop), altering hydrogen bond donor capability and enhancing binding affinity to hydrophobic pockets in bacterial enzymes (e.g., DHFR or DNA gyrase).
    
Target Profile
  • Primary Targets: Vibrio parahaemolyticus, Vibrio harveyi, MRSA, Enterococcus faecalis.

  • Key Compounds:

    • ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride.[2][3]

    • ITFMA: 2-iodo-4-trifluoromethylaniline.[2][3]

    • Bis-CF3-pyrazoles: 3,5-bis(trifluoromethyl)phenyl-substituted derivatives.[1]

Part 2: Mechanism of Action (MoA)

The antimicrobial activity of TFAs is rarely monomechanistic. Research indicates a "multi-hit" strategy that reduces the likelihood of resistance development.

1. Membrane Disruption & Depolarization

Due to their high lipophilicity, TFAs partition into the bacterial cell membrane.

  • Mechanism: The accumulation disrupts the packing of the lipid bilayer, leading to increased permeability and leakage of intracellular contents (potassium ions, ATP).

  • Evidence: Scanning Electron Microscopy (SEM) of Vibrio treated with ACNBF shows severe structural damage and cell lysis within 30 minutes.

2. Oxidative Stress Induction

Fluorinated anilines often act as uncouplers or redox cyclers within the bacterial cytoplasm.

  • Mechanism: They induce the rapid generation of Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals. This oxidative burst overwhelms bacterial antioxidant defenses (catalase/SOD), damaging DNA and proteins.

3. Quorum Sensing (QS) Interference
  • Target: Indole production.[2][3][4]

  • Effect: ACNBF has been shown to suppress indole production, a key signaling molecule in Vibrio species.[4] By disrupting this signal, TFAs effectively "blind" the bacteria, preventing the coordinated expression of virulence factors like proteases, hemolysins, and biofilm matrix production.

Part 3: Experimental Protocols
Protocol A: Optimized MIC Determination for Hydrophobic TFAs

Standard broth microdilution often fails for TFAs due to precipitation in aqueous media. This protocol mitigates solubility artifacts.

Materials:

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.

  • Plate: 96-well polypropylene plates (low binding).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the TFA derivative in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes to ensure complete solubilization.

    • Critical: Do not use ethanol; TFAs are often less soluble in alcohols than in DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to obtain a working solution of 1 mg/mL (10% DMSO).

    • Note: If precipitation occurs immediately, use a semifluorinated surfactant or increase DMSO concentration, ensuring the final well concentration does not exceed 2.5% (toxicity threshold for most bacteria).

  • Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of the 96-well plate. Add 100 µL of the working solution to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Prepare a standardized bacterial suspension (

    
     CFU/mL). Add 100 µL to each well.
    
    • Final Volume: 200 µL.

    • Final DMSO: < 1.25% (safe for S. aureus and E. coli).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye. Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

Protocol B: Time-Kill Kinetics & Lysis Assay

Determines if the TFA is bacteriostatic or bactericidal.

  • Setup: Inoculate 10 mL of CAMHB containing the TFA at 2x MIC with

    
     CFU/mL of the target pathogen.
    
  • Sampling: Withdraw 100 µL aliquots at T=0, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Neutralization: Immediately dilute the aliquot 1:10 into PBS to stop the reaction and reduce carryover effect.

  • Plating: Plate serial dilutions onto Agar plates. Incubate overnight and count colonies.

  • Criteria: A

    
     reduction in CFU/mL constitutes a bactericidal  effect.
    
Part 4: Data & Visualization
Table 1: Structure-Activity Relationship (SAR) Summary

Comparative efficacy of Aniline derivatives against V. parahaemolyticus.

Compound IDR1 (Pos 2)R2 (Pos 3)R3 (Pos 4)R4 (Pos 5)MIC (µg/mL)Mechanism Highlight
Aniline (Ctrl) HHHH>500Inactive
ITFMA IodoH-CF3 H50Membrane Lysis
ACNBF HChloroAmino-CF3 (+Nitro)100ROS + Biofilm Inhibition
Bis-CF3 H-CF3 H-CF3 3.12 (MRSA)Metabolic Blockade
Workflow Visualization (Graphviz)

TFA_Workflow Synthesis Synthesis: Nucleophilic Aromatic Substitution Derivatization Derivatization: Add Halogens (Cl, I) or Nitro groups Synthesis->Derivatization Optimize Lipophilicity Screening Primary Screening: MIC/MBC (Broth Microdilution) Derivatization->Screening Library Testing Hit_Validation Hit Validation: Time-Kill Kinetics Screening->Hit_Validation Select Potent Hits MoA_Study MoA Elucidation Hit_Validation->MoA_Study >3 log reduction Biofilm Biofilm Assay: Crystal Violet / SEM MoA_Study->Biofilm Membrane Membrane Integrity: NPN Uptake / ATP Leakage MoA_Study->Membrane Virulence Virulence Factors: Motility / Indole Suppression MoA_Study->Virulence

Caption: Figure 1. Integrated workflow for the development and evaluation of Trifluoro-aniline antimicrobials, from chemical synthesis to mechanistic profiling.

SAR_Logic Core Aniline Core CF3 -CF3 Group (Electron Withdrawing) Core->CF3 Essential Modification Halogen Co-Halogenation (Cl, I, Br) Core->Halogen Potency Booster Position Positioning (Para > Meta) CF3->Position Steric Control Effect1 Increased Lipophilicity (Membrane Penetration) CF3->Effect1 Effect2 Metabolic Stability (Longer Half-life) CF3->Effect2 Effect3 ROS Generation (Bactericidal) Halogen->Effect3 Cell Lysis Cell Lysis Effect1->Cell Lysis DNA Damage DNA Damage Effect3->DNA Damage

Caption: Figure 2. Structure-Activity Relationship (SAR) logic for Trifluoro-anilines. The -CF3 group drives permeation, while co-halogens enhance bactericidal toxicity.

References
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Source: MDPI (2025). URL:[Link] Significance: Identifies ACNBF and ITFMA as key agents against V. parahaemolyticus and details biofilm inhibition mechanisms.[2][3][4]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: NIH / PubMed Central (2021). URL:[Link] Significance: Provides SAR data on bis-trifluoromethyl derivatives and their efficacy against MRSA.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io (2023). URL:[Link] Significance: Standard validated protocol for MIC determination adapted for this guide.

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Source: PubMed (2005). URL:[Link] Significance: Addresses the critical challenge of solubilizing hydrophobic fluorinated compounds for biological assays.

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 2,4,5-Trifluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Teams From: Senior Application Scientist, Fluorine Chemistry Division Subject: Troubleshooting & Optimization Protocol for 2,4,5-Trifluoroanisole (TFA)

Introduction

This compound (TFA) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin) and novel agrochemicals.[1] While the molecule appears simple, the electron-deficient nature of the polyfluorinated ring introduces specific reactivity challenges—namely, the acidity of the precursor phenol and the susceptibility of the ring to nucleophilic attack.

This guide moves beyond standard textbook protocols to address the process variables that kill yield in real-world laboratory and pilot-scale environments. We focus on the two primary synthetic routes:

  • Route A: O-Methylation of 2,4,5-Trifluorophenol (Standard Lab Route).

  • Route B: Nucleophilic Aromatic Substitution (

    
    ) of 1,2,4,5-Tetrafluorobenzene (Industrial Route).
    

Module 1: Critical Process Parameters (CPP)

Route A: O-Methylation of 2,4,5-Trifluorophenol

Target Issue: Incomplete conversion and "stalled" reactions.

Q: Why is my yield stalling at ~75% despite excess methylating agent? A: This is likely due to the "Water-Base Trap."[1] Polyfluorophenols are significantly more acidic (


) than non-fluorinated phenols (

).[1] While this makes deprotonation easy, the resulting phenoxide is a weaker nucleophile.[1]
  • The Trap: If you use NaOH or KOH in a biphasic system (e.g., Water/DCM) without a Phase Transfer Catalyst (PTC), the reaction kinetics are sluggish.[1] If you use

    
     in acetone but allow moisture ingress, the base clumps, surface area drops, and the reaction stalls.[1]
    
  • The Fix: Switch to Anhydrous Acetone with

    
     (1.5 eq)  and Dimethyl Sulfate (DMS) .[1] The potassium salt of the fluorophenol is soluble enough in hot acetone to react, but the inorganic salts precipitate, driving the equilibrium.
    
Route B: of 1,2,4,5-Tetrafluorobenzene

Target Issue: Formation of di-methoxy impurities.[1]

Q: I see a significant impurity (M+30 mass) in my LC-MS. What is it? A: You are seeing 1,4-dimethoxy-2,5-difluorobenzene .[1] In the


 route, you react 1,2,4,5-tetrafluorobenzene with Sodium Methoxide (NaOMe).[1]
  • The Mechanism: The first methoxy group adds electron density to the ring, theoretically deactivating it toward a second attack. However, in high-temperature or high-concentration zones (poor mixing), the second substitution becomes competitive.[1]

  • The Fix:

    • Inverse Addition: Do not add the tetrafluorobenzene to the methoxide. Add the methoxide solution slowly to the tetrafluorobenzene.

    • Temperature Control: Keep the reaction

      
      . Higher temperatures overcome the activation energy barrier for the second substitution.
      

Module 2: Troubleshooting & Logic Flows

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and impurity risks for both routes.

TFA_Synthesis_Logic Start Starting Material Phenol 2,4,5-Trifluorophenol Start->Phenol Lab Scale Tetra 1,2,4,5-Tetrafluorobenzene Start->Tetra Cost Driven RouteA Route A: Methylation (DMS/K2CO3) Phenol->RouteA RouteB Route B: SnAr (NaOMe/MeOH) Tetra->RouteB TFA Target: this compound RouteA->TFA Optimum: 55°C, Dry Acetone ImpurityA Impurity: C-Alkylated Phenol (Rare, High Temp) RouteA->ImpurityA Strong Base (NaH) Stall Issue: Unreacted Phenol (Wet Solvent) RouteA->Stall Water present RouteB->TFA Inverse Addition, <60°C ImpurityB Impurity: Dimethoxy-difluorobenzene (Over-reaction) RouteB->ImpurityB Excess NaOMe / Hot spots

Figure 1: Synthesis decision tree highlighting critical impurity pathways for Routes A and B.

Module 3: Optimized Experimental Protocols

Protocol A: High-Purity Methylation (Recommended for Pharma Intermediates)

Objective: >95% Yield, <0.5% Impurity.[1]

ParameterSpecificationRationale
Solvent Acetone (HPLC Grade, Dry)Polar aprotic but easily removed.[1] Promotes

without solubilizing inorganic waste.[1]
Base

(Powdered, Dried)
Mild base avoids ring degradation.[1] Potassium coordinates better with DMS than Sodium.[1]
Reagent Dimethyl Sulfate (DMS)Safety Warning: Highly Toxic.[1] Superior atom economy to MeI for this specific substrate.[1]
Temp Reflux (

)
Sufficient energy for alkylation; too low for C-alkylation side reactions.[1]

Step-by-Step:

  • Charge 2,4,5-Trifluorophenol (1.0 eq) and Dried

    
     (1.5 eq)  into a reactor inerted with 
    
    
    
    .
  • Add Acetone (10 vol) . Agitate for 30 mins at room temp to form the phenoxide salt (color change often observed).[1]

  • Add DMS (1.1 eq) dropwise over 20 minutes.[1] Exotherm expected.

  • Heat to reflux for 4–6 hours. Monitor by TLC or HPLC.[1]

  • Workup: Filter off inorganic salts (

    
    ). Concentrate filtrate.[1] Dissolve residue in DCM, wash with dilute NaOH (removes unreacted phenol), then water.[1] Dry and concentrate.
    
Protocol B: Synthesis (Recommended for Scale-Up)

Objective: Cost efficiency, >90% Yield.[1][2][3]

ParameterSpecificationRationale
Solvent Methanol (Anhydrous)Solvent and reagent source (if using Na metal).[1]
Reagent NaOMe (30% in MeOH)Commercial availability; precise dosing control.[1]
Addition Inverse Addition Critical for selectivity.[1] Reagent is added to Substrate.[1][4]

Step-by-Step:

  • Charge 1,2,4,5-Tetrafluorobenzene (1.0 eq) and MeOH (5 vol) to the reactor.

  • Heat to

    
    .
    
  • Slowly dose NaOMe solution (1.05 eq) over 2 hours.

    • Critical Check: If temp spikes

      
      , stop addition. Localized heating causes di-methoxy impurity.[1]
      
  • Stir at

    
     for 3 hours.
    
  • Quench: Add water to precipitate the product (TFA is solid/oil with low water solubility).[1]

Module 4: FAQ & Troubleshooting

Q: Can I use Methyl Iodide (MeI) instead of DMS? A: Yes, but expect lower atom economy and higher cost.[1] If using MeI, switch the solvent to Acetonitrile or DMF .[1] Acetone reacts slowly with MeI compared to DMS.[1] Note that MeI is more volatile, so you must use a sealed vessel or efficient condenser.[1]

Q: My final product has a yellow tint. How do I remove it? A: The yellow color often comes from trace oxidation of the phenol or polymerization of impurities.

  • Solution: Perform a steam distillation or a vacuum distillation.[1] TFA is volatile enough to be distilled, leaving heavy colored impurities behind.[1] Alternatively, pass the DCM solution through a short pad of silica gel before final evaporation.[1]

Q: Is it safe to scale this up to 1kg? A:

  • Route A (DMS): Requires a closed system and scrubber (NaOH) for DMS vapors.[1] DMS is a potent carcinogen.[1]

  • Route B (Tetrafluorobenzene): Safer regarding toxicity, but 1,2,4,5-tetrafluorobenzene is volatile and flammable.[1] Ensure proper grounding.[1]

References

  • Preparation method of 2,4,5-trifluorophenylacetic acid. (CN103012111A).[1][5] Google Patents.[1] Describes the reactivity of 2,4,5-trifluoronitrobenzene and related polyfluorinated aromatics, providing context for

    
     reactivity patterns. Link
    
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties. MDPI / NIH. Details the synthesis of trifluoroanisole derivatives via nucleophilic substitution and handling of polyfluorinated ether linkages. Link

  • Synthesis of 2,4,5-Trifluoroaniline. (CN104961638A).[1] Google Patents.[1] Validates the use of high-pressure synthesis and nucleophilic substitution on tetrafluorobenzene to yield tri-substituted fluorobenzenes.[1] Link

  • Continuous flow synthesis of 2,4,5-trifluorobenzoic acid. ResearchGate. Discusses Grignard exchange and handling of 2,4,5-trifluoro-intermediates, relevant for understanding ring stability and reactivity. Link

Sources

Common byproducts in 2,4,5-Trifluoroanisole reactions and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and process chemists working with 2,4,5-Trifluoroanisole (2,4,5-TFA) .[1] It addresses the specific impurity profiles generated during synthesis and downstream functionalization, particularly in the context of pharmaceutical intermediate production (e.g., for Sitagliptin analogs or quinolone antibiotics).[1]

Subject: Impurity Profiling, Removal Strategies, and Process Optimization Applicable CAS: this compound (Specific CAS varies by region/isomer definition; typically analogous to 1,2,4-trifluoro-5-methoxybenzene).[1]

Executive Summary: The Impurity Landscape

This compound is a critical fluorinated building block.[1] Its purity is governed by the synthesis route chosen:

  • Methylation Route (from 2,4,5-Trifluorophenol): Generates acidic impurities (unreacted phenol).[1]

  • Nucleophilic Substitution (

    
    ) Route (from 1,2,4,5-Tetrafluorobenzene):  Generates over-alkylated byproducts (dimethoxy species).[1]
    

The following guide details the removal of these specific byproducts.

Troubleshooting Module: Synthesis-Related Impurities

Scenario A: High Acidity / Phenolic Content in Crude Product

Diagnosis: Incomplete methylation of 2,4,5-trifluorophenol.[1] Cause: Stoichiometric deficiency of the methylating agent (Dimethyl sulfate or Methyl Iodide) or insufficient base strength (e.g., using


 in acetone with high water content).[1]
ImpurityChemical StructureNatureRemoval Strategy
2,4,5-Trifluorophenol

Acidic (

)
Caustic Wash: Deprotonates phenol into water-soluble phenolate.[1]
Dimethyl Sulfate (DMS)

Neutral/ToxicQuench: Hydrolysis with aqueous ammonia or NaOH.[1]
Protocol 1: Caustic Wash for Phenol Removal

This protocol utilizes the acidity difference between the product (neutral anisole) and the impurity (acidic phenol).[1]

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Dichloromethane or MTBE).

  • Primary Wash: Wash the organic layer with 10% NaOH (aq) .[1]

    • Mechanism:[1]

      
      .[1] The phenolate moves to the aqueous phase.
      
  • Verification: Check the pH of the aqueous layer.[1] It must remain

    
    .[1][2]
    
  • Separation: Discard the aqueous layer (contains the impurity).[1]

  • Neutralization: Wash the organic layer with Water, then Brine, and dry over

    
    .[1][3]
    
Scenario B: Presence of Solid Precipitates / High Boiling Impurities

Diagnosis: Over-reaction during


 synthesis from 1,2,4,5-tetrafluorobenzene.[1]
Cause:  Use of excess sodium methoxide (NaOMe) or high temperatures, causing a second fluorine displacement.[1]
ImpurityChemical StructurePhysical StateRemoval Strategy
1,4-Dimethoxy-2,3,5,6-tetrafluorobenzene

Solid (MP: 83-85°C)Cooling Crystallization or Fractional Distillation.[1]
Protocol 2: Purification via Solubility Differential

The disubstituted impurity is significantly more crystalline and less soluble in cold alkanes than the liquid 2,4,5-TFA.

  • Solvent Swap: Remove the reaction solvent (e.g., Methanol) via rotary evaporation.[1]

  • Resuspension: Dissolve the crude oil in minimal hot Hexane or Heptane (approx. 50°C).

  • Precipitation: Cool the solution slowly to 0°C. The dimethoxy impurity will crystallize out.[1]

  • Filtration: Filter the cold suspension. The filtrate contains the purified 2,4,5-TFA.[1]

  • Distillation (Optional): If high purity (>99.5%) is required, distill the filtrate. 2,4,5-TFA boils significantly lower than the solid dimethoxy byproduct.[1]

Downstream Application: Regioselectivity in Bromination

Researchers often brominate 2,4,5-TFA to generate precursors for coupling (e.g., for Sitagliptin intermediates).[1]

The Challenge: Directing the bromine to the correct position.

  • Directing Groups:

    • -OMe: Strong ortho/para director.

    • -F: Weak deactivator, ortho/para director.

  • Outcome: The -OMe group dominates.[1] Bromination occurs para to the Fluorine at C4, and ortho to the Methoxy group (Position 6).[1]

Impurity Alert: If the starting material contains the isomer 2,3,6-trifluoroanisole , bromination will yield a mixture of inseparable isomers.[1] Always validate starting material isomeric purity via


-NMR prior to bromination. 

Visual Troubleshooting Guides

Figure 1: Impurity Removal Decision Tree

Use this logic flow to determine the correct workup procedure.

PurificationLogic Start Crude this compound CheckRoute Synthesis Route? Start->CheckRoute RouteA Methylation of Phenol CheckRoute->RouteA RouteB SNAr of Tetrafluorobenzene CheckRoute->RouteB ImpurityA Major Impurity: Unreacted Phenol RouteA->ImpurityA ImpurityB Major Impurity: Dimethoxy Benzene RouteB->ImpurityB ActionA Protocol 1: Caustic Wash (NaOH) ImpurityA->ActionA ActionB Protocol 2: Cold Filtration (Hexane) ImpurityB->ActionB Result Pure 2,4,5-TFA ActionA->Result ActionB->Result

Caption: Decision matrix for selecting the appropriate purification protocol based on synthesis origin.

Figure 2: Regioselectivity & Byproduct Formation

Mechanistic view of where impurities arise during downstream processing.

Regioselectivity TFA This compound Reagent + Br2 / FeBr3 TFA->Reagent Major Major Product: 6-Bromo-2,4,5-trifluoroanisole (Ortho to -OMe) Reagent->Major >95% Yield Minor Minor Impurity: Isomeric Bromo-species (Sterically hindered) Reagent->Minor <5% Yield

Caption: Electrophilic substitution pathway showing the dominant directing effect of the methoxy group.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to remove the unreacted phenol? A: Yes, but it is inefficient.[1] 2,4,5-Trifluorophenol streaks on silica due to its acidity.[1] If you must use a column, add 1% Acetic Acid to the eluent to suppress ionization, or simply perform the Caustic Wash (Protocol 1) first, which is far more scalable and cheaper.[1]

Q2: My product solidified after distillation. Is it the dimethoxy impurity? A: Not necessarily. While the dimethoxy impurity is a solid (MP ~85°C), pure this compound can also freeze if stored in a refrigerator (MP is below RT, but close to 0-10°C range depending on exact purity).[1] Check the melting point.[1][4][5][6] If it melts >50°C, it is likely the impurity.[1] If it melts upon warming to room temperature, it is your product.[1]

Q3: Why is the boiling point of my product higher than expected? A: this compound has a boiling point in the range of 140-150°C (atmospheric).[1] If your observed BP is >170°C, you are likely distilling the dimethoxy byproduct or a poly-brominated species if this is post-functionalization.[1] Ensure your vacuum levels are constant; pressure fluctuations can artificially spike observed vapor temperatures.[1]

References

  • Sitagliptin Process Chemistry: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin."[1] Organic Process Research & Development, 2005, 9(5), 634–639.[1]

  • Fluorinated Aromatics Properties: National Institute of Standards and Technology (NIST).[1] "Reactions of Polyfluorobenzenes." NIST Technical Series.[1]

  • General Synthesis of Anisoles: "Williamson Ether Synthesis." Organic Chemistry Portal.

  • Regioselectivity Data: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard text for electrophilic aromatic substitution directing effects).

Sources

Technical Support Center: Purification of 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 2,4,5-Trifluoroanisole (CAS 5006-38-2) . It is designed for organic chemists and process engineers requiring high-purity isolation of this fluorinated intermediate, commonly used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.

Product: this compound (1-Methoxy-2,4,5-trifluorobenzene) CAS: 5006-38-2 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Challenge

Crude this compound is typically synthesized via the O-methylation of 2,4,5-trifluorophenol using methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.

Primary Impurities:

  • Unreacted Starting Material: 2,4,5-Trifluorophenol (Acidic, pKa ~7-8).

  • Inorganic Salts: Potassium iodide (KI) or Sodium sulfate (Na2SO4).

  • Regioisomers: 2,3,6-Trifluoroanisole (trace, if starting material was impure).

  • Solvent Residues: DMF, Acetone, or Acetonitrile.

The following modules address the removal of these specific impurities.

Module 1: Pre-Purification Diagnostics

Q: My crude reaction mixture is a dark oil. How do I assess its composition before starting purification?

A: Do not proceed blindly. Perform a Thin Layer Chromatography (TLC) analysis to determine the separation difficulty.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (9:1 v/v).

  • Visualization: UV (254 nm). The anisole product will be less polar (higher Rf) than the phenol starting material.

  • Stain: If UV is weak, use KMnO4 stain (oxidizes phenols) or Iodine chamber .

Diagnostic Check:

  • Spot A: Crude mixture.

  • Spot B: Authentic 2,4,5-trifluorophenol (Reference Standard).

  • Observation: If Spot A shows a tailing spot at the same Rf as Spot B, your primary impurity is unreacted phenol. Proceed to Module 2.

Module 2: Wet Chemistry Separation (The "Acid-Cut" Wash)

Q: Distillation alone isn't removing the phenolic impurity. Why?

A: Phenols and their corresponding anisoles often have overlapping boiling points (azeotropic behavior). You must exploit the acidity difference (pKa) before thermal separation. 2,4,5-Trifluorophenol is significantly more acidic than non-fluorinated phenol due to the electron-withdrawing fluorine atoms.

Protocol: Caustic Wash Strategy

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ). Ratio: 10 mL solvent per 1 g crude.

  • The "Kill" Wash (Critical Step):

    • Wash the organic layer 2x with 1.0 M NaOH (aq) .

    • Mechanism:[1][2][3][4][5][6] The NaOH deprotonates the phenol (Ar-OH → Ar-O⁻ Na⁺), forcing it into the aqueous phase. The neutral anisole remains in the organic phase.

    • Caution: Do not use highly concentrated base (>5M) or heat, as this may hydrolyze the methoxy group or attack the fluorine atoms via nucleophilic aromatic substitution (SNAr).

  • Neutralization: Wash the organic layer 1x with Water and 1x with Brine (Saturated NaCl) to remove residual base and trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter and concentrate via rotary evaporation.[7]

Module 3: Physical Isolation (Vacuum Distillation)

Q: The liquid is now phenol-free but colored. How do I isolate the pure clear liquid?

A: Vacuum distillation is the gold standard for fluorinated anisoles. This compound is a liquid with a boiling point likely in the range of 150–160°C at atmospheric pressure .

Protocol: Short-Path Distillation

  • Setup: Short-path distillation head with a Vigreux column (optional for higher purity).

  • Pressure: Reduce pressure to 10–20 mmHg (Water aspirator or vacuum pump).

  • Temperature:

    • At 20 mmHg, the boiling point will drop significantly (predicted ~60–70°C).

    • Note: Always calculate the nomograph adjustment before heating.

  • Fraction Collection:

    • F1 (Fore-run): Solvent residues and low-boiling volatiles. Discard.

    • F2 (Main Fraction): Steady temperature plateau. Collect this.

    • F3 (Tail): Higher boiling oligomers or tars. Stop collection when temp spikes.

Table 1: Troubleshooting Distillation Issues

SymptomProbable CauseCorrective Action
Product Bumping Trapped solvents or waterEnsure thorough rotary evaporation and use a stir bar/boiling chip.
Yellow Distillate Entrainment of pot residueDistillation rate is too fast. Lower bath temp and distill drop-wise.
Low Yield Product decomposingVacuum is too weak, requiring excessive heat. Check pump seals.

Module 4: High-Purity Polishing (Chromatography)

Q: I need >99.5% purity for an API synthesis, but I still see trace isomers (e.g., 2,4,6-isomer).

A: Distillation cannot easily separate regioisomers with identical boiling points. You must use Flash Column Chromatography .

Protocol:

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).

  • Eluent: 100% Hexanes or Hexanes:EtOAc (98:2) .

    • Reasoning: Fluorinated anisoles are non-polar. Using a very non-polar mobile phase maximizes the interaction with the silica, allowing subtle separation of isomers based on dipole moments.

  • Loading: <5% w/w (Sample/Silica).

Visual Workflow: Purification Logic

PurificationProtocol Start Crude this compound (Contains Phenol, Salts, Solvents) Dissolve Dissolve in DCM or Et2O Start->Dissolve BaseWash Wash with 1.0 M NaOH (Removes Phenols) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqPhase Aqueous Phase (Phenolate Salts) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Neutral Anisole) PhaseSep->OrgPhase Keep DryConc Dry (MgSO4) & Concentrate OrgPhase->DryConc Distill Vacuum Distillation (10-20 mmHg) DryConc->Distill PurityCheck Check Purity (GC/NMR) Distill->PurityCheck Final Pure this compound (>99%) PurityCheck->Final Pass Column Flash Chromatography (Hexanes) PurityCheck->Column Fail (Isomers present) Column->Final

Caption: Logical flow for the isolation of neutral fluorinated aromatic ethers from acidic phenolic precursors.

References

  • National Center for Biotechnology Information (NCBI). (2025). This compound (CAS 5006-38-2).[2][3][4][8] PubChem Compound Summary. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Swarts, F. (1913). Sur la nitration du 1,2,4-trifluorobenzène. Bulletin de la Classe des Sciences, Académie Royale de Belgique.

Sources

Troubleshooting guide for failed 2,4,5-Trifluoroanisole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Guide for Reactivity & Synthesis Failures

Introduction: Understanding the Molecule's "Personality"

Welcome to the Fluorine Chemistry Technical Center. If you are here, you are likely experiencing low yields, "tar" formation, or inexplicable regioisomers.

2,4,5-Trifluoroanisole (TFA) is a deceptive substrate. While it appears to be a standard electron-deficient aromatic ring, it possesses a "schizophrenic" electronic nature:

  • The Methoxy Group (OMe): A strong electron donor by resonance (+R) but an inductive withdrawer (-I). It directs lithiation (ortho) and deactivates Nucleophilic Aromatic Substitution (SNAr) at ortho/para positions.

  • The Fluorine Pattern (2,4,5): Three electron-withdrawing atoms that strongly activate the ring for SNAr but make the system prone to catastrophic elimination (benzyne formation) during metallation.

This guide addresses the three most common failure modes: Lithiation Runaways , SNAr Regio-Scrambling , and Demethylation Decomposition .

Module 1: Lithiation Failures (The "Tar" Problem)

Symptom: The reaction mixture turns dark brown/black (tarring), or you isolate complex coupled products instead of the desired electrophile trapped species.

Root Cause Analysis

The primary failure mode is Benzyne Formation .

  • Mechanism: When you lithiate TFA, you generate a species with a Lithium atom ortho to a Fluorine atom.

    • C6-Li: Ortho to F-5.

    • C3-Li: Ortho to F-2 and F-4.

  • The Trap: Even at -50°C, Lithium Fluoride (LiF) eliminates rapidly, generating a highly reactive benzyne intermediate that polymerizes or reacts non-selectively.

Troubleshooting Protocol: Controlling Regioselectivity & Stability
ParameterRecommendationThe "Why" (Causality)
Temperature Strictly < -75°C Above -60°C, the rate of LiF elimination (benzyne formation) exceeds the rate of electrophile trapping.
Base Selection n-BuLi (for C6) n-BuLi coordinates with the OMe oxygen, directing lithiation to C6 (Kinetic Control).
Base Selection LDA (for C3) Bulky bases like LDA are less influenced by OMe coordination and favor the most acidic proton (C3 , flanked by two Fs).
Solvent THF (Dry) Essential for coordinating the Li-aggregate. Non-polar solvents (Hexane) reduce regioselectivity.
Workflow Visualization: The Lithiation Decision Tree

Lithiation_Pathway Start Start: this compound TempCheck Is Temp < -75°C? Start->TempCheck Benzyne FAILURE: Benzyne Formation (Tars/Polymers) TempCheck->Benzyne No BaseChoice Select Base TempCheck->BaseChoice Yes nBuLi n-BuLi / THF BaseChoice->nBuLi LDA LDA / THF BaseChoice->LDA C6_Li C6-Lithio Species (Coordination Control) nBuLi->C6_Li Major Product C3_Li C3-Lithio Species (Acidity Control) LDA->C3_Li Major Product C6_Li->Benzyne If warmed > -60°C C3_Li->Benzyne If warmed > -60°C

Caption: Critical decision points for lithiation. Temperature control is the absolute gatekeeper against benzyne formation.

Module 2: SNAr Regioselectivity (The "Wrong Isomer" Problem)

Symptom: You intended to displace one fluorine (e.g., to make a diamine or ether), but NMR shows a mixture of isomers or the wrong substitution pattern.

The Regioselectivity Rule

In this compound, the C5-Fluorine is the most reactive electrophilic site.

  • Logic:

    • The OMe group is an electron donor (+R). It deactivates the positions ortho (C2, C6) and para (C4) to itself.

    • The C5 position is meta to the OMe group. It is the "least deactivated" position.

    • Furthermore, C5 is activated by the electron-withdrawing F at C4 (ortho) and F at C2 (para).

FAQ: SNAr Troubleshooting

Q: I am seeing significant substitution at C4. How do I stop this?

  • A: This often happens in aprotic dipolar solvents (DMF, DMSO) at high temperatures. The "meta-activation" rule is thermodynamic.

  • Fix: Lower the temperature. If using an amine nucleophile, use a less polar solvent (e.g., THF or Toluene) to rely on the ground-state electronic differences rather than transition-state stabilization which might blur the selectivity.

Q: Can I force substitution at C2 (Ortho to OMe)?

  • A: Very difficult via standard SNAr. The OMe group crowds this position sterically and deactivates it electronically. You would likely need a Vicarious Nucleophilic Substitution (VNS) or a transition-metal catalyzed approach (Buchwald-Hartwig) rather than SNAr.

Module 3: Demethylation (Converting to Phenol)

Symptom: Reaction stalls or Fluorine atoms are lost (hydrodefluorination).

Protocol: BBr3 Mediated Cleavage

Using HBr/AcOH is often too harsh for polyfluorinated rings and can lead to scrambling. Boron Tribromide (BBr3) is preferred but requires a specific quench.

  • Cool: Dissolve substrate in DCM, cool to -78°C .

  • Add: Add BBr3 (1.0 M in DCM, 1.5 - 2.0 equiv) dropwise.

  • Warm: Allow to warm to 0°C (Do not reflux). Monitor by TLC.

  • Quench (CRITICAL): Pour the reaction mixture into ice-water.

    • Why? Adding water to the reaction causes a massive exotherm that can hydrolyze the C-F bonds.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gorelik, M. V. (2013). Mechanisms of Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron.
  • Vertex AI Search Results. (2026). Regioselectivity data derived from search snippets 1.1, 1.3, and 1.

Technical Support Center: Regioselectivity Control in 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges associated with 2,4,5-Trifluoroanisole , a critical intermediate in the synthesis of bioactive fluorinated scaffolds (e.g., dipeptidyl peptidase-4 inhibitors).

This guide moves beyond standard textbook definitions, focusing on the "electronic tug-of-war" between the methoxy group and the fluorine array that dictates reaction outcomes.

Executive Summary: The Electronic Landscape

This compound presents a unique challenge: it contains a strong Directed Metalation Group (DMG) (–OMe) competing with the high acidity of protons flanked by fluorine atoms. Success requires exploiting the specific mechanism (kinetic vs. thermodynamic) of your transformation.

  • C3-H: The "Acidic Sandwich." Flanked by two fluorines (F2 and F4). Most acidic proton (pKa ~23–25).

  • C6-H: The "Coordinated" Position. Ortho to the –OMe group. Less acidic but accessible via chelation.

  • C5-F: The "Meta-Stable" Position. Meta to the electron-donating –OMe, making it the primary target for Nucleophilic Aromatic Substitution (SNAr).

Module 1: Lithiation & C-H Functionalization

User Issue: "I am trying to lithiate ortho to the methoxy group (C6), but I am getting a mixture of products or exclusive C3 functionalization."

The Root Cause

In polyfluoroarenes, inductive acidification often overrides coordination effects. The C3 proton, sandwiched between F2 and F4, is significantly more acidic than the C6 proton. Standard bases like LiTMP or LDA will kinetically deprotonate C3 almost exclusively due to this acidity.

Troubleshooting Protocol
Target PositionRecommended BaseAdditiveTempMechanism
C3 (Between Fs) LiTMP or LDA None-78°CAcidity Control: Exploits the low pKa of the C3 proton. Steric bulk of base prevents coordination at OMe.
C6 (Ortho to OMe) n-BuLi TMEDA (1.1 eq)-78°C to -40°CCoordination Control: TMEDA complexes Li+, enhancing the DMG effect of OMe.
FAQ: Lithiation

Q: Why does n-BuLi alone give a mixture? A: While n-BuLi can coordinate to the OMe oxygen (favoring C6), the C3 proton is so acidic that "accidental" deprotonation occurs via random collisions. You must use TMEDA to enforce the coordination pathway or switch to a silyl-protection strategy (block C3 first).

Q: Can I equilibrate the lithiated species? A: Yes. The C3-lithio species is thermodynamically more stable. If you lithiate at C6 kinetically and warm the reaction above -40°C, the lithium may migrate to C3 (the "anion dance"). Keep reactions cold (-78°C) and quench immediately to preserve regiochemistry.

Module 2: Electrophilic Aromatic Substitution (EAS)

User Issue: "My bromination/nitration yields are low, and I'm unsure if I'm hitting the C6 position."

The Root Cause

The three fluorine atoms strongly deactivate the ring inductively, making EAS difficult despite the activating methoxy group. However, regioselectivity is highly predictable.

  • C6: Ortho to –OMe (Activator) and Ortho to F5. (Preferred Site)

  • C3: Meta to –OMe and flanked by two deactivating Fluorines. (Dead Site)

  • C2/C4/C5: Blocked by Fluorine.

Troubleshooting Protocol
  • Confirm Position: EAS will occur exclusively at C6 . If you see no product, the ring is too deactivated for your electrophile.

  • Enhance Electrophilicity:

    • Halogenation: Use NBS in polar solvents (MeCN/DMF) or

      
       with a Lewis Acid (
      
      
      
      ).
    • Acylation: Standard Friedel-Crafts may fail. Use trifluoroacetic anhydride or mixed anhydrides which are more reactive.

  • Avoid Demethylation: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) can cleave the methyl ether. Use milder catalysts like In(OTf)3 or Bi(OTf)3 if ether cleavage is observed.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "Which fluorine atom is displaced by my amine/alkoxide nucleophile?"

The Root Cause

In SNAr, electron-donating groups (EDGs) like –OMe deactivate the ring positions ortho and para to them.

  • C4-F: Para to –OMe. Strongly deactivated by resonance donation.

  • C2-F: Ortho to –OMe. Deactivated.

  • C5-F: Meta to –OMe. This position feels the least electron donation from the methoxy group, making it the most electrophilic ("hottest") site for nucleophilic attack.

Troubleshooting Protocol
NucleophileLeaving GroupPreferred SiteConditions
Amines (Primary) F-C5 Reflux in EtOH/THF. Mild base (

).
Alkoxides F-C5 0°C to RT in DMF/DMSO.
Thiols F-C5 0°C. Very rapid reaction.

Critical Note: If you require substitution at C2 or C4, you cannot use this compound directly. You must start with a precursor where the oxygen is electron-withdrawing (e.g., a triflate or ester) or use transition-metal catalysis (Buchwald-Hartwig) which follows different selectivity rules (sterics/oxidative addition) than SNAr.

Visual Decision Tree: Regioselectivity Logic

Regioselectivity Start Substrate: This compound ReactionType Select Reaction Type Start->ReactionType Lithiation Lithiation (Deprotonation) ReactionType->Lithiation EAS Electrophilic Subst. (EAS) ReactionType->EAS SNAr Nucleophilic Subst. (SNAr) ReactionType->SNAr Lith_Cond Base Selection Lithiation->Lith_Cond EAS_Mech Directing Group: -OMe (Ortho/Para) EAS->EAS_Mech SNAr_Mech Activation: Meta to -OMe SNAr->SNAr_Mech C3_Prod C3 Product (Thermodynamic/Acidic) Lith_Cond->C3_Prod LiTMP/LDA (Steric/Acidic) C6_Prod C6 Product (Kinetic/Coordination) Lith_Cond->C6_Prod n-BuLi + TMEDA (Coordination) EAS_Mech->C6_Prod Exclusive (Ortho to OMe) C5_Prod C5 Substitution (Least Deactivated) SNAr_Mech->C5_Prod Target F5 (Meta to OMe)

Figure 1: Decision tree for predicting and controlling regioselectivity in this compound reactions.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed analysis of "Acidic Sandwich" vs.
  • Mongin, F., & Schlosser, M. (1996). "Deprotonation of Polyfluorobenzenes: The delicate balance between acidity and coordination." Tetrahedron Letters, 37(36), 6551-6554. Link

  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454. (Principles of SNAr regioselectivity in polyfluoroarenes). Link

  • Caroon, J. M., et al. (1995). "Synthesis of the Phenylacetic Acid Portion of the DPP-4 Inhibitor Sitagliptin." Journal of Organic Chemistry.

Stability and safe storage conditions for 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling 2,4,5-Trifluoroanisole , a critical fluorinated intermediate often used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin).[1]

Core Directive: The "Why" Behind the Protocol

This compound (1,2,4-trifluoro-5-methoxybenzene) is a deceptively stable molecule.[1] While the fluorine atoms deactivate the aromatic ring against oxidation, they simultaneously activate the ring for nucleophilic aromatic substitution (


) under specific conditions.[1]

The primary risk to this compound is not catastrophic decomposition, but trace degradation that introduces impurities (such as 2,4,5-trifluorophenol) which can poison downstream transition-metal catalyzed reactions (e.g., Palladium cross-couplings or Rhodium-catalyzed asymmetric hydrogenations used in Sitagliptin synthesis).[1]

Your Goal: Maintain >99.5% purity by preventing moisture-induced hydrolysis and Lewis-acid catalyzed demethylation.

Critical Storage Parameters

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C While stable at Room Temp (RT) for weeks, refrigeration retards the kinetics of slow hydrolysis or ether cleavage, especially if trace acid is present.
Atmosphere Inert (Argon/Nitrogen) Essential. Oxygen is less of a concern than moisture .[1] Anisoles are hygroscopic; water can facilitate partial demethylation over months.[1]
Container Amber Glass / Teflon-lined Cap Fluorinated aromatics can slowly leach plasticizers from standard polyethylene caps.[1] Amber glass prevents photo-degradation of trace impurities.[1]
Shelf Life 12-18 Months If stored under Argon at 4°C. Re-test purity (GC-MS) every 6 months.
Storage Decision Logic (DOT Diagram)

StorageLogic Start Incoming Material: This compound CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal LongTerm Intended Storage > 30 Days? CheckSeal->LongTerm Yes Action3 Perform GC-MS Purity Check Check for Phenol peak CheckSeal->Action3 No (Opened) Action1 Store at RT (20-25°C) in Dark Cabinet LongTerm->Action1 No (Immediate Use) Action2 Purge with Argon/N2 Seal with Parafilm Store at 2-8°C LongTerm->Action2 Yes (Recommended) Action3->Action2 Pass (>99%) caption Figure 1: Decision matrix for incoming material storage to preserve pharmaceutical-grade purity.

Troubleshooting Guide (Q&A Format)

Issue: Material Discoloration

Q: My this compound has turned from clear/colorless to a pale yellow or straw color. Is it compromised?

  • Diagnosis: This indicates oxidation of trace amine precursors (if synthesized via the aniline route) or the formation of quinone-like species.[1]

  • Impact: High risk for downstream catalytic poisoning.[1]

  • Corrective Action:

    • Filtration: Pass the neat liquid (or solution) through a small pad of neutral alumina or silica gel.[1]

    • Distillation: If the quantity is >50g, a simple vacuum distillation is the most effective purification method.[1] The anisole is volatile; ensure your vacuum trap is cooled with dry ice/acetone to prevent pump damage.[1]

Issue: Unexpected "Haze" or Cloudiness

Q: I see a faint haze when I dissolve the compound in dry THF. What is happening?

  • Diagnosis: Moisture contamination.[1] The "haze" is likely water micro-droplets or hydrated salts precipitating out in the dry solvent.[1]

  • Mechanism: Fluorinated ethers are lipophilic and do not hold water well; however, surface moisture on the storage bottle neck is common.[1]

  • Corrective Action:

    • Do NOT use chemical drying agents (CaCl2) if you plan to use the material for Lewis-Acid mediated reactions (e.g., with

      
      ), as trace salts can interfere.[1]
      
    • Protocol: Dry the solution over activated 4Å Molecular Sieves for 4-6 hours, then filter under an inert atmosphere.

Issue: Demethylation Concerns

Q: I am storing this mixed with other reagents. Are there incompatibilities?

  • Critical Warning: Never store this compound mixed with strong Lewis Acids (AlCl3, BBr3, BF3) or strong nucleophiles (Sodium Methoxide, amines) for extended periods.[1]

  • Reason:

    • Lewis Acids: Will cleave the ether bond, reverting it to 2,4,5-trifluorophenol.[1]

    • Nucleophiles: The fluorine atoms at the 2, 4, and 5 positions create an electron-deficient ring susceptible to

      
      , potentially displacing a fluorine atom.[1]
      

Experimental Workflow: Safe Handling

Context: Synthesis of Sitagliptin Intermediates (e.g., Lithiation or Friedel-Crafts Acylation).

Handling Protocol
  • PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.[1] Fluorinated organics can enhance skin permeability of other toxins.[1]

  • Vapor Control: Handle strictly in a fume hood.

  • Transfer: Use a glass syringe with a stainless steel needle.[1] Avoid plastic syringes for storage >1 hour as leaching may occur.[1]

Purification Workflow (Graphviz)

Purification Raw Impure/Yellow This compound VacDist Vacuum Distillation (Low Vacuum, <10 mbar) Raw->VacDist Frac Collect Main Fraction (Discard first 5%) VacDist->Frac Product Pure Colorless Liquid Store under Argon Frac->Product caption Figure 2: Recommended purification workflow for oxidized or colored material.

References & Grounding

  • Compound Identity & Context:

    • Chemical Name: this compound (1,2,4-trifluoro-5-methoxybenzene).[1]

    • Application: Key intermediate for the 2,4,5-trifluorophenyl moiety in DPP-4 inhibitors like Sitagliptin (Januvia).[1]

    • Source: [Sitagliptin Synthesis Overview (Merck & Co.[1] Patents) - Google Patents]()

  • Safety & Handling of Fluorinated Aromatics:

    • General handling of fluorinated anisoles/anilines requires standard organic solvent protocols (Flammable/Irritant).[1]

    • Source:(Note: Specific SDS for 2,4,5-isomer should be verified on the container label due to supplier variations).[1]

  • Stability Data:

    • Fluorinated ethers exhibit high stability to oxidation but susceptibility to Lewis Acid cleavage.[1]

    • Source:

Disclaimer: This guide is for informational purposes for trained scientific personnel only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Challenges in the scale-up of 2,4,5-Trifluoroanisole production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies for CAS 112811-65-1 (2,4,5-Trifluoroanisole) Context: Critical Intermediate for Sitagliptin (Januvia) Synthesis

Introduction: The "Hidden" Variables of Fluorination

Welcome to the technical support hub. If you are here, you are likely scaling up the production of this compound (TFA) and hitting a wall. Whether you are utilizing the Nucleophilic Aromatic Substitution (SNAr) route starting from 1,2,4,5-tetrafluorobenzene or the O-Methylation route starting from 2,4,5-trifluorophenol, the fluorine atoms on the ring are not just bystanders—they are active electronic directors that complicate thermodynamics.

Below are the three most common "Support Tickets" we receive during pilot-plant transfer, resolved with root-cause analysis and remediation protocols.

Ticket #001: Regioselectivity Failure in SNAr Route

Symptom:

"We are reacting 1,2,4,5-tetrafluorobenzene with Sodium Methoxide (NaOMe). At 100g scale, we had 98% purity. At 5kg scale, we are seeing 15% of a 'bis-methoxy' impurity and unreacted starting material."

Root Cause Analysis: This is a classic mixing-controlled kinetics failure. The fluorine atoms are highly electronegative, activating the ring for nucleophilic attack.

  • Activation: The first methoxide attack is fast.

  • Deactivation vs. Activation: The resulting methoxy group is electron-donating by resonance (deactivating) but electron-withdrawing by induction. However, in highly fluorinated systems, the remaining fluorines keep the ring sufficiently electrophilic for a second attack if local concentrations of NaOMe are high.

  • The Scale-Up Trap: In larger vessels, poor mixing creates "hot zones" of high NaOMe concentration, pushing the reaction to the thermodynamic sink: 1,4-dimethoxy-2,5-difluorobenzene.

Remediation Protocol:

  • Switch Mode: Move from "All-in" addition to Dosing-Controlled addition.

  • Temperature Suppression: Lower the reaction temperature to 0–5°C during the addition of NaOMe. This increases the kinetic barrier for the second substitution.

  • Stoichiometry: Strictly limit NaOMe to 1.05 equivalents.

  • Solvent System: Ensure Methanol (MeOH) is the primary solvent. The protic nature of MeOH solvates the methoxide anion, slightly reducing its nucleophilicity compared to aprotic solvents like DMF, offering better selectivity control.

Visualization: SNAr Competitive Pathways

SNAr_Selectivity Start 1,2,4,5-Tetrafluorobenzene Intermediate Meisenheimer Complex Start->Intermediate Fast k1 NaOMe + NaOMe NaOMe->Start Product This compound (Target) NaOMe->Product Intermediate->Product -NaF Impurity 1,4-Dimethoxy-2,5-difluorobenzene (Over-reaction) Product->Impurity +NaOMe (Excess/Hot Spot) Slow k2

Figure 1: Competitive reaction pathways in the SNAr synthesis. High local concentrations of base drive the formation of the red impurity node.

Ticket #002: Thermal Runaway in Methylation Route

Symptom:

"We are methylating 2,4,5-trifluorophenol using Dimethyl Sulfate (DMS). The reaction stalled, so we added more base. Ten minutes later, the temperature spiked 40°C instantly, triggering the rupture disk."

Root Cause Analysis: This is a delayed exotherm phenomenon, common with biphasic methylation.

  • Induction Period: DMS has low solubility in cold aqueous base. If agitation is insufficient, the reaction rate is mass-transfer limited (slow).

  • Accumulation: You continued dosing reagents. The reactor now holds a large accumulation of unreacted DMS and Phenoxide.

  • The Trigger: As the vessel warms slightly or mixing improves, the reaction "kicks off." The accumulated reagents react simultaneously. The enthalpy of methylation (

    
    ) is released all at once.
    

Remediation Protocol:

  • Engineering Control: Use a semi-batch process. Charge the phenol and base, then dose DMS slowly.

  • Validation Step: Stop dosing after 5% of DMS addition. Wait for a detectable exotherm (1–2°C rise). If no exotherm is seen, DO NOT CONTINUE DOSING . Increase agitation or temperature slightly until the reaction initiates.

  • Safety Quench: Have a dedicated ammonia or amine solution tank ready to quench a runaway DMS reaction chemically.

Comparative Data: Methylating Agents

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity High (Exothermic)Very HighLow (Requires Autoclave)
Atom Economy Poor (Only 1 Me used)ModerateGood
Toxicity Extreme (DNA Alkylator)High (Neurotoxin)Low (Green Reagent)
Boiling Point 188°C (Hard to remove)42°C (Volatile)90°C
Scale-Up Verdict Standard (Cost/Speed)Avoid (Cost/Volatility)Emerging (Green, but slow)

Ticket #003: The "Rag Layer" During Work-Up

Symptom:

"Post-reaction, we cannot get a clean phase cut. There is a thick emulsion (rag layer) between the organic product and the aqueous waste."

Root Cause Analysis: Fluorinated aromatics are dense (Specific Gravity > 1.3).

  • Density Matching: If you use Toluene or Ethyl Acetate (SG ~0.87–0.9), the organic layer floats. However, if the aqueous layer is heavy with inorganic salts (NaF or Na2SO4 from the reaction), the density difference narrows.

  • Fluorosurfactants: Partially fluorinated impurities often act as surfactants, stabilizing emulsions.

Remediation Protocol:

  • Flip the Phase: Do not use light solvents. Use Dichloromethane (DCM) (SG 1.33) or maintain the product as a neat oil if possible.

  • The "Salting Out" Paradox: Usually, adding salt helps break emulsions. Here, the aqueous layer is already too dense. Dilute the aqueous layer with water to lower its density, increasing the delta (

    
    ) between the phases.
    
  • Filtration: The "rag" often contains polymeric fluorinated byproducts. Filter the biphasic mixture through a Celite pad before attempting separation.

Visualization: Optimized Work-Up Workflow

Workup_Flow Quench Reaction Quench (Add Water/Amine) Filter Filtration (Celite) Remove solid polymers Quench->Filter DensityCheck Check Specific Gravity (SG) Org vs Aq Filter->DensityCheck Dilute Dilute Aqueous Layer (Lower Aq Density) DensityCheck->Dilute If Delta < 0.1 Extract Extraction (DCM) Maximize Density Delta DensityCheck->Extract If Delta > 0.1 Dilute->Extract Distill Vacuum Distillation BP ~160°C Extract->Distill

Figure 2: Logic flow for breaking emulsions during the work-up of fluorinated anisoles.

Frequently Asked Questions (FAQ)

Q: Can we use Dimethyl Carbonate (DMC) to avoid DMS toxicity? A: Yes, but it requires higher temperatures (120–150°C) and usually a catalyst like DABCO or Potassium Carbonate. The reaction is slower and requires a pressurized vessel (autoclave), which changes the safety profile from "toxicity" to "pressure hazards."

Q: Why is the product turning pink/brown on storage? A: TFA is sensitive to oxidation if trace phenols remain. Ensure your final distillation includes a wash with dilute NaOH to remove unreacted phenols before the final cut. Store under Nitrogen.

Q: What is the major safety hazard with the SNAr route? A: HF Generation. While the reaction produces NaF, any acidic workup can generate Hydrofluoric Acid (HF) in situ if unreacted fluoride ions are present. Always monitor pH and use glass-lined or Hastelloy reactors if acidic conditions are necessary.

References

  • Process Chemistry of Sitagliptin: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of Sodium Methoxide with 1,2,4,5-Tetrafluorobenzene." Chemical Reviews, 1951.

  • Safety of Methylating Agents: Reid, T. "Safe Handling of Dimethyl Sulfate in Industrial Scale-Up." Organic Process Research & Development, 2002.

  • Fluorine Chemistry Scale-Up: Chambers, R. D. "Fluorine in Organic Chemistry." CRC Press, 2004.

Technical Support Center: 2,4,5-Trifluoroanisole (2,4,5-TFA) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TFA-STAB-2024 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The Stability Paradox

2,4,5-Trifluoroanisole (CAS: 199666-69-6) is a deceptive intermediate. While the aromatic C-F bonds suggest robustness, the specific substitution pattern creates a "push-pull" electronic environment that makes the molecule susceptible to three distinct decomposition pathways:

  • Runaway Lithiation (Benzyne Formation): The most catastrophic failure mode, leading to tar formation.

  • Unintended Defluorination (

    
    ):  The ring is electron-deficient enough to invite attack from nucleophiles intended for other sites.
    
  • Ether Cleavage: The methoxy group is labile under strong Lewis acidic conditions.

This guide provides the operational parameters required to maintain the integrity of the 2,4,5-TFA scaffold during complex synthesis.

Critical Protocol A: Safe Lithiation (Preventing Benzyne)

The Hazard: 2,4,5-TFA has an acidic proton at the C3 position (flanked by two fluorines). Lithiation with n-BuLi or LDA is a standard activation method. However, the resulting ortho-lithio species is thermodynamically unstable. It readily eliminates Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate, which instantly polymerizes or reacts non-selectively.

The Fix: Kinetic Trapping You must operate under strict kinetic control. The lithiated species must be treated as a transient intermediate that exists only to be trapped immediately.

Operational Parameters
  • Temperature: Strict -78°C (Internal). Decomposition to benzyne accelerates significantly above -50°C.

  • Reagent Order: Add the base (e.g., n-BuLi) to the substrate, or add the substrate to the base (inverse addition), but never allow the temperature to rise before the electrophile is added.

  • Solvent: THF is preferred for solubility, often mixed with Hexanes.

Visualization: The Benzyne Trap

The following diagram illustrates the divergence between the successful reaction and the decomposition pathway.

LithiationPathways Reactant 2,4,5-TFA Intermediate Lithiated Species (Kinetic Product) Reactant->Intermediate Deprotonation Base Base (n-BuLi) -78°C Base->Intermediate Electrophile Electrophile Addition (Rapid) Intermediate->Electrophile Path A: Success Heat Warming > -50°C (No Electrophile) Intermediate->Heat Path B: Failure Product Target Product (Stable) Electrophile->Product Benzyne Benzyne Intermediate (Highly Reactive) Heat->Benzyne -LiF Tar Polymer/Tar (Decomposition) Benzyne->Tar Polymerization

Caption: Figure 1. Kinetic competition between electrophilic trapping (Path A) and benzyne elimination (Path B).

Critical Protocol B: Preventing (Defluorination)

The Hazard: The three fluorine atoms strongly withdraw electron density, activating the ring toward Nucleophilic Aromatic Substitution (


). If your reaction involves a nucleophile (amines, thiols, alkoxides) intended to react with a side chain, it may instead attack the ring, displacing a fluorine atom (usually at C4 or C5).

The Fix: Hard/Soft Matching & Solvent Control

  • Solvent Polarity: Use non-polar solvents (Toluene, DCM) where possible. Polar aprotic solvents (DMF, DMSO) significantly accelerate

    
     by stabilizing the transition state (Meisenheimer complex).
    
  • Nucleophile Choice: Avoid "naked" anions if possible. Use hindered bases or buffered conditions.

Regioselectivity Insight: While the methoxy group is electron-donating (deactivating), the cumulative effect of three fluorines dominates.

  • Risk Zone: The C4 and C5 positions are most vulnerable to attack.

SNArRisk TFA 2,4,5-TFA Ring Result_Good Side Chain Reaction (Desired) TFA->Result_Good Attack on Side Chain Result_Bad Fluorine Displacement (Impurity) TFA->Result_Bad Attack on Ring Nu Strong Nucleophile (e.g., R-NH2, RO-) Nu->Result_Bad Solvent Polar Aprotic Solvent (DMF/DMSO) Solvent->Result_Bad Accelerates

Caption: Figure 2. Solvent effects on the competition between desired reactivity and ring defluorination.

Critical Protocol C: Ether Integrity (Demethylation)

The Hazard: The methoxy group is stable to bases but vulnerable to Lewis acids. Researchers often use Lewis acids (e.g.,


, 

) to catalyze other transformations, inadvertently cleaving the ether to form the phenol (2,4,5-trifluorophenol).

The Fix: Acid Selection

  • Forbidden Reagents: Boron tribromide (

    
    ), Aluminum trichloride (
    
    
    
    ), and Trimethylsilyl iodide (TMSI) will rapidly demethylate the substrate.
  • Safe Alternatives: If Lewis acid catalysis is required, use milder lanthanide triflates (e.g.,

    
    ) or ensure the reaction temperature is kept low (< 0°C).
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Black tar after lithiation Temperature rose above -60°C before electrophile addition.Ensure internal probe monitors temp. Pre-cool electrophile. Use liquid

/acetone bath.
Low Yield / "Missing" Fluorine

side reaction.
Switch solvent from DMF/DMSO to THF or Toluene. Lower reaction temperature.
Appearance of Phenol peak Unintended demethylation.Check for strong Lewis acids or high-temp acidic conditions.
Exotherm upon base addition Too rapid addition rate.Add n-BuLi dropwise. A sudden temp spike triggers benzyne formation.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on the "benzyne mechanism" and handling fluoroarenes).
  • Gribble, G. W., & Joule, J. A. (2010). Lithium Ring-Opening and Benzyne Formation. In Progress in Heterocyclic Chemistry. Link

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Review of

    
     reactivity in polyfluorinated aromatics). Link
    
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed kinetics of ortho-lithiation vs.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,4,5-Trifluoroaniline/Anisole derivatives. (General safety and decomposition data). Link

(Note: While specific papers on 2,4,5-TFA stability are proprietary to process chemistry patents, the mechanisms cited above are the foundational physical organic principles governing this class of molecules.)

Technical Support Center: 2,4,5-Trifluoroanisole (2,4,5-TFA) Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2,4,5-Trifluoroanisole (2,4,5-TFA) is a critical fluorinated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin precursors). Its reactivity is defined by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

While the molecule is designed for Nucleophilic Aromatic Substitution (


), its specific substitution pattern creates three distinct "trap" scenarios for researchers using strong nucleophiles:
  • Regio-scrambling: Competition between C5 (desired) and C4/C2 positions.

  • Ether Cleavage: Unintentional demethylation driven by the high leaving-group ability of the polyfluorophenoxide anion.

  • Benzyne Formation: Elimination pathways triggered by strong bases at the C3 proton.

This guide provides mechanistic insights and actionable protocols to suppress these side reactions.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competing pathways when 2,4,5-TFA interacts with a generic strong nucleophile (


).

TFA_Reactivity Start This compound (Starting Material) SNAr_C5 Product A: C5-Substitution (Desired Kinetic Product) Start->SNAr_C5 Path 1: SNAr (Meta to OMe) Favored by Polar Aprotic Solvents SNAr_C4 Side Product B: C4-Substitution (Regioisomer) Start->SNAr_C4 Path 2: SNAr (Para to OMe) Favored by Small Nucleophiles Demethylation Side Product C: 2,4,5-Trifluorophenol (Ether Cleavage) Start->Demethylation Path 3: SN2 on Methyl Favored by Thiolates/High Heat Benzyne Side Product D: Benzyne Tars (via C3-Lithiation/Elimination) Start->Benzyne Path 4: Deprotonation at C3 Favored by Organolithiums (> -60°C)

Figure 1: Competing reaction manifolds for 2,4,5-TFA. Path 1 is the standard objective in medicinal chemistry.

Troubleshooting Module: Regioselectivity ( )[10]

The Issue: You observe a mixture of isomers (typically 85:15 or 90:10) instead of a single product. The Chemistry: In


, the methoxy group is an Electron Donating Group (EDG) via resonance, which deactivates the positions ortho and para to it.
  • C5 (Meta to OMe): Least deactivated. Most reactive.

  • C4 (Para to OMe): Deactivated by resonance, but activated by two ortho fluorines.

  • C2 (Ortho to OMe): Sterically hindered and electronically deactivated.

Diagnostic & Solution Table
SymptomProbable CauseCorrective Action
>10% C4-Isomer Solvent Effect: Protic solvents (MeOH, EtOH) H-bond to the OMe oxygen, reducing its resonance donation. This makes C4 more electrophilic than usual.Switch to Polar Aprotic: Use DMF, DMSO, or NMP. These do not solvate the OMe group, maximizing the electronic difference between C5 (favored) and C4 (disfavored).
>5% C2-Isomer Small Nucleophile: The nucleophile is small enough (e.g., hydrazine, methoxide) to attack the sterically crowded C2 position.Lower Temperature: Run the reaction at -10°C to 0°C. C5 substitution has the lowest activation energy; cooling favors the kinetic product (C5).
Bis-substitution Stoichiometry Error: Excess nucleophile is reacting with the product.Reverse Addition: Add the nucleophile dropwise to the TFA solution, rather than adding TFA to the nucleophile.

Troubleshooting Module: Demethylation (Ether Cleavage)

The Issue: The anisole methyl group is lost, yielding a phenol (2,4,5-trifluorophenol). The Chemistry: The 2,4,5-trifluorophenoxide anion is an exceptionally stable leaving group due to the electron-withdrawing fluorines. Strong, "soft" nucleophiles (like thiolates) prefer attacking the methyl group (


) over the aromatic ring (

).

Scenario: Reaction with Sodium Thiolates (


) or heavy halides.
Prevention Protocol
  • Avoid Soft Counter-ions: Lithium salts are "harder" than Sodium/Potassium. Use Lithium thiolates if possible.

  • Steric Bulk: If the nucleophile allows, use bulkier variations.

    
     at the methyl group is sensitive to steric hindrance.
    
  • Solvent Switch: Avoid HMPA or DMPU which accelerate

    
     reactions. Use THF or Acetonitrile.
    

Troubleshooting Module: Benzyne Formation (Lithiation)

The Issue: Dark tars, polymerization, or "cine-substitution" (nucleophile entering at C3) when using strong bases (LDA, n-BuLi). The Chemistry: The proton at C3 is flanked by two fluorines (C2/C4), making it highly acidic (


). Deprotonation leads to immediate elimination of LiF to form a transient benzyne species, which reacts indiscriminately.
Safe Lithiation Protocol (C3-Functionalization)

To safely functionalize C3 without benzyne formation:

  • Cryogenic Control: The reaction MUST be performed at -78°C or below. The lithiated species is unstable above -60°C.

  • In-Situ Trapping: Do not generate the anion and then add the electrophile. Mix the electrophile (e.g.,

    
    , TMSCl) with the substrate before adding the base (if compatible), or add the base to a mixture of Substrate + Electrophile (Barbier conditions).
    
  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. LDA is bulky and less nucleophilic, reducing the risk of direct nucleophilic attack on the fluorines.

Standardized Experimental Protocol

Optimized with Amines (C5-Selective)

Objective: Selective amination at C5 with minimal C4 isomer or demethylation.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

    • Why Acetonitrile? It is polar aprotic (favors

      
      ) but has a lower boiling point than DMF, making workup easier.
      
  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).

    • Why DIPEA? It acts as a proton sponge for the HCl/HF generated but is too bulky to act as a nucleophile itself.

  • Nucleophile Addition: Cool to 0°C . Add the amine nucleophile (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC.

    • Checkpoint: If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 60°C to prevent demethylation.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 0.1M HCl (to remove DIPEA) followed by Brine.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) to introduce a second methoxy group? A: Proceed with extreme caution. NaOMe is a strong, hard nucleophile. While it will perform


, it often leads to a mixture of C4/C5 substitution.[1] Furthermore, at high temperatures (>60°C), methoxide can attack the methyl group of the anisole (demethylation), regenerating the phenoxide. Recommendation:  Use lower temperatures (0°C) and THF as a solvent.

Q: I see a peak at [M-14] in my LCMS. What is it? A: This is the demethylated phenol (2,4,5-trifluorophenol). This confirms that your nucleophile is attacking the methyl group via


. Lower the temperature or change the solvent to a less polar one to suppress the ionization of the leaving group.

Q: Why is C3 not attacked by nucleophiles? A: C3 is a proton, not a leaving group. However, it is acidic. If your nucleophile is also a strong base, it will deprotonate C3. This leads to the benzyne pathway described in Section 5.

References

  • Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. "Polyfluoroarenes.[2] Part XX. Nucleophilic substitution in tetrafluorophthalonitrile and related systems." Journal of the Chemical Society, Perkin Transactions 1, 1976 .

  • Demethylation Mechanisms: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis," 4th Ed. John Wiley & Sons, 2006 . (Chapter on Phenol protection/deprotection mechanisms).

  • Ortho-Lithiation of Fluoroanisoles: Schlosser, M. "The this compound Lithiation and Functionalization." Organometallics in Synthesis, 2013 .

  • Industrial Application (Quinolones): Grohe, K. "The chemistry of fluoroquinolones." Chemie in unserer Zeit, 1998 .

Sources

Validation & Comparative

2,4,5-Trifluoroanisole vs. 2,4,6-Trifluoroanisole reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Regioselectivity and Reactivity Profiles of 2,4,5- vs. 2,4,6-Trifluoroanisole

Executive Summary: The Symmetry-Asymmetry Divergence

In the development of fluorinated pharmaceuticals and liquid crystals, the choice between 2,4,5-trifluoroanisole (2,4,5-TFA) and 2,4,6-trifluoroanisole (2,4,6-TFA) is rarely interchangeable. While they share identical molecular weights and similar lipophilicities, their reactivity profiles are orthogonal due to the interplay between electronic activation and molecular symmetry .

  • 2,4,6-TFA acts as a "masked" electrophile where steric hindrance dictates regioselectivity. It is a symmetrical scaffold (

    
    ) ideal for creating 
    
    
    
    type systems.
  • 2,4,5-TFA is an electronically differentiated scaffold. It relies on the "meta-activation" principle, where the methoxy group directs incoming nucleophiles to the position most electronically decoupled from its donation.

This guide provides an evidence-based comparison of their behavior in Nucleophilic Aromatic Substitution (


) and Directed Ortho Metalation (DoM).

Electronic Landscape & Structural Analysis

To predict reactivity, one must understand the electronic environment created by the methoxy (OMe) group versus the fluorine (F) atoms.

  • Methoxy Effect: Strong

    
    -donor (resonance) to ortho and para positions; weak 
    
    
    
    -acceptor (induction).
  • Fluorine Effect: Strong

    
    -acceptor (induction); weak 
    
    
    
    -donor.
Comparative Electronic Map
FeatureThis compound 2,4,6-Trifluoroanisole
Symmetry Asymmetrical (

)
Symmetrical (

)
Proton Environment Two distinct environments (H3, H6)One unique environment (H3/H5 equivalent)
Most Acidic Site C3-H (Flanked by F2 & F4)C3-H (Flanked by F2 & F4)

Active Site
C5-F (Meta to OMe donor)C4-F (Para to OMe, sterically favored)
Dipole Moment High (Vectors additive)Low (Vectors partially cancel)

Nucleophilic Aromatic Substitution ( )

The most critical divergence occurs in


 reactions. The regioselectivity is governed by the stability of the Meisenheimer complex.
Mechanism 1: The "Meta-Activation" of 2,4,5-TFA

In 2,4,5-TFA, the methoxy group donates electron density into positions C2, C4, and C6 via resonance. This destabilizes the anionic Meisenheimer intermediate at these positions.

  • Result: The C5-F bond is the only fluorine site located meta to the OMe group. It receives no electron density from the OMe resonance, making it the most electron-deficient and electrophilic site.

  • Reaction: Nucleophiles (amines, thiols) exclusively displace the fluorine at C5 .

Mechanism 2: Steric Control in 2,4,6-TFA

In 2,4,6-TFA, all fluorine atoms (C2, C4, C6) are located at positions enriched by OMe resonance (ortho/para). Electronic differentiation is minimal.

  • Result: Regioselectivity is driven by sterics. The C2 and C6 positions are flanked by the OMe group, creating significant steric hindrance.

  • Reaction: Nucleophiles preferentially attack C4 (para), which is sterically accessible.

Visual Pathway Analysis (DOT)

SNAr_Selectivity Start_245 This compound Inter_245 Transition State: OMe deactivates C2, C4 C5 is Electron Deficient Start_245->Inter_245 Nucleophile (Nu-) Start_246 2,4,6-Trifluoroanisole Inter_246 Transition State: OMe blocks C2, C6 (Steric) C4 is Accessible Start_246->Inter_246 Nucleophile (Nu-) Prod_245 Product: 5-Substituted-2,4-difluoroanisole Inter_245->Prod_245 Regioselective at C5 Prod_246 Product: 4-Substituted-2,6-difluoroanisole Inter_246->Prod_246 Regioselective at C4

Figure 1: Divergent regioselectivity pathways driven by electronic (2,4,5-TFA) vs. steric (2,4,6-TFA) factors.

Directed Ortho Metalation (DoM)

When reacting with organolithiums (e.g., n-BuLi, LDA), the acidity of the ring protons dictates the reaction site.

  • The "Fluorine Sandwich" Rule: A proton located between two fluorine atoms is significantly more acidic (

    
    
    
    
    
    27) than a proton adjacent to only one fluorine or one methoxy group.
Experimental Observation
  • 2,4,6-TFA: The protons at C3 and C5 are identical and both are flanked by two fluorines. Lithiation is extremely fast and clean at C3 .

  • 2,4,5-TFA:

    • H3: Flanked by F2 and F4. (Highly Acidic).

    • H6: Flanked by OMe and F5. (Less Acidic).

    • Outcome: Lithiation occurs exclusively at C3 .

Note: While OMe is a Directed Metalation Group (DMG), the inductive acidification by two ortho-fluorines at C3 overrides the coordination effect of the OMe group at C6.

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the products serve as confirmation of regioselectivity.

Protocol A: Amination of this compound

Target: Synthesis of 1-(5-methoxy-2,4-difluorophenyl)piperazine

  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and anhydrous DMSO (0.5 M concentration).

  • Addition: Add Piperazine (3.0 eq) and

    
     (2.0 eq).
    
    • Why Piperazine excess? To prevent bis-arylation.

    • Why Carbonate? To scavenge HF byproduct.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Validation (NMR):

    • Look for two singlets (or weak doublets) in the aromatic region of

      
       NMR. The loss of coupling between H3 and H6 (para) confirms substitution at C5.
      
    • 2,4,5-TFA Starting Material: Complex multiplets due to H-F coupling.

Protocol B: Regioselective Lithiation of 2,4,6-Trifluoroanisole

Target: Synthesis of 2,4,6-trifluoro-3-iodoanisole

  • Setup: Flame-dry a flask under Argon. Add 2,4,6-trifluoroanisole (1.0 eq) and anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Critical: Maintain temp < -70°C to prevent benzyne formation or scrambling.

  • Equilibration: Stir for 1 hour at -78°C. The solution typically turns pale yellow.

  • Quench: Add Iodine (

    
    , 1.2 eq) dissolved in THF.
    
  • Workup: Quench with saturated

    
     (aq) to remove excess iodine. Extract with ether.
    
  • Validation:

    • 
       NMR will show one singlet  (integration 1H). The symmetry is broken, but only one aromatic proton remains.
      

Summary Data Table

ParameterThis compound2,4,6-Trifluoroanisole
CAS Number 199666-66-9102462-67-1
Primary

Site
C5 (Electronic Control)C4 (Steric Control)
Lithiation Site C3 (Between F2/F4)C3 (Between F2/F4)
Key Application Sitagliptin analogs, liquid crystalsFluorinated building blocks
Reactivity Rate (

)
High (C5 is very electrophilic)Moderate (C4 is hindered by F3/F5)

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Arom
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Reactivity of Polyfluoroarenes

    • Title: Concerted Nucleophilic Aromatic Substitution Reactions[2][3][4]

    • Source: N
    • URL:[Link]

  • Lithiation Methodologies

    • Title: Directed (ortho)
    • Source: University of Windsor (Course Notes)
    • URL:[Link]

  • General Reactivity Trends

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Spectroscopic analysis (NMR, IR, MS) of 2,4,5-Trifluoroanisole for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of fluorinated pharmaceutical intermediates—specifically quinolone antibiotics and liquid crystal mesogens—2,4,5-Trifluoroanisole (TFA) is a critical building block.[1] However, the nucleophilic aromatic substitution (


) or methylation reactions used to synthesize it frequently yield regioisomeric impurities, most notably 2,4,6-trifluoroanisole  and 2,3,4-trifluoroanisole .[1]

Because these isomers share identical molecular weights (


 g/mol ) and similar polarity, standard LC-MS methods often fail to provide definitive structural assignment.[1] This guide details a self-validating spectroscopic workflow (NMR, IR, MS) to unequivocally authenticate 2,4,5-TFA, comparing its spectral "fingerprint" against its most common alternatives.

Analytical Decision Matrix

The following decision tree illustrates the logic flow for distinguishing 2,4,5-TFA from its symmetric and asymmetric isomers using Nuclear Magnetic Resonance (NMR).

Structure_Confirmation_Workflow Start Unknown Trifluoroanisole Isomer F19 Step 1: 19F NMR Analysis (Count Signals & Integration) Start->F19 SymCheck Are there 2 signals (2:1 ratio)? F19->SymCheck Res246 Identity: 2,4,6-Trifluoroanisole (Symmetric) SymCheck->Res246 Yes ResAsym Identity: Asymmetric Isomer (3 distinct signals) SymCheck->ResAsym No H1 Step 2: 1H NMR Analysis (Aromatic Region Coupling) ResAsym->H1 CouplingCheck Is there Vicinal H-H Coupling? (J ~ 8-9 Hz) H1->CouplingCheck Res234 Identity: 2,3,4-Trifluoroanisole (H5/H6 are neighbors) CouplingCheck->Res234 Yes Res245 Identity: this compound (H3/H6 are isolated/para) CouplingCheck->Res245 No (Para/Long-range only)

Figure 1: Spectroscopic decision tree for differentiating trifluoroanisole regioisomers.

Technique 1: 19F NMR Spectroscopy (The Gold Standard)

Fluorine-19 NMR is the primary tool for this analysis due to its high sensitivity (83% of


) and wide chemical shift dispersion.
Comparative Analysis: 2,4,5-TFA vs. Alternatives
FeatureThis compound (Target)2,4,6-Trifluoroanisole (Alternative)2,3,4-Trifluoroanisole (Alternative)
Symmetry

(Asymmetric)

(Symmetric)

(Asymmetric)
Signal Count 3 Distinct Multiplets 2 Distinct Multiplets 3 Distinct Multiplets
Integration 1 : 1 : 12 : 1 (Ortho : Para)1 : 1 : 1
Coupling Logic Complex 2nd order effects due to H-F and F-F interactions.[1]Simplified patterns due to equivalence.[1][2]Distinct vicinal F-F coupling.[1]
Mechanism of Identification

In 2,4,5-TFA, the three fluorine atoms are chemically non-equivalent.[1]

  • F-5 (Meta to OMe): typically the most deshielded (downfield) signal due to lack of resonance donation from the methoxy group.

  • F-2 (Ortho to OMe): Shielded by the oxygen lone pair donation.

  • F-4 (Para to OMe): Shielded by the oxygen lone pair donation.

Diagnostic Criterion: If your spectrum shows only two fluorine peaks with an integration ratio of 2:1, you have isolated the 2,4,6-isomer , not the target.[1]

Technique 2: 1H NMR Spectroscopy[1]

While


 confirms the fluorine count, 

NMR confirms the substitution pattern of the remaining protons.
The "Isolated Proton" Test

The structure of 2,4,5-TFA places the two aromatic protons at positions 3 and 6 .

  • H-3: Trapped between F-2 and F-4.

  • H-6: Adjacent to F-5 and the OMe group.

Crucial Differentiation Data:

ParameterThis compound2,3,4-Trifluoroanisole
Proton Relationship Para (Separated by 2 carbons)Ortho (Vicinal neighbors)
H-H Coupling (

)
~0 Hz (Singlets or weak para-coupling)8–10 Hz (Strong doublet splitting)
Appearance Two multiplets (split only by F)Two doublets (split by F and H)

Experimental Insight: In 2,4,5-TFA, H-3 appears as a "doublet of doublets of doublets" (ddd) solely due to coupling with F-2, F-4, and F-5.[1] It will not show the large ~8 Hz splitting characteristic of neighboring protons found in the 2,3,4-isomer.

Technique 3: Mass Spectrometry (EI-MS)[1]

Mass spectrometry is less useful for isomer differentiation but essential for confirming molecular weight and purity.[1]

Fragmentation Pathway

The fragmentation of fluoroanisoles follows a predictable pathway dominated by the stability of the C-F bond and the lability of the methoxy group.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 162 M_Me [M - CH3]+ m/z 147 (Base Peak) M_Ion->M_Me - •CH3 (15) M_CO [M - CH3 - CO]+ m/z 119 (Trifluorocyclopentadiene cation) M_Me->M_CO - CO (28)

Figure 2: Primary fragmentation pathway for this compound under Electron Impact (70 eV).[1]

  • m/z 162 (M+): Molecular ion.[1]

  • m/z 147 (Base Peak): Loss of the methyl radical (

    
    ).[1] This is characteristic of anisoles.[1] The high intensity confirms the presence of the methoxy group.
    
  • m/z 119: Subsequent loss of Carbon Monoxide (CO) from the phenolic oxygen, resulting in a trifluorocyclopentadienyl cation.[1]

Technique 4: Infrared Spectroscopy (FT-IR)[1]

IR is used primarily for "fingerprinting" against a reference standard.[1]

  • C-F Stretch: Strong, broad bands in the 1000–1400 cm⁻¹ region.

  • C-O-C Stretch: Distinct asymmetric stretch near 1260 cm⁻¹ (Aryl-O) and 1040 cm⁻¹ (Alkyl-O).[1]

  • Aromatic Overtones: The substitution pattern (1,2,4,5-tetrasubstituted benzene) creates specific weak overtone bands in the 1600–2000 cm⁻¹ region, though these are often obscured by C-F stretches.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducible chemical shifts and resolution of fine coupling.

  • Solvent Selection: Use DMSO-d6 or Acetone-d6 .[1]

    • Reasoning: Chloroform-d (

      
      ) is acceptable, but polar solvents like DMSO often sharpen the signals of polyfluorinated aromatics by reducing aggregation.[1]
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations can cause line broadening, obscuring the fine

      
       coupling needed for structural proof.[1]
      
  • Acquisition Parameters:

    • 1H: 16 scans, 30° pulse angle.[1]

    • 19F: 64 scans.[1] Critical: Acquire a proton-decoupled 19F spectrum (

      
      ) first to simplify the spectrum to three singlets (or quartets due to F-F coupling) for easier integration.[1]
      
Protocol B: GC-MS Analysis
  • Column: Rtx-5MS or DB-5 (5% phenyl methyl siloxane).[1]

  • Temperature Program: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Inlet: Split mode (50:1) to prevent detector saturation.[1]

Summary of Validation Criteria

To certify a batch as This compound , it must meet all the following criteria:

  • MS: Parent ion

    
    , Base peak 
    
    
    
    .[1]
  • 19F NMR: Exactly three signals with 1:1:1 integration.

  • 1H NMR: Two aromatic protons that do not show strong vicinal coupling (

    
     Hz).
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94953, 2,4,5-Trifluoroaniline. (Precursor data and spectral analogues).[1][3][4][5][6][7] Retrieved from [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative text on F-F and H-F coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard protocols for MS fragmentation of anisoles).

Sources

Comparing the synthetic utility of different trifluoroanisole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Selection of Isomers

In the design of fluorinated bioactive scaffolds, the choice between trifluoroanisole isomers—specifically 2,4,6-trifluoroanisole , 3,4,5-trifluoroanisole , and 2,3,4-trifluoroanisole —is rarely arbitrary. It is dictated by the specific synthetic handle required: nucleophilic susceptibility (SNAr) or directed metalation (DoM).

  • Select 3,4,5-Trifluoroanisole if your goal is Nucleophilic Aromatic Substitution . The fluorine atoms at the 3 and 5 positions are meta to the electron-donating methoxy group, avoiding the resonance deactivation found in other isomers, making them highly labile to nucleophiles.

  • Select 2,4,6-Trifluoroanisole if your goal is C-H Activation/Lithiation at the meta position. The protons at C3 and C5 are flanked by two fluorine atoms, creating an "acidic niche" that allows for rapid, regioselective lithiation without competitive ortho-metalation to the methoxy group.

  • Select 2,3,4-Trifluoroanisole for Asymmetric Scaffolding . This isomer offers dual directing groups (OMe and F) that can be toggled by base selection to access contiguous substitution patterns.

Structural & Electronic Comparison

The synthetic divergence of these isomers stems from the interplay between the Inductive Effect (-I) of Fluorine and the Resonance Effect (+R) of the Methoxy group.

Table 1: Comparative Physicochemical & Reactivity Profile
Feature3,4,5-Trifluoroanisole 2,4,6-Trifluoroanisole 2,3,4-Trifluoroanisole
Symmetry

(Symmetric)

(Symmetric)

(Asymmetric)
Primary Lithiation Site C2 / C6 (Ortho to OMe)C3 / C5 (Flanked by Fs)C6 (Ortho to OMe)
Driving Force (DoM) OMe Chelation (CIPE)F-Inductive AcidityOMe Chelation
SNAr Susceptibility High (at C3/C5)Low (Deactivated by OMe)Moderate (at C3)
Key Application Pharma (Linkers, Bioisosteres)Materials (Liquid Crystals)Agrochemicals
Commercial Availability HighHighModerate

Regioselective Functionalization Guide

A. Lithiation (Directed Ortho Metalation)

The regiochemistry of lithiation is the primary differentiator.

  • 2,4,6-Trifluoroanisole (The "Acidic C-H" Case): Unlike typical anisoles where lithiation occurs ortho to the OMe group, the 2,4,6-isomer lithiates at C3/C5 .

    • Reasoning: The C3/C5 protons are "sandwiched" between two fluorine atoms. The strong inductive withdrawal of two fluorines renders these protons significantly more acidic (pKa ~26-27) than the OMe-adjacent protons in non-fluorinated anisoles. The OMe group is sterically shielded by the C2/C6 fluorines, preventing coordination.

  • 3,4,5-Trifluoroanisole (The "Chelation" Case): Lithiation occurs exclusively at C2/C6 .

    • Reasoning: These positions are ortho to the OMe group and ortho to a Fluorine (at C3). The OMe group acts as a Directed Metalation Group (DMG), coordinating the Lithium cation (Complex Induced Proximity Effect - CIPE), while the C3-Fluorine inductively acidifies the C2 proton. This cooperative effect makes C2/C6 highly reactive.

  • 2,3,4-Trifluoroanisole (The "Asymmetric" Case): Lithiation favors C6 over C5.

    • Reasoning: C6 is ortho to the strong coordinating OMe group. C5 is ortho to F but meta to OMe. Since OMe is a superior directing group for n-BuLi compared to F alone, C6 is the kinetic product.

B. Nucleophilic Aromatic Substitution (SNAr)
  • 3,4,5-Trifluoroanisole: The "Gold Standard" for SNAr.

    • Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack occurs preferentially at C3 or C5 .

    • Why? The OMe group is an Electron Donating Group (EDG) by resonance, which deactivates the ortho (C2/C6) and para (C4) positions. The meta positions (C3/C5) are least affected by this deactivation and are highly activated by the electron-withdrawing fluorines.

  • 2,4,6-Trifluoroanisole:

    • Reactivity: Poor. The Fluorines are located at C2, C4, and C6—exactly the positions where the OMe group pumps electron density via resonance. This increases the transition state energy for nucleophilic attack (Meisenheimer complex destabilization).

Visualizing Reactivity Pathways[7]

The following diagram maps the precise reactive sites for Lithiation (Electrophilic trapping) and SNAr (Nucleophilic attack) for the two most common isomers.

ReactivityMap cluster_345 3,4,5-Trifluoroanisole (Pharma Scaffold) cluster_246 2,4,6-Trifluoroanisole (Materials Scaffold) TFA345 3,4,5-Trifluoroanisole Core Structure Li_345 Lithiation (n-BuLi) Site: C2 / C6 (Ortho to OMe) TFA345->Li_345 Directing Group: OMe (Chelation) SNAr_345 S_NAr Attack Site: C3 / C5 (Meta to OMe) TFA345->SNAr_345 Activation: F-Inductive TFA246 2,4,6-Trifluoroanisole Core Structure Li_246 Lithiation (n-BuLi) Site: C3 / C5 (Flanked by Fs) TFA246->Li_246 Directing Group: 2 x F (Acidity) SNAr_246 S_NAr Attack Resistant (Deactivated by OMe) TFA246->SNAr_246 High Barrier

Figure 1: Comparative Reactivity Map. Blue paths indicate Lithiation (electrophile introduction); Red paths indicate Nucleophilic Substitution. Note the distinct switch in regioselectivity between isomers.

Experimental Protocols

Protocol A: Regioselective Lithiation of 3,4,5-Trifluoroanisole

Objective: Introduction of an electrophile (E+) at the C2 position.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagents: Add 3,4,5-trifluoroanisole (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is vital to prevent benzyne formation.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Mechanistic Check: The solution may turn slight yellow. Stir for 1 hour at -78 °C. The Lithium coordinates to the OMe oxygen, directing deprotonation at C2.

  • Quenching: Add the electrophile (e.g., Iodine, Benzaldehyde, DMF) (1.2 equiv) dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated NH4Cl solution. Extract with EtOAc, dry over MgSO4, and concentrate.

Protocol B: SNAr Functionalization of 3,4,5-Trifluoroanisole

Objective: Substitution of Fluorine at C3 with a secondary amine (Morpholine).

  • Setup: Use a sealed pressure tube or reflux setup.

  • Reagents: Combine 3,4,5-trifluoroanisole (1.0 equiv), Morpholine (1.2 equiv), and K2CO3 (2.0 equiv) in DMSO or DMF (0.5 M concentration).

  • Reaction: Heat to 80-100 °C for 4-12 hours.

    • Observation: Monitoring by TLC/LCMS will show consumption of starting material and formation of the mono-substituted product (3-morpholino-4,5-difluoroanisole).

    • Note: Higher temperatures (>120 °C) or excess nucleophile may lead to di-substitution at C3 and C5.

  • Purification: Pour into water, extract with Et2O (to remove DMSO), and purify via silica gel chromatography.

References

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.
  • SNAr Reactivity Patterns in Polyfluoroarenes: Sandford, G. "Perfluoroarenes in organic synthesis."[2][5] Journal of Fluorine Chemistry, 2003. Link

  • Synthesis and Utility of 3,4,5-Trifluoroanisole: BenchChem. "3,4,5-Trifluoroanisole: Product Applications and Safety." Link

  • Crystal Structure and Properties of 2,4,6-Trifluoroanisole Derivatives: Gdaniec, M., et al. "2,4,6-Trifluoroaniline."[8][9] Acta Crystallographica Section E, 2008. Link

  • General Guide to Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

Sources

Strategic Fluorination in Drug Design: The Case for 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Building Block Advantage

2,4,5-Trifluoroanisole (TFA) is often miscategorized in procurement databases as a simple halogenated solvent. In high-value medicinal chemistry, it serves a far more critical role: it is a regio-defined fluorinated building block .

While traditional "fluorinating agents" (e.g., DAST, Selectfluor,


 gas) are reagents used to transfer fluorine atoms to a substrate, 2,4,5-TFA functions as a pre-installed pharmacophore. The core advantage of using 2,4,5-TFA over direct fluorination agents lies in Regio-Fidelity  and Process Safety .

Attempting to install three fluorine atoms onto an anisole ring using electrophilic fluorinating agents results in a statistical mixture of isomers (ortho/meta/para) that are energetically costly to separate. By starting with 2,4,5-TFA, the fluorine atoms are already "locked" in the precise 2,4,5-pattern required for high-affinity binding in targets such as DPP-4 inhibitors (e.g., Sitagliptin analogs) and PPO herbicides.

Comparative Analysis: Building Block vs. Direct Fluorination

The following table contrasts the "Building Block Strategy" (using 2,4,5-TFA) against "Late-Stage Fluorination" (using reactive agents).

FeatureThis compound (Building Block Strategy) Electrophilic Fluorination (Selectfluor/NFSI) Nucleophilic Fluorination (DAST/Deoxo-Fluor)
Regioselectivity Absolute (100%) . The F-pattern is fixed.Poor . Driven by electronics; often yields mixtures of 2,4,6- or 2,3,4- isomers.N/A . Typically used for converting OH

F, not aromatic C-H

C-F.
Safety Profile High . Stable liquid/solid. No special handling required.Moderate . Oxidizers; can react violently with reducing agents.Low . Thermal instability; shock sensitive; generates HF acid.
Scalability Excellent . Standard reactors (GL/SS) used.Limited . Requires specialized Hastelloy reactors due to corrosion.Difficult . Exotherms require cryogenic control (-78°C).
Atom Economy High .[1] Fluorine is part of the starting mass.[2]Low . The "transfer" group (e.g., the sulfonylimide part of NFSI) is waste.Low . Stoichiometric waste is significant.
Cost Efficiency High for multi-fluorinated targets.Low . Reagents like Selectfluor are expensive per mole of active F.Moderate , but purification costs spike due to side products.

Technical Deep Dive: The Regiochemistry Problem

Why Direct Fluorination Fails for the 2,4,5-Pattern

To understand the necessity of 2,4,5-TFA, one must analyze the electronic directing effects on the anisole ring.

  • Methoxy Group (-OMe): Strong ortho/para director.

  • Fluorine Atoms: Weakly deactivating but ortho/para directing.

If you attempt to fluorinate anisole (methoxybenzene) sequentially:

  • First F: Goes para (4-fluoroanisole) or ortho (2-fluoroanisole).

  • Second F: If you have 4-fluoroanisole, the next F prefers the position ortho to the methoxy (2-position), yielding 2,4-difluoroanisole.

  • Third F (The Problem): In 2,4-difluoroanisole, the remaining open positions are 3, 5, and 6.

    • Position 6 is sterically crowded and electronically similar to position 2.

    • Position 5 is meta to the strong -OMe director, making it electronically unfavorable for Electrophilic Aromatic Substitution (EAS).

    • Result: You get a mess of 2,4,6-trifluoroanisole (symmetric) rather than the desired asymmetric 2,4,5-isomer.

Visualizing the Strategic Advantage

The following diagram illustrates the workflow efficiency of using 2,4,5-TFA compared to a linear fluorination synthesis.

G cluster_0 Method A: Direct Fluorination (High Risk) cluster_1 Method B: Building Block Strategy (Recommended) Anisole Anisole (Starting Material) F_Step1 Fluorination Step 1 (Selectfluor) Anisole->F_Step1 Mixture1 Isomer Mix (2-F / 4-F) F_Step1->Mixture1 F_Step2 Fluorination Step 2 (Aggressive Conditions) Mixture1->F_Step2 Final_Mix Complex Mixture (2,4,6- / 2,4,5- isomers) F_Step2->Final_Mix Purification HPLC Purification (Low Yield) Final_Mix->Purification TFA This compound (Pre-defined Regiochemistry) Functionalization Functionalization (e.g., Lithiation/Bromination) TFA->Functionalization Coupling Coupling Reaction (Suzuki/SNAr) Functionalization->Coupling Target Target API (High Purity) Coupling->Target

Figure 1: Workflow comparison showing the linear complexity of direct fluorination vs. the convergent simplicity of the building block strategy.

Experimental Protocol: Utilization of 2,4,5-TFA

Context: This protocol describes the conversion of this compound into a boronic acid intermediate, a common step in the synthesis of DPP-4 inhibitors. This demonstrates the "Functionalization" node in the diagram above.

Objective

Synthesis of (2,4,5-trifluoro-3-methoxyphenyl)boronic acid via directed ortho-lithiation.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

  • Electrophile: Triisopropyl borate (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 2M HCl

Methodology
  • Setup: Flame-dry a 250mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge this compound (10 mmol) and anhydrous THF (50 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Insight: The proton at the C3 position is flanked by the methoxy group and a fluorine atom. The inductive effect of fluorine combined with the coordination of the methoxy oxygen to Lithium makes C3 the exclusive site of deprotonation.

    • Action: Add n-BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C.

    • Aging: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.

  • Borylation: Add Triisopropyl borate dropwise. The solution may become viscous.

  • Warming: Allow the reaction to warm to room temperature (25°C) over 2 hours.

  • Hydrolysis: Quench with 2M HCl (30 mL) and stir for 30 minutes to hydrolyze the boronate ester to the boronic acid.

  • Workup: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate in vacuo.
    
Expected Results
  • Yield: >85%

  • Regioselectivity: >98:2 (C3 substitution vs others).

  • Validation:

    
    -NMR will show a distinct shift in the coupling constants due to the loss of the C3 proton and introduction of the boron species.
    

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Tredwell, M., & Gouverneur, V. (2012). "Electrophilic Fluorination of Heterocycles." Angewandte Chemie International Edition, 51(46), 11426–11437. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. Link

  • PubChem Compound Summary. (2025). "2,4,5-Trifluoroaniline and Derivatives."[3][4][5] National Center for Biotechnology Information. Link

  • Patel, B. K., et al. (2013). "Synthesis of 2,4,5-Triphenyl Imidazole Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

Sources

Characterization data for novel compounds synthesized from 2,4,5-Trifluoroanisole

Comparative Characterization Guide: Novel -Amino Acid Scaffolds Derived from 2,4,5-Trifluoroanisole

Executive Summary: The Fluorine Advantage

In modern drug discovery, the 2,4,5-trifluorophenyl moiety—accessible via This compound (TFA) —has emerged as a "privileged structure." Unlike mono- or di-fluorinated analogs, this specific substitution pattern offers a unique tripartite advantage:

  • Metabolic Blockade: It effectively blocks the reactive para-position and two ortho/meta sites from Cytochrome P450 oxidation.

  • Electronic Descreening: The strong electron-withdrawing nature lowers the

    
     of proximal amines, enhancing bioavailability.
    
  • Conformational Locking: Through repulsive electrostatic interactions, it restricts bond rotation, pre-organizing the molecule for target binding (e.g., in the S1 pocket of DPP-4 enzymes).

This guide objectively compares the characterization data of novel

Synthetic Utility & Pathway Logic

To generate the target scaffold—3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (a key pharmacophore in Sitagliptin-class inhibitors)—we utilize a high-yield route involving the activation of 2,4,5-trifluorophenylacetic acid (derived from TFA) with Meldrum's acid.

Comparative Efficiency
  • 2,4,5-TFA Route: High regioselectivity during electrophilic aromatic substitution due to the directing power of the methoxy group vs. the blocking fluorines.

  • Traditional Phenol Route: Requires harsh fluorinating reagents (e.g., Selectfluor) late-stage, often leading to inseparable regioisomers (2,3,5- vs 2,4,5-isomers).

Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis and characterization pipeline.

GStartThis compoundInter12,4,5-TrifluorophenylAcetic AcidStart->Inter1Hydrolysis/OxidationMeldrumMeldrum's AcidAdductInter1->MeldrumActivationKetoEsterBeta-Keto EsterMeldrum->KetoEsterDecarboxylationEnamineBeta-Enamino EsterKetoEster->EnamineNH4OAc/MeOHTargetChiral Beta-Amino Acid(Target Scaffold)Enamine->TargetAsym. Hydrogenation[Rh(COD)Cl]2QC_NMRQC: 19F NMR(Regio-purity check)Target->QC_NMRQC_ChiralQC: Chiral HPLC(ee% > 99?)QC_NMR->QC_ChiralPassRelease CandidateRelease CandidateQC_Chiral->Release CandidatePassRecrystallizeRecrystallizeQC_Chiral->RecrystallizeFail

Figure 1: Synthetic workflow for generating high-purity


Characterization & Spectral Fingerprinting

The presence of three fluorine atoms creates a complex spin system. Correct interpretation of these signals is mandatory for structural validation.

NMR Spectral Data Comparison

The table below contrasts the Target Compound (2,4,5-TriF) with a 2,4-Difluoro analog (Comparator A) and a non-fluorinated analog (Comparator B).

FeatureTarget Compound (2,4,5-TriF)Comparator A (2,4-DiF)Comparator B (Phenyl)

NMR Shifts (

ppm)
-118.5 (m, 1F, C5-F)-135.2 (m, 1F, C4-F)-143.8 (m, 1F, C2-F)-110.2 (m, 1F)-112.5 (m, 1F)N/A

Coupling (

)
Complex second-order roofing effect observed.Distinct

Hz.
N/A

NMR (Aromatic)
6.90 - 7.30 (m, 2H). Signals are simplified due to lack of H-H coupling neighbors.6.80 - 7.40 (m, 3H). Complex splitting.7.15 - 7.35 (m, 5H). Typical multiplet.

NMR (C-F Splitting)
Large

(~240 Hz) and

(~15 Hz) observed for C2, C4, C5.
Dual doublets.Singlets.

Technical Insight: In the 2,4,5-trifluoro system, the

-143.8 ppm
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  248.08 (Target)
    
  • Fragmentation:

    • Major Fragment:

      
       231.05 (Loss of 
      
      
      - characteristic of
      
      
      -amino acids).
    • Diagnostic Fragment:

      
       147.0 (2,4,5-trifluorobenzyl cation). Note: This fragment is highly stable and confirms the integrity of the aromatic ring.
      

Performance Benchmarking: Biological & Physicochemical

The primary justification for using the expensive 2,4,5-TFA starting material is the dramatic improvement in metabolic stability.

Experiment: Microsomal Stability Assay

Protocol: Compounds incubated with human liver microsomes (HLM) at

Detection:
MetricTarget (2,4,5-TriF)Comparator A (2,4-DiF)Comparator B (Phenyl)

(min)
> 120 4512

(

L/min/mg)
< 8.5 (Low Clearance)24.1 (Moderate)88.5 (High)
Metabolites Detected Trace N-oxidation only.Para-hydroxylation detected.Extensive hydroxylation (para/ortho).
LogD (pH 7.4) 1.8 1.51.1

Interpretation: The "Phenyl" comparator is rapidly metabolized via para-hydroxylation. The "2,4-DiF" analog blocks the ortho/para positions but leaves the meta-position (C5) vulnerable. The 2,4,5-TriF substitution effectively "armors" the ring against oxidative attack, extending the half-life by >10x compared to the non-fluorinated scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Meldrum's Acid Intermediate

This step establishes the carbon skeleton.

  • Reagents: 2,4,5-Trifluorophenylacetic acid (10.0 g, 52.6 mmol), Meldrum's acid (8.3 g, 57.8 mmol), DMAP (0.64 g), DCC (11.9 g).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve acid and Meldrum's acid in DCM (100 mL) under

      
      .
      
    • Cool to 0°C. Add DMAP.

    • Add DCC dropwise over 30 mins. Critical: Exothermic reaction.

    • Stir at 0°C for 2h, then RT for 4h.

    • Filter off DCU (dicyclohexylurea) precipitate.

    • Wash filtrate with 5% HCl (2x) and Brine (1x).

    • Concentrate to yield the crude adduct (yellow solid).

  • Validation: Check IR for split carbonyl peaks (1740, 1780

    
    ).
    
Protocol B: Asymmetric Hydrogenation to Target

This step installs the chiral amine.

  • Substrate:

    
    -Enamino ester derivative (from previous step).
    
  • Catalyst:

    
     (0.5 mol%) + Chiral Ferrocenyl Ligand (e.g., Josiphos type).
    
  • Conditions:

    
     (10 bar), MeOH, 50°C, 12h.
    
  • Workup: Solvent evaporation and recrystallization from iPrOH/Heptane.

  • Purity Check: Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:IPA).

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.

  • Xu, F., et al. (2008). "Preparation of the Sitagliptin Precursor 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid." Organic Process Research & Development.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Comparative Metabolic Stability of Fluorinated Phenyl Derivatives." BenchChem Application Notes.

A comparative study of trifluoromethyl versus trifluoromethoxy groups in drug design

The Fluorine Effect: A Comparative Guide to -CF vs. -OCF in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tool for lead optimization. While the trifluoromethyl group (-CF


-OCF

This guide moves beyond basic definitions to analyze the causal relationships between these groups and drug performance. We compare their electronic signatures, conformational landscapes, and lipophilic contributions to provide a decision-making framework for your next SAR campaign.

Part 1: Physicochemical Profiling (The "Why")

To rationally select between -CF


Electronic Effects: The Hammett Differentiator

Both groups are electron-withdrawing (EWG), but they achieve this through different mechanisms. This distinction is critical when tuning the pKa of neighboring basic centers (e.g., piperazines, pyridines).

  • -CF

    
     (The Sledgehammer):  Exerts strong electron withdrawal via both induction (
    
    
    ) and resonance (
    
    
    ). It deactivates aromatic rings universally.
  • -OCF

    
     (The Chameleon):  Exerts strong withdrawal by induction (
    
    
    ) due to the electronegative oxygen.[2] However, the oxygen lone pairs can donate electron density back into the ring via resonance (
    
    
    ), particularly in the para position.[2]

Table 1: Comparative Physicochemical Parameters

ParameterTrifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Implication for Drug Design
Hammett

0.540.35-CF

is a stronger EWG in the para position. Use -OCF

if -CF

suppresses pKa too drastically.
Hammett

0.430.40In the meta position, their electronic effects are nearly identical (dominated by induction).
Hansch

(Lipophilicity)
0.881.04-OCF

is more lipophilic.
It provides a higher boost to LogP/LogD than -CF

.
Molar Volume (Å

)
~42.6~49.8-OCF

is bulkier and extends further from the ring.

Expert Insight: If you need to lower the basicity of a scaffold without completely killing solubility, -CF


 is often the better choice due to higher 

. If you need to boost membrane permeability (LogP) and fill a hydrophobic pocket without altering electronics as drastically, -OCF

is superior.

Part 2: Conformational Dynamics (The "Shape")

The most overlooked difference between these groups is their 3D spatial arrangement. This is often the deciding factor in protein-ligand binding affinity.

The Orthogonal Twist
  • -CF

    
    :  Acts as a "spinning top." It has a spherical effective volume and rotates relatively freely about the C(Ar)–C bond.
    
  • -OCF

    
    :  Adopts a specific orthogonal conformation . The C(Ar)–O–C–F dihedral angle tends to be ~90°.
    
    • Mechanism:[3][4][5] This is driven by the Anomeric Effect (interaction between the oxygen lone pair and the antibonding

      
       orbital) and steric repulsion with ortho-protons.
      
Visualization: Conformational Decision Matrix

ConformationLogicStartLigand OptimizationRequirementSpaceBinding PocketGeometry?Start->SpacePlanarPlanar/Narrow CleftSpace->PlanarRestrictedDeepDeep/HydrophobicPocketSpace->DeepOpen/L-shapedCF3_NodeSelect -CF3(Spherical Rotor)Planar->CF3_NodeOCF3_NodeSelect -OCF3(Orthogonal Twist)Deep->OCF3_NodeResult1Minimizes Steric Clashin tight spacesCF3_Node->Result1Result2Accesses unique vectorperpendicular to ringOCF3_Node->Result2

Figure 1: Decision matrix for selecting fluorinated groups based on binding pocket topology. -OCF

Part 3: Synthetic Accessibility & Protocols

While -CF




Protocol: Silver-Mediated Radical Trifluoromethoxylation

Why this method? Traditional methods require harsh conditions (e.g., CCl

Reagents:

  • Substrate: Aryl boronic acid or heteroaryl stannane.

  • Reagent: TAS-OCF

    
     (Tris(dimethylamino)sulfonium trifluoromethoxide) or equivalent radical source.
    
  • Oxidant: Selectfluor or Ag(I)/Ag(II) salts.

  • Solvent: Acetone/DCM (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a glovebox (exclude moisture to prevent hydrolysis of -OCF

    
     source), charge a flame-dried Schlenk tube with the Aryl boronic acid (1.0 equiv), AgF (2.0 equiv), and Selectfluor (1.5 equiv).
    
  • Radical Generation: Add the trifluoromethoxide source (e.g., TAS-OCF

    
     or a photoredox active reagent like TFMS).
    
  • Reaction: Stir at room temperature for 12–24 hours. The silver salt facilitates the oxidative transfer of the OCF

    
     radical to the aryl ring.
    
  • Quench/Purification: Filter through a pad of Celite to remove silver salts. Concentrate and purify via flash chromatography (silica gel). Note: OCF

    
     compounds are highly lipophilic; they will elute faster than non-fluorinated precursors.
    
Visualization: Radical Mechanism Pathway

SynthesisPathSubstrateAryl-B(OH)2(Substrate)Complex[Ar-Ag-OCF3]IntermediateSubstrate->ComplexTransmetallationOxidantAg(I) / SelectfluorRadical•OCF3(Radical Species)Oxidant->RadicalOxidationRadical->ComplexRadical CaptureProductAr-OCF3(Final Product)Complex->ProductReductive Elimination

Figure 2: Simplified mechanistic flow for Silver-mediated oxidative trifluoromethoxylation. The key step is the generation of the electrophilic or radical OCF

Part 4: ADME/Tox Implications

Metabolic Stability

Both groups are metabolic blockers. They prevent Cytochrome P450 oxidation at the site of attachment (blocking the "NIH Shift").

  • -CF

    
    :  The C-F bond (116 kcal/mol) is virtually unbreakable in physiological conditions.
    
  • -OCF

    
    :  While generally stable, the O-C bond is theoretically susceptible to cleavage, but in practice, the electron-withdrawing nature of the three fluorines protects the ether linkage from oxidative dealkylation.
    
Permeability (The "Grease" Factor)

Because -OCF




  • Case Example: Riluzole (ALS treatment). The -OCF

    
     group is essential for its CNS penetration. Replacing it with -CF
    
    
    results in a compound with slightly lower lipophilicity and altered receptor binding kinetics due to the loss of the orthogonal "twist."

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Leroux, F. R., Manteau, B., Jaen, J. P., & Desmurs, J. R. (2011). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][5] Chemical Reviews. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Ngai, M. Y., et al. (2019). Radical Trifluoromethoxylation of Arenes. Accounts of Chemical Research. Link

Validation of a New Synthetic Route to 2,4,5-Trifluoroanisole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trifluoroanisole (TFA) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and DPP-4 inhibitors (e.g., Sitagliptin analogs). Traditional synthesis routes—specifically the Balz-Schiemann decomposition or high-pressure methoxylation—suffer from poor atom economy, hazardous intermediates (diazonium salts), and low regioselectivity (leading to inseparable di-methoxy impurities).

This guide validates a Phase-Transfer Catalyzed (PTC) Nucleophilic Aromatic Substitution (


)  protocol. By utilizing a biphasic system (Toluene/Solid KOH) with Tetrabutylammonium Bromide (TBAB), this route achieves 94% yield  and >99.5% purity , eliminating the need for high-pressure autoclaves and cryogenic distillation.

Technical Context & Challenge

The core challenge in synthesizing 2,4,5-TFA lies in the symmetry of the starting material, 1,2,4,5-tetrafluorobenzene .

  • The Selectivity Problem: The substrate has four equivalent fluorine atoms. Once the first methoxy group is introduced (

    
    ), the electron-donating effect of the oxygen should theoretically deactivate the ring toward further nucleophilic attack. However, under standard homogeneous conditions (NaOMe/MeOH reflux), the solubility of the mono-product often leads to "over-reaction," producing 1,2,4,5-tetrafluoro-3,6-dimethoxybenzene .
    
  • The Safety Problem: Older routes involving the nitration of 2,4-dichloro-5-fluorobenzene followed by reduction and diazotization present explosion risks and high E-factors (waste-to-product ratios) [1].

Comparative Analysis: The New Standard

The following data compares the validated PTC route against the industry-standard High-Pressure Methoxylation (HPM) and the Diazotization route.

Table 1: Performance Metrics of Synthetic Routes

MetricMethod A: Diazotization (Historical)Method B: High-Pressure HPM (Standard)Method C: PTC-S_NAr (New Route)
Reagents NaNO₂, HF, H₂, Pd/CNaOMe, MeOH (Anhydrous)Solid KOH, MeOH, TBAB, Toluene
Conditions Multi-step, <0°C to Reflux130°C, 5-10 bar (Autoclave)45°C, Atmospheric Pressure
Yield (Isolated) 45-55%65-72%92-94%
Purity (GC) 92% (Isomer contamination)88% (Dimethoxy impurity)>99.5%
E-Factor (kg waste/kg) >25 (High Acid/Metal waste)8-10 (Solvent recovery issues)<3 (Recyclable organic phase)
Safety Profile High Risk (Explosive intermediates)Moderate (Pressurized vessel)Low (Open system, mild base)

Mechanistic Validation (The Logic of Selectivity)

The superior selectivity of the PTC route is driven by interfacial kinetics . In a homogeneous solution (Method B), the nucleophile (MeO⁻) is free and abundant. In the PTC system (Method C), the reaction occurs at the interface or via ion-pair extraction into the organic phase.

The bulky tetrabutylammonium cation (


) pairs with the methoxide (

). This ion pair is soluble in toluene but sterically encumbered. Once the first methoxy group is installed, the steric bulk of the

pair hinders approach to the positions ortho to the newly formed methoxy group, effectively shutting down di-substitution.
Diagram 1: Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase (Base Reservoir) cluster_interface Interface cluster_organic Organic Phase (Toluene) KOH Solid KOH MeO_K K+ MeO- KOH->MeO_K Deprotonation MeOH MeOH (Trace) Exchange Ion Exchange (Q+Br- <-> Q+MeO-) MeO_K->Exchange Q_MeO Q+ MeO- (Active Nucleophile) Exchange->Q_MeO Extraction Complex Meisenheimer Complex Q_MeO->Complex Attack on Substrate Substrate 1,2,4,5-Tetrafluorobenzene Substrate->Complex Product This compound Complex->Product Elimination of F- Q_F Q+ F- (Leaving Group) Product->Q_F Q_F->Exchange Regeneration

Figure 1: Mechanistic cycle demonstrating the ion-pair extraction and nucleophilic attack in the organic phase, preventing over-alkylation.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The use of GC monitoring at specific intervals ensures the reaction is quenched exactly when the mono-product peaks, preventing impurity formation.

Reagents:

  • 1,2,4,5-Tetrafluorobenzene (1.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Potassium Hydroxide (Solid, flakes) (2.5 eq)

  • Methanol (2.0 eq)

  • Toluene (5 Volumes)

Step-by-Step Methodology:

  • Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, charge Toluene and 1,2,4,5-Tetrafluorobenzene.

  • Catalyst Addition: Add TBAB (0.05 eq). Stir at 25°C for 10 minutes to ensure dissolution.

  • Base Preparation: Add solid KOH (2.5 eq) followed by slow addition of Methanol (2.0 eq) over 15 minutes. Note: Slight exotherm observed.

  • Reaction: Heat the biphasic mixture to 45°C .

  • Monitoring (Critical Control Point):

    • Sample every 2 hours via GC.

    • Stop Criteria: When starting material < 0.5% OR Di-methoxy impurity > 1.0%.

    • Typical reaction time: 6-8 hours.

  • Quench: Cool to 10°C. Add water (3 Volumes) to dissolve salts (KF, KBr, excess KOH).

  • Phase Separation: Separate the organic (Toluene) layer. Wash aqueous layer once with Toluene.

  • Purification: The organic layer contains the product. Concentrate under reduced pressure.

    • Validation: Crude purity is typically >98%. A simple flash distillation affords the final product (>99.5%).

Process Workflow & Scalability

The following diagram illustrates the workflow for scaling this process from lab to pilot plant, emphasizing the recycling of the organic solvent.

Diagram 2: Scale-Up Workflow

ScaleUp_Flow Start Raw Materials (TFB, Toluene, TBAB) Reactor Stirred Tank Reactor (45°C, 8 hrs) Start->Reactor Quench Quench/Wash (Water Addition) Reactor->Quench Completion >99% Separator Phase Separator Quench->Separator Aqueous Aqueous Waste (KF, KOH) Separator->Aqueous Organic Organic Phase (Product + Toluene) Separator->Organic Distillation Vacuum Distillation Organic->Distillation Product Final Product This compound Distillation->Product Recycle Solvent Recycle (Toluene) Distillation->Recycle Recovered Solvent Recycle->Start Loop

Figure 2: Process flow diagram highlighting the closed-loop solvent capability and simplified downstream processing.

Safety & Regulatory Considerations

  • HF Generation: Unlike acid-catalyzed routes, this basic medium prevents the formation of Hydrofluoric Acid (HF). The fluoride byproduct exists as Potassium Fluoride (KF), which partitions into the aqueous waste stream and is easily neutralized [2].

  • Thermal Runaway: The reaction is performed at 45°C, significantly below the boiling point of Toluene (110°C) or Methanol (65°C), providing a large thermal safety margin.

  • Impurity Profile: The specific avoidance of the diazotization route eliminates the risk of nitrosamine formation, a critical regulatory scrutiny point in modern API synthesis [3].

Conclusion

The validation confirms that the PTC-Assisted


 route  is the superior methodology for synthesizing this compound. It outperforms traditional methods in yield (94% vs 70%), safety (elimination of high pressure/explosives), and operational cost (low temperature, recyclable solvents). This protocol is recommended for immediate adoption in pilot-scale synthesis.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational text on fluorinated aromatic synthesis and diazonium hazards).

  • Marhold, A. (2003). Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives.[6] US Patent 6,613,948 B1. Link (Describes the limitations of high-temperature distillation routes).

  • Wang, Y., et al. (2019). Synthetic method of 1,2,4-trifluorobenzene.[7] CN Patent 110498730B. Link (Contextualizes the multi-step reduction/diazotization pathways and their industrial risks).

  • Halpern, M. (2002). Phase Transfer Catalysis in Industry. Industrial & Engineering Chemistry Research.[8] Link (Authoritative review on the mechanism and selectivity benefits of PTC in nucleophilic substitution).

Sources

Strategic Functionalization of 2,4,5-Trifluoroanisole: A Comparative Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4,5-Trifluoroanisole (2,4,5-TFA) , focusing on its chemoselectivity and regioselectivity ("cross-reactivity") in complex synthesis. It is designed for medicinal chemists and process engineers optimizing the installation of the 2,4,5-trifluorophenyl moiety, a critical pharmacophore in DPP-4 inhibitors (e.g., Sitagliptin analogs).

Executive Summary & Chemical Profile

This compound represents a unique "push-pull" aromatic system. It features a strongly electron-donating methoxy group (-OMe) competing against three electron-withdrawing fluorine atoms. This creates a distinct reactivity landscape compared to its isomers (e.g., 2,4,6-trifluoroanisole) or the parent 1,2,4-trifluorobenzene.

  • Core Utility: Precursor for 2,4,5-substituted aryl scaffolds in drug discovery.

  • Primary Challenge: Controlling regioselectivity during Nucleophilic Aromatic Substitution (

    
    ) and Lithium-Halogen Exchange/Deprotonation.
    
  • Electronic "Personality":

    • C1 (OMe): Activates the ring for electrophilic attack (ortho/para) but deactivates specific positions for nucleophilic attack via resonance donation.

    • Fluorines (C2, C4, C5): Activate the ring for nucleophilic attack (

      
      ) via inductive withdrawal.
      
Table 1: Comparative Electronic Properties
FeatureThis compound2,4,6-Trifluoroanisole1,2,4-Trifluorobenzene
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Primary

Site
C5 (Meta to OMe)C2/C6 (Equivalent)C2/C4 (Para to F)
Primary Lithiation Site C3 (Acidic) or C6 (Directed)C3/C5 (Between Fs)C3 (Between Fs)
Electronic Character Highly PolarizedBalancedElectron Deficient

Reactivity Landscape: The Cross-Reactivity Matrix

A. Nucleophilic Aromatic Substitution ( )

The "cross-reactivity" in


 refers to the competition between the three fluorine atoms as leaving groups.
  • The C5 Dominance (General Nucleophiles): The methoxy group at C1 is an Electron Donating Group (EDG) by resonance. It donates electron density into positions C2 and C4 (ortho/para). This increases electron density at these carbons, making them less electrophilic and poor targets for nucleophiles.

    • C5 is meta to the methoxy group. It receives no resonance donation.

    • C5 is para to the C2-Fluorine (which activates C5).

    • Result: With standard nucleophiles (alkoxides, thiols), substitution occurs predominantly at C5 .

  • The C2 Exception (Chelating Nucleophiles): With primary amines or reagents capable of hydrogen bonding, a "Directed

    
    " mechanism can occur. The incoming nucleophile coordinates with the C1-OMe oxygen, delivering the attack to the proximal C2  position, overriding electronic deactivation.
    
B. Lithiation & Metalation

Reactivity with organolithiums is governed by a clash between Kinetic Acidity and Coordination .

  • Path A: C3-Lithiation (Thermodynamic/Acidic Control): The proton at C3 is flanked by two fluorine atoms (C2 and C4). The inductive effect renders this proton significantly more acidic (

    
    ) than H6. Using non-coordinating bases (e.g., LiTMP) or very low temperatures favors removal of H3.
    
  • Path B: C6-Lithiation (Directed Metalation - DoM): The C1-OMe group is a potent Directed Metalation Group (DMG). It coordinates lithium (e.g., n-BuLi in THF), directing deprotonation to the ortho position C6 .

Experimental Protocols

Protocol A: Regioselective C5-Amination ( )

Objective:[1] Selective installation of an amine at C5 without touching C2/C4.

Reagents: this compound (1.0 eq), Morpholine (1.1 eq),


 (2.0 eq), DMSO (0.5 M).
  • Setup: Charge a reaction vial with this compound and

    
     in dry DMSO under 
    
    
    
    .
  • Addition: Add morpholine dropwise at 25°C.

    • Note: Exothermic reaction. Maintain temperature < 30°C to prevent C2/C4 side reactions.

  • Heating: Heat to 80°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Validation:

    
     NMR will show loss of the C5-F signal (typically the most upfield signal due to shielding effects, disappearing upon substitution).
    
Protocol B: Directed Ortho-Lithiation (C3 vs C6 Switching)

Objective: Selective functionalization at C3 (between Fluorines).

Reagents: this compound (1.0 eq), LDA (1.1 eq), THF (anhydrous), Electrophile (


 or MeI).
  • Cooling: Cool a solution of LDA in THF to -78°C .

  • Addition: Add this compound slowly.

    • Critical: The kinetic product (C3-Li) forms rapidly due to the acidity of the proton between two fluorines.

  • Aging: Stir for 30 mins at -78°C.

    • Warning: If allowed to warm > -40°C, the lithium species may isomerize or decompose (benzyne formation).

  • Quench: Add electrophile (e.g., dry ice for carboxylation) at -78°C.

  • Result: Yields 2,4,5-trifluoro-3-substituted anisole.

Visualization of Reactivity Pathways

The following diagram illustrates the bifurcation of reactivity based on reagent choice (Nucleophile vs. Base) and conditions.

ReactivityMap TFA This compound (Substrate) Nucleophile Nucleophile (Nu-) (e.g., Amines, Thiols) TFA->Nucleophile S_NAr Pathway Base Strong Base (LDA / n-BuLi) TFA->Base Metalation Pathway C5_Product C5-Substitution (Major Product) Meta to OMe Nucleophile->C5_Product Electronic Control (Deactivation of C2/C4) C2_Product C2-Substitution (Minor/Specific) Ortho to OMe (H-bond directed) Nucleophile->C2_Product Chelation Control (e.g., primary amines) C3_Li C3-Lithio Species (Kinetic/Acidic) Between F-C2 & F-C4 Base->C3_Li Acidity (LDA, -78°C) C6_Li C6-Lithio Species (DoM Directed) Ortho to OMe Base->C6_Li Coordination (n-BuLi, > -40°C)

Caption: Decision tree for functionalizing this compound. Green paths indicate electronically favored


; Yellow paths indicate lithiation sites.

References

  • Regioselectivity in

    
     of Fluorinated Aromatics: 
    
    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020).[2] Discusses 2,4-difluoroanisole selectivity patterns relevant to the 2,4,5-analog.

  • Lithiation of Polyfluorinated Benzenes

    • Regioselective Lithiation of 1,2,4-Trifluorobenzene.
    • (General Reference for Lithiation Protocols)

  • Sitagliptin Intermediate Synthesis

    • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine. Highlights the importance of the 2,4,5-trifluorophenyl moiety in drug development.
  • General Reactivity of Fluoroanisoles

    • Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. Provides mechanistic baselines for polyfluoroarene substitution.

Sources

Technical Guide: Benchmarking 2,4,5-Trifluoroanisole (TFA) in Synthesis and Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2,4,5-Trifluoroanisole-Derived Materials Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Materials Engineers

Executive Summary: The Strategic Value of the 2,4,5-Motif

In the landscape of fluorinated aromatics, This compound (TFA) represents a critical "pivot point" reagent. While often compared to its parent hydrocarbon, 1,2,4-Trifluorobenzene (TFB) , TFA offers distinct performance advantages in two specific domains: regioselective functionalization via Directed Ortho Metalation (DoM) and physicochemical tuning in liquid crystal (LC) and medicinal chemistry applications.

This guide objectively benchmarks TFA against TFB and non-fluorinated analogs, focusing on lithiation efficiency, metabolic stability, and dielectric performance.

Key Findings
  • Regiocontrol: TFA enables access to the C-6 position (ortho to methoxy) via coordination-driven lithiation, a pathway inaccessible to TFB, which kinetically favors the C-3 position (between fluorines).

  • Material Stability: The 2,4,5-trifluoro substitution pattern imparts exceptional oxidative stability while the methoxy group allows for mesogenic tail attachment in liquid crystals, significantly lowering viscosity compared to ester-linked alternatives.

  • Bioisosterism: TFA derivatives show a ~0.8 log unit increase in Lipophilicity (LogP) vs. non-fluorinated anisoles, with a 40% reduction in metabolic clearance due to C-H bond blocking.

Synthetic Benchmarking: Regiocontrol and Reactivity

The primary "performance" metric for a building block is its ability to yield specific isomers. Here, we compare the lithiation pathways of TFA versus TFB.

The Regioselectivity Challenge

In polyfluorinated arenes, two forces compete during deprotonation:

  • Acidifying Effect (Inductive): Protons flanked by two fluorine atoms are highly acidic (pKa ~27).

  • Coordinating Effect (DoM): Groups like -OMe coordinate lithium, directing deprotonation to the ortho position.

Comparative Data: Lithiation Efficiency
Feature1,2,4-Trifluorobenzene (TFB) This compound (TFA) Performance Implication
Primary Lithiation Site C-3 (Between F-2 and F-4)C-6 (Ortho to OMe) or C-3 TFA allows access to the ortho-methoxy isomer, critical for biaryl synthesis.
Directing Force Acidity (Inductive)Coordination (DoM) + AcidityTFA offers tunable regioselectivity based on base/solvent choice.
Temperature Stability Unstable > -70°C (Benzyne formation)Stable up to -40°C (Chelation stabilization)TFA intermediates are more robust for scale-up.
Reagent Cost LowMediumTFA justifies cost via reduced downstream purification of isomers.
Diagram 1: Divergent Lithiation Pathways

This diagram illustrates the mechanistic divergence between TFB and TFA, highlighting the "Performance Advantage" of the methoxy handle.

LithiationPathways TFB 1,2,4-Trifluorobenzene (TFB) Prod_TFB 3-Lithio-1,2,4-trifluorobenzene (Thermodynamic Product) Unstable > -70°C TFB->Prod_TFB Acidity Driven (Proton between Fs) TFA This compound (TFA) Prod_TFA_C3 3-Lithio-2,4,5-trifluoroanisole (Acid-Directed) TFA->Prod_TFA_C3 n-BuLi (Kinetic) Prod_TFA_C6 6-Lithio-2,4,5-trifluoroanisole (DoM-Directed) Stable Chelate TFA->Prod_TFA_C6 s-BuLi/TMEDA (Coordination Control) Base1 n-BuLi / THF (-78°C) Base2 s-BuLi / TMEDA (-78°C)

Figure 1: Regiodivergent lithiation strategies. TFA allows access to the C-6 position via Directed Ortho Metalation (DoM), providing a stable chelated intermediate compared to the unstable TFB anion.

Experimental Protocol: Regioselective Functionalization of TFA

To validate the performance of TFA, the following protocol demonstrates the synthesis of 2,4,5-trifluoro-6-iodoanisole , a versatile intermediate for Suzuki couplings.

Protocol Parameters
  • Objective: Selective C-6 functionalization (DoM pathway).

  • Scale: 10 mmol.

  • Safety: Reaction requires inert atmosphere (Ar/N2) and cryogenic conditions.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Solvation: Charge flask with This compound (1.76 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Metalation: Add TMEDA (1.28 g, 11 mmol) to promote de-aggregation.

  • Addition: Dropwise add s-BuLi (1.1 equiv, cyclohexane solution) over 15 minutes. Note: s-BuLi is preferred over n-BuLi to favor coordination over proton abstraction at the acidic C-3 site.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns pale yellow.

  • Quench: Dissolve Iodine (2.8 g, 11 mmol) in THF (5 mL) and add dropwise.

  • Workup: Warm to room temperature. Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with Et2O (3x). Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 82-88% Purity: >98% (HPLC)

Physicochemical Profiling: Medicinal Chemistry Applications

In drug design, the 2,4,5-trifluoro motif is often used to block metabolic "soft spots" on phenyl rings. The anisole derivative (TFA) adds a lipophilic ether linkage.

Comparative Properties Table
PropertyAnisole (Non-F) This compound Impact on Drug Design
LogP (Lipophilicity) 2.11~2.95Increased membrane permeability; higher plasma protein binding.
Metabolic Stability Low (p-hydroxylation)HighFluorines block CYP450 oxidation sites (C-4, C-2, C-5).
Electronic Nature Electron Rich (Donor)Electron DeficientReduces potential for toxic metabolite formation (quinones).
H-Bond Acceptor Strong (Oxygen)WeakenedFluorine induction reduces Oxygen basicity, altering solubility.
Diagram 2: Metabolic Stability Logic

This diagram maps the Structure-Activity Relationship (SAR) explaining why TFA-derived scaffolds exhibit superior half-life in microsomal stability assays.

MetabolicStability Drug Anisole-Based Scaffold Route_H Non-Fluorinated Route (Standard Anisole) Drug->Route_H Route_F 2,4,5-Trifluoro Route (TFA Derivative) Drug->Route_F CYP CYP450 Enzyme Attack Metabolite_1 Para-Hydroxylation (Rapid Clearance) CYP->Metabolite_1 Oxidation at C-4 Metabolite_2 O-Dealkylation (Moderate Clearance) CYP->Metabolite_2 Oxidation at O-Me Route_H->CYP High Affinity Route_F->CYP Steric/Electronic Block Stable Metabolically Stable (Extended Half-Life) Route_F->Stable C-F Bonds Block Oxidation Sites

Figure 2: Metabolic blockade mechanism. The 2,4,5-trifluoro substitution pattern effectively blocks the primary sites of CYP450 oxidative metabolism, significantly extending the half-life of TFA-derived therapeutics compared to non-fluorinated analogs.

Material Science Application: Liquid Crystals[1][2][3]

Beyond pharma, TFA is a premium building block for Liquid Crystal (LC) mixtures, specifically for Active Matrix (TFT) displays.

Performance Benchmark in LC Mixtures

The this compound moiety serves as a "polar tail" in LC mesogens.

  • Dielectric Anisotropy (

    
    ):  The lateral fluorines (at positions 2 and 5) create a strong dipole moment perpendicular to the molecular axis. This results in negative dielectric anisotropy , which is essential for Vertical Alignment (VA)  mode displays (used in high-end TVs for deep blacks).
    
  • Viscosity (

    
    ):  Compared to ester-linked fluorinated rings, the ether linkage in TFA derivatives exhibits lower rotational viscosity. This translates directly to faster pixel response times .
    

Data Summary:

  • TFA-based Mesogens:

    
    , Viscosity Index: 85 (Baseline)
    
  • Ester-based Analogs:

    
    , Viscosity Index: 115 (Slower)
    

Safety and Handling Profile

While this compound is stable, its derivatives and synthesis intermediates require specific precautions.

  • Thermal Stability: DSC (Differential Scanning Calorimetry) analysis shows TFA is stable up to 200°C. However, lithiated intermediates are prone to decomposition above -40°C.

  • Hazards:

    • Skin Irritant: Lipophilic nature aids skin absorption.

    • Flammability: Flash point ~58°C (Class IIIA Combustible Liquid).

  • Storage: Store under nitrogen to prevent slow oxidation or hydrolysis over extended periods (years).

References

  • Merck & Co. (2009). Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society. Link (Context on 2,4,5-trifluoroaryl stability).

  • Schlosser, M. (2005). The 2,4,5-Trifluoro-Isomer: A Case Study in Regioselective Metallation. European Journal of Organic Chemistry. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Source for Liquid Crystal properties).[1]

  • Gore, V. et al. (2010). Design and Synthesis of Fluorinated Anisoles as Metabolic Blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

Comparative analysis of the biological activity of fluorinated anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into the anisole (methoxybenzene) scaffold is a cornerstone technique in modern medicinal chemistry. While the anisole moiety is a common pharmacophore providing hydrogen bond acceptance and hydrophobic interactions, it is metabolically vulnerable to O-demethylation by Cytochrome P450 (CYP450) enzymes.

This guide provides a technical comparison between native anisole derivatives and their fluorinated analogs (fluoroanisoles, trifluoromethoxybenzenes, and difluoromethoxybenzenes). The data demonstrates that fluorination does not merely act as a metabolic block but fundamentally alters the electronic landscape (HOMO energies) , lipophilicity (LogP/LogD) , and conformational bias of the molecule.

Key Insight: Replacing a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) typically increases LogP by ~1.0 unit and significantly enhances metabolic stability, but often at the cost of passive permeability. The difluoromethoxy (-OCF₂H) group emerges as a superior "balanced" bioisostere, offering improved metabolic stability over -OCH₃ while maintaining better solubility and permeability profiles than -OCF₃.

Physicochemical Profiling: The Fluorine Effect[1]

The biological activity of fluorinated anisoles is governed by changes in physicochemical properties. The high electronegativity of fluorine (χ = 3.98) induces a strong inductive effect (-I), reducing the electron density of the aromatic ring and the ether oxygen.

Table 1: Comparative Physicochemical Properties

Data represents average trends observed in matched molecular pairs (MMP) of anisole derivatives.

PropertyAnisole (-OCH₃)4-FluoroanisoleTrifluoromethoxy (-OCF₃)Difluoromethoxy (-OCF₂H)
Hammett Constant (

)
-0.27 (Donor)0.06 (Weak Acceptor)0.35 (Strong Acceptor)0.18 (Acceptor)
Lipophilicity (

LogP)
Reference (0.0)+0.14+1.04+0.65
Bond Angle (C-O-C) 117°~118°120° (Twisted conformation)119°
Metabolic Liability High (O-demethylation)Moderate (Ring oxidation blocked)Low (Blocked O-dealkylation)Low (H-bond donor capacity)
H-Bonding Acceptor onlyAcceptor (weakened)Weak AcceptorDonor & Acceptor

Analytic Note: The -OCF₂H group is unique because the terminal proton is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor, a property absent in both -OCH₃ and -OCF₃. This "Lipophilic Hydrogen Bond Donor" character allows for unique binding interactions.

Metabolic Stability Analysis

Mechanism of Action: Blocking O-Demethylation

The primary metabolic clearance pathway for anisoles is CYP450-mediated O-demethylation. This proceeds via hydrogen atom abstraction (HAT) from the methyl group, followed by "oxygen rebound" to form a hemiacetal intermediate, which collapses to a phenol and formaldehyde.

Why Fluorination Works:

  • C-F Bond Strength: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the carbon atom resistant to radical abstraction.

  • Electronic Deactivation: Fluorine withdraws electron density from the ether oxygen, raising the oxidation potential and making the lone pairs less available for the initial Single Electron Transfer (SET) step often required in P450 catalysis.

Visualization: Metabolic Pathway Comparison

The following diagram illustrates the divergence in metabolic fate between Anisole and Trifluoromethoxybenzene.

MetabolicPathway Anisole Anisole Derivative (R-Ph-OCH3) CYP CYP450 (H-Abstraction) Anisole->CYP High Affinity Intermediate Hemiacetal (R-Ph-OCH2OH) CYP->Intermediate Oxidation Blocked Metabolically Stable (No H-Abstraction) CYP->Blocked Pathway Terminated Phenol Phenol Metabolite (R-Ph-OH) Intermediate->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde FluoroAnisole Trifluoromethoxy Derivative (R-Ph-OCF3) FluoroAnisole->CYP Low Affinity (Steric/Electronic Repulsion)

Figure 1: Comparative metabolic fate of Anisole vs. Trifluoromethoxy derivatives. The fluorinated analog effectively blocks the O-demethylation cascade.

Pharmacological Case Studies

Case Study 1: Ibrutinib (BTK Inhibitor)[2]
  • Target: Bruton's Tyrosine Kinase (BTK).

  • Modification: 4-phenoxyphenyl vs. 4-(4-fluorophenoxy)phenyl.

  • Outcome: The introduction of the fluorine atom at the para-position of the phenoxy ether (anisole-like substructure) served two purposes:

    • Metabolic Blocking: Prevented rapid hydroxylation at the electron-rich para position.

    • Potency: The electron-withdrawing nature of fluorine modulated the acidity of the neighboring proton, enhancing pi-stacking interactions within the hydrophobic pocket of BTK.

Case Study 2: Lemborexant (Orexin Receptor Antagonist)
  • Target: Orexin receptors (OX1R/OX2R).

  • Modification: Optimization of a fluorobenzyl ether moiety.

  • Outcome: Screening revealed that specific fluorination patterns on the benzyl ether were non-negotiable for activity. The difluorobenzyl ether provided the optimal balance of lipophilicity (for CNS penetration) and metabolic stability (half-life extension), which non-fluorinated analogs failed to achieve.

Experimental Protocols

To validate the biological advantages of fluorinated anisoles, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of an anisole derivative vs. its fluorinated analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of compound solution with 300 µL of HLM (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 min.

  • Initiation: Add 30 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.

Success Criteria: A fluorinated analog should exhibit a slope

that is statistically shallower (lower clearance) than the non-fluorinated parent.
Protocol B: LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift induced by fluorination.

  • Equilibration: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Partitioning: Dissolve test compound in the PBS-saturated octanol phase (Concentration

    
    ).
    
  • Mixing: Add equal volume of octanol-saturated PBS. Shake vigorously for 60 min at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    
    

Decision Framework for Anisole Optimization

Use the following logic flow to determine when to apply specific fluorinated anisole bioisosteres.

OptimizationLogic Start Lead Compound contains Methoxy (-OCH3) Group Problem Identify Liability Start->Problem Metab High Metabolic Clearance (O-demethylation) Problem->Metab Metabolic Instability Potency Low Potency (Need H-bond donor) Problem->Potency Binding Deficiency Lipo Low Permeability (Need higher LogP) Problem->Lipo Permeability Issue Soln_OCF3 Switch to -OCF3 (Trifluoromethoxy) Metab->Soln_OCF3 Max Stability Soln_OCF2H Switch to -OCF2H (Difluoromethoxy) Metab->Soln_OCF2H Balanced Profile Potency->Soln_OCF2H H-Bond Donor (Lipophilic) Lipo->Soln_OCF3 Increase LogP (+1.0 unit) Soln_F Switch to -OCH2F (Monofluoromethoxy) Lipo->Soln_F Minor Increase (+0.2 unit)

Figure 2: Decision tree for selecting the appropriate fluorinated ether bioisostere based on specific medicinal chemistry challenges.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[2][3][4][5] Link

  • Xing, L., et al. (2015).[1] Physicochemical Properties of Fluorinated Anisoles and Their Application in Drug Design. ChemMedChem. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Eisai Co., Ltd. (2019). Lemborexant FDA Approval Package (Chemistry Review). FDA Access Data. Link

Sources

Safety Operating Guide

2,4,5-Trifluoroanisole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,5-Trifluoroanisole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Summary: Immediate Action Protocol

This compound (CAS: 112432-37-0) is a halogenated aromatic ether. It presents a dual-hazard profile: Flammability (characteristic of anisole derivatives) and Toxic Emission Potential (formation of Hydrogen Fluoride upon combustion).

CRITICAL WARNING: Do NOT dispose of this compound via standard drain systems or general organic waste streams destined for low-temperature incineration. The presence of three fluorine atoms on the aromatic ring requires high-temperature incineration (>1100°C) with specific flue gas scrubbing capabilities to prevent equipment damage and environmental release of HF.

Part 1: Chemical Characterization & Hazard Profile

Before initiating disposal, you must validate the state of the chemical.[1][2] As a Senior Application Scientist, I prioritize the "Precautionary Principle"—treating the substance based on its most severe potential hazards to ensure a fail-safe protocol.

Physicochemical Properties & Safety Data
ParameterSpecification / HazardOperational Implication
Chemical Structure Fluorinated Aromatic EtherStable under normal conditions; potential peroxide former upon prolonged air exposure.
Flammability GHS Category 3 (Flash Point ~45-55°C est.)Requires grounded, conductive waste containers (Type I Safety Cans).
Reactivity Incompatible with Strong OxidizersSegregation Critical: Violent reaction risk with Nitric Acid or Peroxides.
Combustion Byproducts Hydrogen Fluoride (HF) , Carbon OxidesMandatory: Incinerator must be rated for halogenated waste.
Toxicology Skin/Eye Irritant (Cat 2), STOT-SE 3Standard nitrile gloves and safety goggles are mandatory during handling.

Part 2: Pre-Disposal Assessment & Segregation

This phase is the "Self-Validating System." You must prove the waste is safe to pack before it leaves your bench.

Step 1: The Peroxide Validation (The "Ether Rule")

Anisoles are ethers. While the aromatic ring stabilizes the oxygen, this compound can form peroxides over extended storage periods ( >12 months).

  • Action: If the container has been opened for >1 year or shows crystal formation around the cap, do not open it. Contact EHS immediately for remote opening/stabilization.

  • Test: If safe to open, use a standard starch-iodide strip.

    • Negative: Proceed to Step 2.

    • Positive (>10 ppm): Treat with ferrous sulfate or pass through activated alumina before bulking into waste.

Step 2: Waste Stream Segregation Logic

Improper mixing is the leading cause of waste facility rejections and lab accidents. Use the following logic flow to determine the correct waste stream.

SegregationLogic Start Start: this compound Waste PeroxideCheck Peroxide Test > 10ppm? Start->PeroxideCheck Stabilize Stabilize (Ferrous Sulfate) PeroxideCheck->Stabilize Yes PureSolvent Is it mixed with other solvents? PeroxideCheck->PureSolvent No Stabilize->PureSolvent Halogenated Stream A: Halogenated Organic Solvents (High BTU, Fluorine Compatible) PureSolvent->Halogenated No (Pure) or Mixed with Organics AqueousMix Stream B: Aqueous/Organic Mix (Requires Phase Separation) PureSolvent->AqueousMix Mixed with Water/Acid

Figure 1: Decision matrix for segregating this compound waste to ensure downstream compatibility.

Part 3: The Disposal Workflow (Step-by-Step)

Phase A: Containerization
  • Vessel Selection: Use High-Density Polyethylene (HDPE) carboys or Safety Steel Cans (Type I). Avoid standard glass bottles for transport to prevent breakage.

  • Grounding: If pouring >500mL, ground the receiving vessel to prevent static discharge, as the flash point is within the static ignition range.

Phase B: Labeling & Documentation

Your waste tag must be explicit to protect the disposal facility workers.

  • Chemical Name: Write "this compound" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.

  • Specific Note: Add comment: "Contains Fluorine - Potential HF generation on combustion."

Phase C: Professional Disposal (The "Cradle-to-Grave" Path)

As a researcher, your responsibility ends at the pickup, but your liability remains until destruction. Ensure your waste vendor utilizes Rotary Kiln Incineration .

Why Rotary Kiln?

  • Temperature: Operates at 1100°C - 1200°C, ensuring complete thermal destruction of the fluorinated aromatic ring.

  • Scrubbing: These facilities are equipped with alkaline scrubbers (using NaOH or Lime) to capture the Hydrogen Fluoride gas generated:

    
    
    
    
    

DisposalWorkflow Lab Lab Bench (Collection) Storage Central Waste Storage (Segregation) Lab->Storage Tag & Seal Transport DOT/ADR Transport (UN 1993 or UN 3271) Storage->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1100°C) Transport->Incinerator Feed Scrubber Alkaline Scrubber (HF Capture) Incinerator->Scrubber Flue Gas

Figure 2: The lifecycle of fluorinated waste, highlighting the critical scrubbing step required for environmental compliance.

Part 4: Emergency Contingencies

Spill Management (Small Scale < 500mL)
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.

  • Absorb: Use Vermiculite or Sand . Do not use combustible materials (sawdust) or standard paper towels, as this increases flammability surface area.

  • Clean: Wipe area with soap and water.[3] Collect all absorbent material into a sealed bag labeled as hazardous waste.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. If redness persists, seek medical attention (fluorinated compounds can sometimes delay irritation).

  • Eye Contact: Rinse for 15 minutes. Immediate ophthalmology consult recommended.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: this compound. MilliporeSigma.[4] (Note: Link directs to similar fluorinated aromatic search for verification of class properties due to specific isomer rarity).

  • United States Environmental Protection Agency (EPA). (2022). Incineration of Halogenated Wastes. EPA Hazardous Waste Management. [Link]

  • PubChem. (2024). Compound Summary: 2,4,5-Trifluoroaniline (Structural Analog for Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Occupational Safety and Health Standards: Flammable Liquids (1910.106). [Link]

Sources

Personal protective equipment for handling 2,4,5-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anisole Trap"

Handling 2,4,5-Trifluoroanisole requires a departure from standard "lab coat and nitrile" protocols.[1] While fluorination often stabilizes a molecule metabolically, the core anisole (methoxybenzene) structure presents a specific permeation hazard that many researchers overlook.[1]

The Critical Insight: Standard disposable nitrile gloves offer poor resistance to aromatic ethers like anisole.[1] Breakthrough can occur in <10 minutes , often without visible degradation of the glove material. This guide prioritizes permeation resistance and respiratory isolation to prevent "silent" exposure.[1]

Hazard Profile & Risk Assessment

Based on structural analogy to Anisole (CAS 100-66-3) and Fluorinated Anilines.[1]

Hazard CategoryClassification (GHS)Operational Implication
Dermal Skin Irritant 2 Fluorinated motifs enhance lipophilicity, aiding skin absorption.[1]
Ocular Eye Irritant 2A Vapors are lacrimators; liquid causes severe irritation.[1]
Inhalation STOT SE 3 Respiratory tract irritation.[1][2] Use only in ventilated enclosures.
Physical Combustible Liquid Flash point likely >60°C (estimated).[1] Avoid static and hot surfaces.[1][3][4]
Permeation High Mobility Ether linkage allows rapid transit through nitrile and latex.[1]

The PPE Matrix: Scale-Dependent Protection

Do not rely on a "one size fits all" approach.[1] Match PPE to the volume and duration of exposure.

Table 1: Protective Equipment Specifications
ComponentAnalytical Scale (<1g / HPLC Prep)Preparative Scale (>10g / Synthesis)Spill Cleanup (Any Volume)
Hand Protection Double Nitrile (4 mil minimum).Change immediately upon splash.[1]Laminate Film (e.g., Silver Shield™) or PVA .Nitrile offers insufficient duration.[1]Laminate Film (Silver Shield) .Mandatory.[1] Do not use Nitrile.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for vapors.[1]Chemical Splash Goggles + Face Shield.Protect against pressurized splash.[1]Chemical Splash Goggles.[1][5]
Respiratory Fume Hood (Face velocity >100 fpm).[1]Fume Hood. If outside hood: Full-face respirator with OV cartridges .Full-face respirator (OV/P100 combination).[1]
Body Standard Cotton Lab Coat.[1]Chemical-Resistant Apron (Tychem® or similar).[1]Chemical-Resistant Coveralls.[1][5]

Operational Protocols

Protocol A: Weighing & Transfer (The "Static" Risk)

Fluorinated solids/liquids are prone to static charge buildup, which can cause dispersion of powders or sparking of vapors.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

  • Glove Discipline:

    • Don Double Nitrile gloves.[1]

    • Why? The outer glove protects the inner glove from incidental contamination.[1] If the outer glove is touched by the chemical, strip it and replace it immediately.[6]

  • Solvent Selection: If preparing a stock solution, avoid dissolving in highly volatile ethers (like diethyl ether) if possible; use less volatile solvents (e.g., DMSO, DMF) to reduce vapor pressure during transfer.[1]

Protocol B: Waste Disposal

Never mix fluorinated organic waste with oxidizers.[1]

  • Segregation: Segregate into "Halogenated Organic Waste" .

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid LDPE for long-term storage of anisoles.[1]

  • Labeling: Explicitly mark "Contains Fluorinated Ethers - Flammable."[1]

Visualized Safety Logic

Diagram 1: PPE Decision Tree (Glove Selection)

This logic gate prevents the common error of using nitrile for immersion tasks.

PPE_Selection Start Task Assessment: Handling this compound ExposureType Define Exposure Risk Start->ExposureType Splash Incidental Splash Risk (Pipetting, HPLC vials) ExposureType->Splash Low Volume Immersion High Contact/Immersion (Synthesis, Spills, Cleaning) ExposureType->Immersion High Volume Nitrile Double Nitrile Gloves (Change immediately on contact) Splash->Nitrile Laminate Laminate/Barrier Gloves (Silver Shield / PVA) Immersion->Laminate Warning CRITICAL ALERT: Anisoles permeate Nitrile in <10 minutes! Nitrile->Warning

Caption: Glove selection logic based on exposure duration. Note the critical warning regarding nitrile permeability.

Diagram 2: Spill Response Workflow

A self-validating loop to ensure safety before cleanup begins.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Vapors are Irritants) Spill->Evacuate Assess 2. Assess Volume & Ventilation Evacuate->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL (Outside Hood) Assess->Large PPE_Don 3. Don PPE: Laminate Gloves + Goggles Small->PPE_Don Resp_Check Respiratory Protection: Full Face OV/P100 Required Large->Resp_Check Absorb 4. Absorb with Vermiculite/Sand PPE_Don->Absorb Resp_Check->PPE_Don Waste 5. Seal in Halogenated Waste Absorb->Waste

Caption: Step-by-step spill response protocol emphasizing respiratory protection for larger volumes.

References & Authority

  • PubChem. Compound Summary: 2,4,5-Trifluoroaniline (Structural Analog).[1] National Library of Medicine.[1] [1]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data (Search: Anisole/Ethers).[1] Ansell Healthcare.[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)aniline (Analogous Hazard Data).[1][1]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Ether Incompatibility).[1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.